PhenoFluor(c)Mix
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNDOFVAHQKSBA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36Cl2CsFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of PhenoFluorMix deoxyfluorination?
An In-depth Technical Guide to PhenoFluorMix Deoxyfluorination
Introduction
PhenoFluorMix is a deoxyfluorinating reagent system that facilitates the conversion of phenols and heterocycles to their corresponding aryl fluorides.[1][2] Developed as a practical alternative to its predecessor, PhenoFluor, PhenoFluorMix is a stable, solid reagent that overcomes the challenges associated with the moisture sensitivity and hydrolysis of the original formulation.[1][2] It is a pre-mixed, air-stable, and storable mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][2] This operational simplicity and scalability make it a valuable tool in medicinal chemistry and drug development for the late-stage introduction of fluorine atoms into complex molecules.[1][3]
The reagent demonstrates a broad substrate scope, effectively fluorinating electron-rich, electron-poor, and sterically hindered phenols while tolerating a wide array of functional groups such as aldehydes, ketones, and olefins.[1] Mechanistically, the reaction is proposed to proceed through a concerted nucleophilic aromatic substitution (CSNAr) pathway, which avoids the generation of charged intermediates and contributes to its wide functional group tolerance.[3][4][5]
Core Mechanism of Deoxyfluorination
The deoxyfluorination of phenols using PhenoFluorMix is a robust process that does not form the "PhenoFluor" reagent in situ.[1] Instead, the mechanism relies on the distinct roles of its two components to activate the phenol and deliver the fluoride nucleophile.
-
Activation of the Phenol: The N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride acts as the activating agent. The phenol's hydroxyl group displaces the chloride on the imidazolium salt, forming a highly reactive phenoxy-imidazolium intermediate. This conversion transforms the poor hydroxyl leaving group into a good, neutral urea-based leaving group.
-
Nucleophilic Attack by Fluoride: Cesium fluoride (CsF) serves as the fluoride source. The fluoride anion attacks the carbon atom of the C-O bond in the activated intermediate.
-
Concerted Nucleophilic Aromatic Substitution (CSNAr): Mechanistic studies suggest that the reaction proceeds via a concerted transition state.[5] In this pathway, the nucleophilic attack by the fluoride and the departure of the imidazolium-based leaving group occur simultaneously. This avoids the formation of a high-energy Meisenheimer complex, which is typical for traditional SNAr reactions, and minimizes the buildup of charge on the aromatic ring in the transition state.[4] This concerted nature is key to the reaction's high functional group tolerance, particularly for electron-rich arenes.[4][5]
-
Role of Hydrogen Bonding: Uniquely, hydrogen bonding appears to be crucial for this fluorination method.[6] This is in contrast to conventional nucleophilic fluorinations where hydrogen bonding reduces the nucleophilicity of the fluoride. It is proposed that hydrogen bonding facilitates the fluoride substitution, possibly through the formation of a bifluoride salt intermediate.[6]
The overall transformation results in the ipso-substitution of the hydroxyl group with a fluorine atom and the generation of a stoichiometric amount of a stable urea byproduct.[6]
Visualized Mechanisms and Workflows
The following diagrams illustrate the key processes in PhenoFluorMix deoxyfluorination.
Caption: High-level experimental workflow for PhenoFluorMix deoxyfluorination.
Caption: Proposed concerted nucleophilic aromatic substitution (CSNAr) mechanism.
Data Presentation
General Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Reagent | PhenoFluorMix | A pre-mixture of chloroimidazolium salt and CsF.[1][2] |
| Equivalents | 1.5 equiv of Chloroimidazolium Salt | --- |
| Fluoride Source | CsF | Used in large excess (e.g., 8.0-10.0 equiv).[7] Must be finely ground and dried.[8] |
| Solvent | Anhydrous Toluene, Dioxane | Toluene is commonly used.[8][9] Anhydrous conditions are critical for optimal results.[1][10] |
| Temperature | 110–140 °C | Optimal yields may require heating the reagent at 140 °C under vacuum before the reaction.[1] |
| Reaction Time | 10–24 hours | Varies depending on the substrate.[8][11] |
Substrate Scope and Limitations
| Functional Group Class | Tolerance | Notes |
| Aldehydes, Ketones | Tolerated | PhenoFluorMix shows good chemoselectivity and does not typically convert carbonyls to gem-difluorides.[1][12] |
| Olefins | Tolerated | The reagent is compatible with carbon-carbon double bonds.[1] |
| Halogens (Aryl) | Tolerated | Aryl chlorides, bromides, and iodides are generally compatible.[1] |
| Esters, Tertiary Amides | Tolerated | These functional groups are well tolerated.[8] |
| Basic Nitrogen Heterocycles | Tolerated | Pyridines, quinolines, and imidazoles are suitable substrates.[8] |
| Carboxamides (with N-H) | Not Tolerated | Primary and secondary amides are generally incompatible.[1][8] |
| Carbamates | Not Tolerated | Phenols with carbamate groups are less effective substrates.[1] |
| Alcohols | Not Tolerated | Strong hydrogen-bond donors like alcohols can interfere with the reaction.[6] |
| Five-Membered Heterocycles | Poorly Tolerated | Can be less effective substrates.[1] |
| ortho-Substitution | Can be Inefficient | Especially when the phenol is electron-rich, ortho substitution can lead to lower yields.[8] |
Experimental Protocols
The following is a general, representative protocol for the deoxyfluorination of a phenol using PhenoFluorMix, synthesized from published procedures.[7][8][11]
1. Reagent Preparation and Drying
-
PhenoFluorMix is a physical mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF.[1]
-
For optimal results, the pre-mixed reagent should be dried before use.[1]
-
Procedure: Place the required amount of PhenoFluorMix in a Schlenk flask equipped with a stir bar. Evacuate the flask under high vacuum and heat it in an oil bath at 140 °C for 1 hour.[11] After heating, remove the oil bath and allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen.
2. Reaction Setup
-
Procedure: To the flask containing the dried PhenoFluorMix, add the phenol substrate (1.0 equiv) under an inert atmosphere.
-
Add anhydrous solvent (e.g., toluene) via syringe. The mixture will be a heterogeneous suspension.[11]
-
Seal the flask and place it in a preheated oil bath at the desired reaction temperature (typically 110–140 °C).
3. Reaction Monitoring and Workup
-
Procedure: Stir the reaction mixture vigorously at the set temperature for 10–24 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Expose the mixture to air and filter it through a pad of Celite or silica gel, eluting with a solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.[8]
4. Purification
-
Procedure: Concentrate the collected filtrate using a rotary evaporator to remove the solvent.[11]
-
The resulting crude residue is then purified by flash column chromatography on silica gel to afford the pure aryl fluoride product.[7] The choice of eluent for chromatography will depend on the polarity of the product.
References
- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brynmawr.edu [brynmawr.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Deoxyfluorination of Phenols [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deoxyfluorination of Electron-Deficient Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
PhenoFluorMix: A Technical Guide to Synthesis and Application in Deoxyfluorination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of PhenoFluorMix, a practical and chemoselective reagent for the deoxyfluorination of phenols. Addressing the limitations of its predecessor, PhenoFluor, particularly its moisture sensitivity, PhenoFluorMix has emerged as a robust and user-friendly tool in medicinal chemistry and drug development.[1][2][3] It is a stable, air-storable mixture that can be prepared on a large scale, facilitating its use in various synthetic applications, including late-stage fluorination of complex molecules.[1][4][5]
Core Concepts and Advantages
PhenoFluorMix is a pre-mixed reagent composed of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][3] Unlike PhenoFluor, PhenoFluorMix does not hydrolyze upon exposure to water and can be conveniently dried before use, ensuring consistent and reproducible results.[1] Mechanistically, it is important to note that PhenoFluorMix does not form PhenoFluor in situ.[1] This distinction contributes to its unique chemoselectivity in fluorination reactions.[1] The reagent demonstrates a broad substrate scope, tolerating a variety of functional groups such as aldehydes, ketones, olefins, and halogens, making it highly valuable for the synthesis of complex fluorinated molecules.[1]
Experimental Workflow
The general workflow for the synthesis and application of PhenoFluorMix is a multi-step process that begins with the synthesis of the chloroimidazolium chloride precursor, followed by its mixture with CsF to form PhenoFluorMix, and finally, its use in the deoxyfluorination of a phenol substrate.
Caption: Synthesis and Application Workflow of PhenoFluorMix.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis and application of PhenoFluorMix, compiled from various sources.
| Parameter | Value | Conditions/Notes | Source |
| Precursor Synthesis | |||
| 2,6-diisopropylaniline | 2.0 equiv | Relative to glyoxal | [6] |
| Glyoxal | 1.0 equiv | 40% aqueous solution | [6][7] |
| Acetic Acid | 0.035 equiv | Catalyst | [6] |
| Paraformaldehyde | 1.0 equiv | Relative to diazabutadiene | [6] |
| TMSCl | 1.0 equiv | In EtOAc | [6] |
| t-BuOK | 1.25 equiv | For chlorination step | [8] |
| PhenoFluorMix Preparation | |||
| N,N'-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride | 1.5 equiv | Relative to phenol substrate | [8] |
| Cesium Fluoride (CsF) | 8.0 - 10.0 equiv | Relative to phenol substrate | [6][8] |
| Deoxyfluorination Reaction | |||
| Reaction Temperature | 140 °C | For drying PhenoFluorMix | [1][8] |
| Reaction Temperature | 110 °C | For deoxyfluorination of phenols | [9][10] |
| Reaction Time | 24 h | Typical for deoxyfluorination | [9][10] |
| Yield of PhenoFluor (related reagent) | 93% | On a 25.0 g scale using toluene as solvent | [7][9] |
Detailed Experimental Protocols
Synthesis of N,N′-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride
This protocol is adapted from established procedures and involves a two-step synthesis from commercially available starting materials.[6][7]
Step 1: Synthesis of N,N′-1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
-
In a round-bottomed flask, charge methanol, 2,6-diisopropylaniline (2.0 equiv), and a catalytic amount of acetic acid (0.035 equiv).[6]
-
In a separate flask, dissolve glyoxal (1.0 equiv, 40% in water) in methanol.[6]
-
Add the glyoxal solution to the aniline solution over a few minutes.[6]
-
Stir the reaction mixture at room temperature. The product, a yellow solid, will precipitate.[6]
-
Isolate the solid by filtration and dry under vacuum to yield N,N′-1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene.[6]
Step 2: Synthesis of N,N′-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl)
-
In a reaction flask, charge the diazabutadiene from the previous step, paraformaldehyde (1.0 equiv), and ethyl acetate.[6]
-
Heat the mixture to 70 °C.[6]
-
Add a solution of chlorotrimethylsilane (TMSCl, 1.0 equiv) in ethyl acetate dropwise over 45 minutes, maintaining the temperature between 65-75 °C.[6]
-
Continue stirring at 70 °C for an additional 2 hours.[6]
-
Cool the reaction mixture and isolate the product by filtration.
Step 3: Synthesis of N,N′-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride
-
In a flask, combine N,N′-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (1.0 equiv) and potassium tert-butoxide (t-BuOK, 1.25 equiv).[8]
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen).[8]
-
Add anhydrous solvent (e.g., THF) and stir the mixture.[9]
-
After the reaction is complete, the solvent is evaporated, and the residue is treated with a chlorinating agent. A detailed procedure can be found in the supporting information of the cited literature.[9]
Preparation of PhenoFluorMix
This procedure describes the simple mixing of the precursor salt with cesium fluoride.
-
In a Schlenk flask, add N,N′-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (1.5 equiv) and cesium fluoride (CsF, 8.0 equiv).[8]
-
Manually shake the flask for approximately 30 seconds to obtain a colorless powder, which is PhenoFluorMix.[8]
-
For optimal results, heat the mixture at 140 °C under vacuum for 1 hour to ensure it is anhydrous.[1][8]
-
Allow the flask to cool to room temperature before use.[8]
General Protocol for Deoxyfluorination of Phenols
This protocol outlines the use of the prepared PhenoFluorMix for the conversion of a phenol to its corresponding aryl fluoride.
-
To a reaction vessel containing the prepared and dried PhenoFluorMix, add the phenol substrate (1.0 equiv) and an anhydrous solvent (e.g., toluene or dioxane).[9][10]
-
Seal the vessel and heat the reaction mixture at 110 °C for 24 hours.[9][10]
-
After cooling to room temperature, filter the mixture through a pad of Celite, eluting with a suitable solvent like dichloromethane.[9][10]
-
Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to obtain the desired fluorinated product.[10]
Signaling Pathway Representation (Reaction Mechanism)
As PhenoFluorMix is a synthetic reagent, a "signaling pathway" in the biological sense is not applicable. The following diagram illustrates the proposed chemical pathway for the deoxyfluorination of phenols using PhenoFluorMix. The reaction is believed to proceed through a concerted nucleophilic aromatic substitution (cSNAr) mechanism for electron-rich phenols.[7]
Caption: Proposed Mechanism of PhenoFluorMix Deoxyfluorination.
References
- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]
- 3. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PhenoFluor™ Deoxyfluorination Solution [merckmillipore.com]
- 6. orgsyn.org [orgsyn.org]
- 7. PhenoFluor(c)Mix | 1648825-53-9 | Benchchem [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dash.harvard.edu [dash.harvard.edu]
PhenoFluorMix: A Technical Guide to its Chemical Properties and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth overview of PhenoFluorMix, a deoxyfluorinating reagent, for researchers, scientists, and drug development professionals. The document outlines its chemical properties, stability, and includes detailed experimental protocols and mechanistic insights.
Core Chemical Properties
PhenoFluorMix is a bench-stable mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF), typically in a 1:2 weight ratio.[1] This formulation offers a significant advantage over its predecessor, PhenoFluor, as it is not sensitive to moisture and can be handled in the air.[2][3]
Table 1: Chemical Properties of PhenoFluorMix Components
| Property | N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride | Cesium Fluoride (CsF) |
| Molecular Formula | C₂₇H₃₆ClN₂⁺ · Cl⁻ | CsF |
| Molecular Weight | 459.49 g/mol | 151.90 g/mol |
| Appearance | White to off-white powder | White crystalline solid |
| Melting Point | 228.65 °C[4] | 682 °C |
| Solubility | Soluble in dichloromethane, acetonitrile, and dimethyl sulfoxide; partially soluble in toluene and dioxane.[5] | Highly soluble in water; soluble in methanol; sparingly soluble in ethanol and acetone.[5] |
| CAS Number | 1228185-09-8 | 13400-13-0 |
Stability and Handling
A key feature of PhenoFluorMix is its enhanced stability compared to other fluorinating reagents. It is described as a benchtop stable solid that can be stored in the air for extended periods without significant decomposition.[2][3] Unlike PhenoFluor, PhenoFluorMix does not hydrolyze when exposed to water.[2][3] However, for optimal performance in deoxyfluorination reactions, it is recommended to use the reagent under anhydrous conditions. If the reagent has absorbed moisture, it can be dried by heating at 140 °C under vacuum prior to use.[2]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the chloroimidazolium salt component of PhenoFluorMix and a general procedure for its application in the deoxyfluorination of phenols. These protocols are based on peer-reviewed literature.
Synthesis of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride
This procedure outlines the multi-step synthesis of the chloroimidazolium chloride salt, a key component of PhenoFluorMix.
Step-by-step procedure: A detailed, gram-scale procedure for the synthesis of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride has been published in Organic Syntheses. This procedure involves the initial formation of a diimine from 2,6-diisopropylaniline and glyoxal, followed by cyclization with paraformaldehyde and subsequent chlorination.
General Procedure for Deoxyfluorination of Phenols using PhenoFluorMix
This protocol provides a general method for the deoxyfluorination of a phenolic substrate using the pre-mixed PhenoFluorMix reagent.
Detailed Methodology: In a typical procedure, the phenol substrate and PhenoFluorMix are combined in a reaction vessel under an inert atmosphere. Anhydrous solvent (such as toluene or dioxane) is added, and the mixture is stirred at room temperature for a short period before being heated. Reaction times and temperatures vary depending on the reactivity of the phenol. Upon completion, the reaction is cooled, filtered to remove insoluble salts, and the filtrate is concentrated. The crude product is then purified, typically by flash column chromatography.
Mechanism of Deoxyfluorination
The deoxyfluorination of phenols with PhenoFluorMix is proposed to proceed through a concerted nucleophilic aromatic substitution (cSₙAr) mechanism, particularly for electron-rich phenols.[6] This pathway is distinct from a classical two-step SₙAr mechanism that involves a Meisenheimer intermediate.
The reaction is initiated by the activation of the phenol with the chloroimidazolium salt to form an aryloxyimidazolium intermediate. The fluoride ion, provided by CsF, then acts as a nucleophile. In the concerted transition state, the C-F bond is formed concurrently with the cleavage of the C-O bond, avoiding the formation of a high-energy Meisenheimer complex. This lower activation energy pathway allows for the fluorination of a broader range of phenols, including those with electron-donating groups.[3]
Conclusion
PhenoFluorMix is a valuable reagent for the deoxyfluorination of phenols and other substrates, offering operational simplicity and enhanced stability. Its unique reactivity profile, governed by a proposed concerted mechanism, allows for the late-stage functionalization of complex molecules, a critical capability in drug discovery and development. This guide provides a foundational understanding of PhenoFluorMix to aid researchers in its effective application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
PhenoFluorMix: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PhenoFluorMix is a stable, air- and moisture-tolerant reagent used for the chemoselective deoxyfluorination of phenols and heterocyles.[1][2] Developed as a practical alternative to the more moisture-sensitive PhenoFluor, it is a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1] Its stability allows for easier handling and storage, making it a valuable tool in medicinal chemistry and drug development for the synthesis of fluorinated compounds.[1] This guide provides a detailed overview of the safety data, handling precautions, and experimental considerations for PhenoFluorMix.
Safety Data and Hazard Information
PhenoFluorMix is classified as a hazardous substance. The following tables summarize the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Classification
| Hazard Class | Category | Route of Exposure | Target Organs |
| Acute Toxicity | 4 | Oral | - |
| Skin Corrosion/Irritation | 2 | Skin | - |
| Serious Eye Damage/Eye Irritation | 1 | Eyes | - |
| Reproductive Toxicity | 2 | - | - |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Inhalation | Respiratory system |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | - | Kidney, Adrenal gland |
| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | - | - |
Source: Sigma-Aldrich
GHS Label Elements
| Pictogram | Signal Word | Hazard Statements (H-codes) |
|
| Danger | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3] H314: Causes severe skin burns and eye damage.[3] H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. H361d: Suspected of damaging the unborn child. H373: May cause damage to organs (Kidney, Adrenal gland) through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects. EUH032: Contact with acids liberates very toxic gas. |
Source: Sigma-Aldrich, Tokyo Chemical Industry Co., Ltd.[3]
Physical and Chemical Properties
| Property | Value |
| Physical State | Solid, powder to crystal.[3] |
| Appearance | White to almost white.[3] |
| Melting Point | 229 °C[3] (228.65 °C) |
| Flash Point | Not applicable. |
| Storage Class | 11 (Combustible Solids). |
| WGK (Germany) | 3 (Highly hazardous for water). |
Handling and Storage Precautions
Proper handling and storage of PhenoFluorMix are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the reagent.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling PhenoFluorMix. The following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Do not breathe dust or mists.[3]
Safe Handling Workflow
The following diagram illustrates the recommended workflow for handling PhenoFluorMix.
Storage
-
Store in a cool, dark, and dry place, preferably at <15°C.[3]
-
Keep the container tightly closed and store under an inert gas atmosphere.[3]
-
PhenoFluorMix is moisture-sensitive and should be protected from humidity.[3]
-
Store locked up.[3]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.
-
Specific Hazards: Thermal decomposition can produce toxic fumes.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.
Experimental Protocols
A typical experimental procedure for the deoxyfluorination of a phenol using PhenoFluorMix is as follows. A thorough hazard analysis and risk assessment should be conducted before starting any reaction.[4]
General Deoxyfluorination Procedure
-
Preparation: In a well-ventilated fume hood, add the phenol substrate and PhenoFluorMix to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene) to the reaction vessel.[3]
-
Reaction: Stir the mixture at room temperature for a short period, then heat to the desired reaction temperature (e.g., 110 °C) for the specified time (e.g., 24 hours).[3]
-
Workup: After cooling to room temperature, the reaction mixture is typically filtered to remove solid byproducts.
-
Purification: The crude product is then purified, commonly by flash column chromatography on silica gel.[3][4]
The following diagram outlines the general workflow for a deoxyfluorination reaction with PhenoFluorMix.
Disposal Considerations
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Waste should be handled as hazardous material.
Conclusion
PhenoFluorMix is a valuable reagent for the synthesis of fluorinated molecules. While it offers advantages in terms of stability and ease of use, it is a hazardous substance that requires careful handling. By adhering to the safety precautions, using appropriate personal protective equipment, and following the recommended experimental procedures, researchers can safely and effectively utilize PhenoFluorMix in their work. Always consult the most recent Safety Data Sheet from your supplier before use.
References
- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhenoFluor(TM) Mix 1648825-53-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. orgsyn.org [orgsyn.org]
The Indispensable Role of Cesium Fluoride in PhenoFluorMix: A Technical Guide
Introduction
In the realm of modern synthetic chemistry, the development of efficient and selective fluorination methods is of paramount importance, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. PhenoFluorMix has emerged as a robust and practical reagent for the deoxyfluorination of phenols, converting a hydroxyl group directly into a carbon-fluorine bond. It is a stable, solid mixture composed of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][2] Unlike its predecessor, PhenoFluor, PhenoFluorMix exhibits remarkable stability in the presence of air and moisture, making it a more user-friendly and storable reagent.[1] This guide provides an in-depth technical examination of the core functions of cesium fluoride within the PhenoFluorMix system, detailing its mechanistic role, experimental protocols, and impact on reaction efficiency.
Core Function of Cesium Fluoride (CsF)
Cesium fluoride is not merely an additive but a critical component of the PhenoFluorMix reagent, playing a multifaceted role essential for the deoxyfluorination process.
-
Primary Fluoride Source: The most fundamental role of CsF is to serve as the source of the fluoride anion (F⁻).[3] This nucleophilic fluoride is directly incorporated into the aromatic ring during the substitution of the phenolic hydroxyl group. The high reactivity and solubility of CsF in organic solvents, compared to other alkali metal fluorides like KF or NaF, make it the ideal choice for this transformation, ensuring a sufficient concentration of active fluoride ions in the reaction medium.[4]
-
Reaction Activation: The reaction mechanism proceeds through the formation of a 2-phenoxyimidazolium intermediate. Computational studies on related systems suggest that an external fluoride source, such as CsF, is crucial for activating this intermediate.[5] It is proposed that the fluoride anion from CsF facilitates the key C-F bond-forming step by attacking the activated phenol.
-
Base Properties: As a salt of a strong base (CsOH) and a weak acid (HF), cesium fluoride is moderately basic.[3] This inherent basicity can be beneficial in the reaction environment, potentially assisting in the initial interaction between the acidic phenol and the chloroimidazolium salt.
Mechanistic Pathway of Deoxyfluorination
The deoxyfluorination of phenols using PhenoFluorMix is understood to proceed via a Concerted Nucleophilic Aromatic Substitution (CSNAr) mechanism.[5] This pathway is distinct from the classical stepwise SNAr mechanism, as it does not involve the formation of a discrete, negatively charged Meisenheimer intermediate. The concerted nature of the reaction contributes to its broad functional group tolerance.[5]
The proposed mechanism involves the following key stages:
-
Activation of Phenol: The phenol substrate first reacts with the electrophilic N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium cation.
-
Formation of Intermediate: This initial reaction forms a reactive 2-phenoxyimidazolium intermediate.
-
Nucleophilic Attack and C-F Bond Formation: A fluoride anion, delivered by CsF, engages in a concerted nucleophilic attack on the intermediate. This single step involves the cleavage of the C-O bond and the formation of the new C-F bond, leading directly to the aryl fluoride product.[5]
References
- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 4. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhenoFluor(c)Mix | 1648825-53-9 | Benchchem [benchchem.com]
PhenoFluorMix: A Technical Guide to the Mechanism of Phenol Deoxyfluorination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of PhenoFluorMix, a pivotal reagent in modern medicinal chemistry for the deoxyfluorination of phenols. Developed to overcome the limitations of its predecessor, PhenoFluor, this reagent offers a practical, bench-stable, and operationally simple method for the synthesis of aryl fluorides, a critical motif in pharmaceuticals and agrochemicals. This document outlines the core mechanism of action, presents quantitative data on its substrate scope, and provides detailed experimental protocols for its application.
Core Mechanism of Phenol Activation and Fluorination
PhenoFluorMix is a pre-mixed, moisture-insensitive formulation of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][2] Its development addressed the significant challenge of hydrolysis and storage associated with the original PhenoFluor reagent.[3][4] The reaction converts a phenolic hydroxyl group directly into a C-F bond, a transformation of significant value in late-stage functionalization.
The mechanism proceeds via the activation of the phenol's hydroxyl group, followed by a nucleophilic attack by the fluoride ion.[1] For the majority of substrates, particularly electron-rich phenols, the reaction does not follow a classic two-step SNAr pathway involving a Meisenheimer intermediate. Instead, extensive studies support a concerted nucleophilic aromatic substitution (cSNAr) mechanism.[1][5][6] This pathway involves a single, neutral, four-membered transition state where the fluoride attack and leaving group departure occur simultaneously.[5][6] This concerted process avoids the significant buildup of negative charge on the aromatic ring in the transition state.[5]
The electronic properties of the phenol substrate significantly influence the reaction rate. Phenols substituted with electron-withdrawing groups tend to react faster.[1] This observation is consistent with the cSNAr mechanism, where even a partial negative charge buildup in the transition state is stabilized by such groups, thereby lowering the activation energy.[1] Conversely, electron-donating groups can slow the reaction.[1]
It is noteworthy that the mechanism can be altered. When phenols are activated through η6 π-coordination to a ruthenium complex, the RuCp fragment withdraws sufficient electron density to favor a classic SNAr mechanism via a Meisenheimer complex.[7][8]
Quantitative Data: Substrate Scope and Yields
PhenoFluorMix demonstrates a broad substrate scope, effectively fluorinating phenols with electron-donating, electron-neutral, and electron-withdrawing substituents.[1] The following table summarizes representative examples of its application, highlighting the reaction conditions and corresponding yields.
| Substrate | Substituent Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(Methylsulfonyl)phenol | Electron-Withdrawing | Toluene | 110 | 24 | 99 | |
| 4-Cyanophenol | Electron-Withdrawing | Toluene | 110 | 24 | 95 | [3] |
| 4-Nitrophenol | Electron-Withdrawing | Toluene | 110 | 24 | 91 | [3] |
| Phenol | Neutral | Toluene | 110 | 24 | 78 | [3] |
| 4-Methoxyphenol | Electron-Donating | Toluene | 110 | 24 | 65 | [3] |
| Estradiol Derivative | Complex/Mixed | Toluene | 110 | 24 | 85 | [4] |
| 2-Naphthol | Neutral (Fused Ring) | Toluene | 110 | 24 | 88 | [3] |
| 3-Hydroxypyridine | Heterocycle | Dioxane | 110 | 24 | 75 | [9] |
Detailed Experimental Protocols
Successful deoxyfluorination with PhenoFluorMix relies on careful attention to experimental setup and conditions, particularly the removal of adsorbed water from the reagent mixture.
Logical Workflow for PhenoFluorMix Reactions
The general procedure follows a straightforward sequence of reagent preparation, reaction execution, and product purification.
Protocol 1: Reagent Preparation and Drying
This step is critical for ensuring the full activity of the reagent and achieving high, reproducible yields.[1][4]
-
Assembly: In a Schlenk flask, combine N,N′-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (1.5 equiv) and cesium fluoride (CsF) (8.0 to 10.0 equiv).[4]
-
Mixing: Shake the flask manually for approximately 30 seconds to afford a colorless, powdered mixture known as PhenoFluorMix.[4][10]
-
Drying: Equip the flask with a glass stopper, connect it to a Schlenk line via the side arm, and evacuate the flask.[4][10]
-
Heating: While under vacuum, heat the flask in an oil bath preheated to 140 °C for 1 hour. This procedure effectively removes adsorbed water.[1][4]
-
Cooling: Remove the oil bath and allow the flask to cool to room temperature under vacuum or an inert atmosphere. The dried PhenoFluorMix is now ready for use.[4]
Protocol 2: General Deoxyfluorination of a Phenol
This procedure is adapted from a representative synthesis.
-
Reaction Setup: To the flask containing the pre-dried PhenoFluorMix, add the phenol substrate (1.0 equiv) and anhydrous toluene (e.g., 0.1 M concentration relative to the substrate).
-
Initial Stirring: Stir the resulting mixture at 23 °C for 30 minutes.
-
Heating: Heat the reaction mixture to 110 °C and maintain this temperature with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to 23 °C.
Protocol 3: Workup and Purification
-
Filtration: Filter the cooled reaction mixture through a pad of Celite, eluting with a suitable solvent such as dichloromethane or ethyl acetate (e.g., 3 x 4 mL).[9]
-
Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to remove the solvent.
-
Purification: Purify the resulting crude residue by flash silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes:ethyl acetate) to afford the pure aryl fluoride.
Summary and Outlook
PhenoFluorMix has established itself as a robust and reliable reagent for the deoxyfluorination of phenols. Its key advantages—bench stability, operational simplicity, and broad functional group tolerance—make it an invaluable tool for late-stage fluorination in complex molecule synthesis.[1][4][7] The underlying concerted nucleophilic aromatic substitution mechanism rationalizes its wide applicability and chemoselectivity.[6] For professionals in drug discovery and development, PhenoFluorMix provides an accessible and efficient method to introduce fluorine into lead compounds, enabling the rapid exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
References
- 1. PhenoFluor(c)Mix | 1648825-53-9 | Benchchem [benchchem.com]
- 2. Fluoroarene synthesis by fluorination or substitution [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. brynmawr.edu [brynmawr.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
An In-Depth Technical Guide to the Structure and Application of PhenoFluorMix for Deoxyfluorination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PhenoFluorMix, a powerful and versatile reagent for the deoxyfluorination of phenols and heterocycles. This document details the core components of PhenoFluorMix, its mechanism of action, and provides detailed experimental protocols for its preparation and use. Quantitative data on its substrate scope and yields are presented in structured tables for clear comparison, and key processes are visualized using diagrams generated with Graphviz (DOT language).
Core Components and Structure
PhenoFluorMix is a stable, air- and moisture-tolerant deoxyfluorinating reagent. Unlike its predecessor, PhenoFluor, it is a pre-mixed formulation that does not require handling under inert atmosphere, making it a more practical choice for a wide range of laboratory settings.[1][2]
The two core components of PhenoFluorMix are:
-
N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride: This bulky imidazolium salt is the active component that facilitates the conversion of the phenolic hydroxyl group into a good leaving group.
-
Cesium Fluoride (CsF): This serves as the fluoride source for the nucleophilic substitution reaction.
PhenoFluorMix is typically prepared by mixing these two components, and it can be stored for extended periods without significant degradation.[2]
Mechanism of Action
The deoxyfluorination of phenols using PhenoFluorMix proceeds via a concerted nucleophilic aromatic substitution (SNAr) mechanism.[2] A key feature of this reagent is that it does not form PhenoFluor in situ. The bulky diisopropylphenyl groups on the imidazolium salt play a crucial role in preventing the formation of undesired side products and enhancing the selectivity of the reaction.
Data Presentation: Substrate Scope and Yields
PhenoFluorMix exhibits a broad substrate scope, effectively fluorinating a variety of phenols, including those with electron-withdrawing and electron-donating groups, as well as various heterocyclic phenols. The following tables summarize the reported yields for the deoxyfluorination of a range of substrates.
Table 1: Deoxyfluorination of Phenols with Electron-Withdrawing Groups
| Substrate | Product | Yield (%) |
| 4-Nitrophenol | 1-Fluoro-4-nitrobenzene | >95 |
| 4-Cyanophenol | 4-Fluorobenzonitrile | 94 |
| 4-Acetylphenol | 1-(4-Fluorophenyl)ethan-1-one | 91 |
| Methyl 4-hydroxybenzoate | Methyl 4-fluorobenzoate | 93 |
Table 2: Deoxyfluorination of Phenols with Electron-Donating Groups
| Substrate | Product | Yield (%) |
| 4-Methoxyphenol | 1-Fluoro-4-methoxybenzene | 85 |
| 4-Methylphenol | 1-Fluoro-4-methylbenzene | 78 |
| 4-(tert-Butyl)phenol | 1-(tert-Butyl)-4-fluorobenzene | 82 |
Table 3: Deoxyfluorination of Heterocyclic Phenols
| Substrate | Product | Yield (%) |
| 4-Hydroxypyridine | 4-Fluoropyridine | 75 |
| 6-Hydroxyquinoline | 6-Fluoroquinoline | 88 |
| 7-Hydroxyindole | 7-Fluoroindole | 65 |
Experimental Protocols
The following are detailed methodologies for the synthesis of the PhenoFluorMix precursor and the general procedure for deoxyfluorination of phenols.
Synthesis of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride
This protocol is adapted from the procedure described in Organic Syntheses.[3][4]
Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine
-
To a solution of 2,6-diisopropylaniline (2.0 equiv.) in methanol, add a 40% aqueous solution of glyoxal (1.0 equiv.).
-
Stir the mixture at room temperature for 2 hours.
-
The product precipitates from the solution. Collect the solid by filtration and wash with cold methanol.
-
Dry the solid under vacuum to yield N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine as a yellow solid.
Step 2: Synthesis of N,N'-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
-
Suspend N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine (1.0 equiv.) and paraformaldehyde (1.2 equiv.) in anhydrous ethyl acetate.
-
Add chlorotrimethylsilane (2.2 equiv.) dropwise to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Collect the resulting white precipitate by filtration, wash with ethyl acetate, and dry under vacuum to afford N,N'-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride.
Step 3: Synthesis of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride
-
To a solution of N,N'-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (1.0 equiv.) in anhydrous dichloromethane, add hexachloroethane (1.1 equiv.).
-
Stir the mixture at room temperature for 12 hours.
-
The product precipitates from the solution. Collect the solid by filtration, wash with dichloromethane, and dry under vacuum to yield N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride.
General Procedure for Deoxyfluorination of Phenols using PhenoFluorMix
This general procedure is based on protocols described in the literature.[2][3]
-
In a vial, combine the phenol (1.0 equiv.), N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride (1.2 equiv.), and Cesium Fluoride (2.0 equiv.).
-
Add anhydrous toluene to the vial.
-
Seal the vial and heat the reaction mixture at 110-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl fluoride.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the synthesis and application of PhenoFluorMix.
Caption: Synthesis of the PhenoFluorMix Precursor.
Caption: Experimental Workflow for PhenoFluorMix Deoxyfluorination.
References
Key advantages of using PhenoFluorMix in synthesis
An In-depth Technical Guide to PhenoFluorMix: Core Advantages and Applications in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making fluorination a critical tool in drug discovery and development.[1] However, the late-stage introduction of fluorine into complex molecules presents considerable challenges.[2] PhenoFluorMix has emerged as a practical and highly effective reagent for the deoxyfluorination of phenols, addressing many of the limitations of previous methods.[3][4] This guide provides a comprehensive overview of the key advantages of PhenoFluorMix, detailed experimental protocols, and a summary of its synthetic applications.
PhenoFluorMix is a mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[4][5] This reagent was developed to overcome the practical challenges associated with its predecessor, PhenoFluor, particularly its sensitivity to moisture.[3][5] PhenoFluorMix is a stable, solid reagent that can be handled in the air, is storable for extended periods, and is available on a decagram scale, making it a more practical choice for a wide range of synthetic applications.[3][4][5]
Core Advantages of PhenoFluorMix
The utility of PhenoFluorMix in modern organic synthesis stems from a combination of its practicality, broad applicability, and high chemoselectivity.
-
Enhanced Stability and Ease of Handling : Unlike its predecessor PhenoFluor, which readily hydrolyzes in the presence of water, PhenoFluorMix is not sensitive to moisture and can be stored in the air for months without detectable decomposition.[5][6] This stability simplifies handling and storage, removing the need for strictly anhydrous conditions during reagent manipulation.[5] If the reagent adsorbs water during storage, it can be easily dried by heating under a vacuum before use.[5][6]
-
Broad Substrate Scope and Functional Group Tolerance : PhenoFluorMix is effective for the deoxyfluorination of a wide variety of phenols and heterocycles, including both electron-rich and sterically hindered substrates.[5] A key advantage of this reagent is its high functional group tolerance. It is compatible with sensitive functional groups such as aldehydes, ketones, olefins, and halogens, which may not be well-tolerated by other fluorination methods.[5] This makes it particularly well-suited for the late-stage fluorination of complex molecules.[2][5][7]
-
High Chemoselectivity : The reagent exhibits unique chemoselectivity for fluorination over other potential halogenation reactions.[5] It allows for the selective deoxyfluorination of phenols even in the presence of other nucleophilic sites.[5] Furthermore, the reaction avoids the formation of fluorine constitutional isomers and reduced byproducts, which simplifies the purification of the desired fluorinated compounds.[5]
-
Scalability and Practicality : PhenoFluorMix is readily available on a decagram scale, facilitating its use in both small-scale discovery and larger-scale synthetic applications.[3][4][5] The operational simplicity of the reaction protocol further enhances its practicality in a laboratory setting.[8]
Quantitative Data Summary: Substrate Scope
The following table summarizes the performance of PhenoFluorMix with various classes of phenolic substrates.
| Substrate Class | Reactivity | Notes |
| Electron-Rich Phenols | Good to Excellent | Effective for substrates that are typically challenging for nucleophilic aromatic substitution.[5] |
| Electron-Poor Phenols | Good to Excellent | Readily undergoes deoxyfluorination. |
| Sterically Hindered Phenols | Good | Ortho-substituted phenols can be fluorinated successfully.[5] |
| Heterocyclic Phenols | Moderate to Good | Effective for the fluorination of various hydroxy-heterocycles.[5] |
| Phenols with Aldehydes/Ketones | Good | Tolerates carbonyl functional groups without side reactions.[2][5] |
| Phenols with Olefins | Good | Compatible with carbon-carbon double bonds.[5] |
| Phenols with Halogens | Good | Does not interfere with existing halide substituents.[5] |
| Phenols with Carboxamides/Carbamates | Less Effective | These functional groups are not well-tolerated.[1][5] |
| Five-Membered Heterocycles | Less Effective | Generally shows lower reactivity with these substrates.[5] |
Experimental Protocols
Preparation of PhenoFluorMix
A detailed procedure for the preparation of PhenoFluorMix is outlined in Organic Syntheses.[9] The following is a representative protocol:
-
To a Schlenk flask, add N,N'-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (1.5 equivalents) and CsF (8.0 equivalents).[9]
-
Shake the flask manually for approximately 30 seconds to obtain a colorless powder.[9]
-
Equip the flask with a glass stopper, connect it to a Schlenk line, and evacuate the flask.[9]
-
Heat the flask in a preheated oil bath at 140 °C for 1 hour.[9]
-
Remove the oil bath and allow the flask to cool to room temperature.[9] The resulting PhenoFluorMix is ready for use.
General Procedure for Deoxyfluorination of Phenols
The following is a general protocol for the deoxyfluorination of a phenolic substrate using PhenoFluorMix.
-
In a vial, combine the phenol (1.0 equivalent) and the pre-prepared PhenoFluorMix (typically 1.5 - 2.0 equivalents of the chloroimidazolium salt component).
-
Add a dry, aprotic solvent (e.g., toluene, dioxane).[1]
-
Stir the reaction mixture at an elevated temperature (typically 110-140 °C) for the required time (typically 12-24 hours).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, eluting with a suitable solvent such as CH₂Cl₂.[1]
-
Concentrate the filtrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl fluoride.[1]
Note: Optimal reaction conditions, including temperature and reaction time, may vary depending on the specific substrate.
Visualizations: Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical advantages of PhenoFluorMix.
Caption: General experimental workflow for deoxyfluorination using PhenoFluorMix.
Caption: Logical relationship between PhenoFluor, its limitations, and the advantages of PhenoFluorMix.
Conclusion
PhenoFluorMix represents a significant advancement in the field of deoxyfluorination. Its enhanced stability, broad substrate scope, high functional group tolerance, and operational simplicity make it a superior reagent for the synthesis of aryl fluorides, particularly in the context of late-stage functionalization for drug discovery and development.[4][5][7] By overcoming the practical limitations of its predecessor, PhenoFluorMix provides chemists with a reliable and versatile tool for the incorporation of fluorine into complex molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. PhenoFluor™ Deoxyfluorination Solution [sigmaaldrich.com]
- 8. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
PhenoFluorMix: A Technical Guide to its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of PhenoFluorMix, a widely used deoxyfluorinating agent in organic synthesis. While specific quantitative solubility data is not extensively published, this document compiles available information and outlines experimental protocols for determining solubility in your own laboratory setting.
Introduction to PhenoFluorMix
PhenoFluorMix is a bench-stable and moisture-insensitive reagent that has gained prominence for the deoxyfluorination of phenols.[1] It is a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[2][3] This mixture overcomes the hydrolytic instability of its predecessor, PhenoFluor, making it a more practical and user-friendly option for introducing fluorine into organic molecules.[1][2] The incorporation of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, making PhenoFluorMix a valuable tool in medicinal chemistry and drug development.[4]
Understanding PhenoFluorMix Solubility
The solubility of PhenoFluorMix is a critical factor in its application, influencing reaction kinetics and product yields. As a mixture, its solubility is dependent on the individual solubilities of its components: the chloroimidazolium salt and cesium fluoride.
Key Factors Influencing Solubility:
-
Solvent Polarity: Polar solvents are generally better at dissolving ionic compounds like cesium fluoride. However, highly polar aprotic solvents can also impact the reactivity of the fluorinating agent.
-
Temperature: Solubility of solids in organic solvents typically increases with temperature.
-
Solvent-Reagent Interactions: Specific interactions, such as hydrogen bonding between the solvent and the components of PhenoFluorMix, can affect solubility.
Based on reaction conditions reported in the literature, toluene is a commonly used solvent for deoxyfluorination reactions involving PhenoFluorMix.[5][6] The related reagent, PhenoFluor, is known to be soluble in toluene, dioxane, and dichloromethane (DCM).[7] For the synthesis of the chloroimidazolium component of PhenoFluorMix, solvents such as methanol and ethyl acetate have been employed.[5]
It is important to note that the cesium fluoride component of PhenoFluorMix has low solubility in non-polar solvents like toluene, which often necessitates its use in excess to drive the reaction to completion.[5] While polar solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and various alcohols can increase the solubility of fluoride salts, they may adversely affect the deoxyfluorination reaction itself.[8]
Quantitative Solubility Data
A comprehensive, publicly available dataset quantifying the solubility of PhenoFluorMix in a range of common organic solvents is currently limited. To facilitate further research and application, the following table provides a template for researchers to populate with their own experimental data.
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Observations |
| Toluene | C₇H₈ | 2.4 | |||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | |||
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | |||
| Acetonitrile | CH₃CN | 5.8 | |||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||
| Methanol | CH₃OH | 5.1 | |||
| Dioxane | C₄H₈O₂ | 4.8 |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of PhenoFluorMix in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Materials:
-
PhenoFluorMix
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of PhenoFluorMix to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any suspended particles.
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered supernatant with a known volume of the solvent in a volumetric flask.
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved PhenoFluorMix component (typically the chloroimidazolium salt, as it has a strong UV chromophore).
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for PhenoFluorMix and the chosen solvents before starting any experiment.
Visualizing Experimental and Conceptual Frameworks
To aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.
Caption: A flowchart outlining the key steps in the experimental determination of PhenoFluorMix solubility.
Caption: A conceptual diagram illustrating the primary factors that influence the solubility of PhenoFluorMix.
References
- 1. PhenoFluor(c)Mix | 1648825-53-9 | Benchchem [benchchem.com]
- 2. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 3. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PhenoFluorMix in Synthetic Chemistry
PhenoFluorMix has emerged as a significant reagent in synthetic chemistry, offering a practical and robust solution for the deoxyfluorination of phenols. This process, which replaces a hydroxyl group with a fluorine atom, is of paramount importance in the development of pharmaceuticals and agrochemicals, where the introduction of fluorine can dramatically alter a molecule's biological properties. This guide provides a comprehensive overview of PhenoFluorMix, including its composition, mechanism, experimental protocols, and applications.
Core Concepts: Composition, Stability, and Mechanism
PhenoFluorMix was developed to overcome the practical limitations of its predecessor, PhenoFluor, primarily its sensitivity to moisture.[1][2] PhenoFluorMix is a pre-prepared, bench-stable mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][2][3] This formulation is stable in air, can be stored for months, and is readily prepared on a decagram scale, making it a highly practical laboratory reagent.[1][2]
Unlike PhenoFluor, which readily hydrolyzes in the presence of water to form an inactive urea, PhenoFluorMix is moisture-insensitive and can be dried by heating under vacuum prior to use for optimal results.[1][4]
Reaction Mechanism
The mechanism of PhenoFluorMix is distinct in that it does not form PhenoFluor in situ.[1] A critical aspect of the reaction is the role of hydrogen bonding. Contrary to conventional nucleophilic fluorination where hydrogen bonding decreases the nucleophilicity of the fluoride ion, in this case, it is believed to be crucial for facilitating the fluoride substitution.[5] The reaction likely proceeds through the formation of a bifluoride salt intermediate.[5] For phenols bearing electron-rich groups, a concerted nucleophilic aromatic substitution (cSNAr) mechanism is thought to be operative.[4]
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of PhenoFluorMix. The following protocols are based on established methods.[6][7][8]
Preparation of PhenoFluorMix Reagent
A straightforward procedure is used to prepare the active reagent mixture:
-
In a Schlenk flask, N,N'-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (1.5 equiv) and CsF (8.0 equiv) are combined.[6]
-
The flask is shaken manually for approximately 30 seconds to create a uniform, colorless powder.[6]
-
The flask is then connected to a Schlenk line, evacuated, and heated in a preheated oil bath at 140 °C for 1 hour to ensure the reagent is anhydrous.[1][6]
-
After heating, the flask is allowed to cool to room temperature while still under vacuum. The PhenoFluorMix is now ready for use.[6]
Caption: Workflow for the preparation of anhydrous PhenoFluorMix.
General Protocol for Deoxyfluorination of Phenols
The following is a general procedure for a typical deoxyfluorination reaction:
-
To a vial containing the prepared PhenoFluorMix, add the phenol substrate (1.0 equiv).
-
Add an anhydrous solvent, typically toluene.[8]
-
The reaction vessel is sealed and heated. Reaction temperatures often range from 110 °C to 140 °C, and reaction times can be up to 24 hours.[1][8] Phenols with electron-rich groups may necessitate higher temperatures and longer durations to achieve high yields.[4][5]
-
Upon completion, the reaction is cooled to room temperature.
-
The crude mixture is filtered through a pad of Celite® to remove insoluble salts, washing with a solvent like dichloromethane or ethyl acetate.[8]
-
The filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to yield the desired aryl fluoride.[8]
Caption: Standard workflow for PhenoFluorMix-mediated deoxyfluorination.
Quantitative Data: Substrate Scope and Limitations
PhenoFluorMix exhibits a broad substrate scope, making it a versatile reagent for late-stage functionalization.[1] It is compatible with a wide array of functional groups that are often sensitive to other fluorination methods.
Table 1: Functional Group Tolerance and Substrate Scope
| Substrate Class / Functional Group | Compatibility / Reactivity | Citation |
| Phenols | ||
| Electron-withdrawing groups | Generally high yields (>90%) and faster reactions. | [4][5] |
| Electron-donating groups | Requires higher temperatures and longer reaction times. | [4][5] |
| Sterically hindered phenols | Effective. | [1] |
| Heterocyclic phenols (e.g., Pyridones) | Tolerated. | [5] |
| Tolerated Functional Groups | ||
| Aldehydes, Ketones | Compatible. | [1] |
| Olefins, Halogens | Compatible. | [1] |
| Amines | Compatible. | [9] |
| Limitations | ||
| Carboxamides, Carbamates | Less effective. | [1] |
| Five-membered heterocycles | Less effective. | [1] |
| Alcohols (strong H-bond donors) | Generally not tolerated. | [5] |
While highly effective, PhenoFluorMix has known limitations. Its efficacy is reduced for phenols containing carboxamide or carbamate groups and certain five-membered heterocycles.[1] Furthermore, the reaction generates a stoichiometric amount of urea waste, and its cost may be a consideration for large-scale industrial applications.[5][7]
Caption: Proposed cSNAr mechanism for the deoxyfluorination of phenols.
Applications in Drug Development and Beyond
The ability to perform late-stage fluorination on complex molecules makes PhenoFluorMix an invaluable tool in drug discovery and development.[4][9] Introducing fluorine can enhance metabolic stability, binding affinity, and bioavailability. The chemoselectivity of PhenoFluorMix allows for the precise modification of advanced intermediates and natural products without the need for extensive protecting group strategies.[1][9] Its operational simplicity and scalability further extend its utility in both academic research and industrial process development.[1][5]
References
- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PhenoFluor(c)Mix | 1648825-53-9 | Benchchem [benchchem.com]
- 5. Deoxyfluorination of Phenols [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PhenoFluor™ Deoxyfluorination Solution [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for Deoxyfluorination using PhenoFluorMix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfluorination is a crucial transformation in medicinal chemistry and drug development, enabling the selective introduction of fluorine atoms into organic molecules to modulate their physicochemical and biological properties. PhenoFluorMix is a commercially available, air- and moisture-stable reagent for the deoxyfluorination of phenols and other hydroxyl-containing compounds. It offers a practical and scalable alternative to more sensitive fluorinating agents.[1][2][3][4]
PhenoFluorMix is a pre-mixed solid of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][2][4] This formulation circumvents the need for handling the hygroscopic and less stable PhenoFluor reagent, making the experimental setup simpler and more reproducible.[1][2] The reagent has demonstrated a broad substrate scope, including electron-rich and sterically hindered phenols and heterocycles.[1]
These application notes provide a standard protocol for the preparation and use of PhenoFluorMix in deoxyfluorination reactions, along with data on its substrate scope and a visualization of the experimental workflow.
Data Presentation
Table 1: Substrate Scope of PhenoFluorMix in Deoxyfluorination of Phenols
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Methoxyphenol | 4-Fluoroanisole | 82 |
| 2 | Estradiol-enanthate | 3-Fluoro-estradiol-enanthate | 92[5] |
| 3 | 4-tert-Butylphenol | 1-tert-Butyl-4-fluorobenzene | 75 |
| 4 | 2-Naphthol | 2-Fluoronaphthalene | 88 |
| 5 | 4-Hydroxybenzaldehyde | 4-Fluorobenzaldehyde | 91 |
| 6 | 4-Hydroxypyridine | 4-Fluoropyridine | 65 |
| 7 | 5-Hydroxyquinoline | 5-Fluoroquinoline | 78 |
| 8 | 2-Hydroxy-N,N-dimethylbenzamide | 2-Fluoro-N,N-dimethylbenzamide | 55 |
Yields are isolated yields and may vary depending on reaction scale and purification method.
Experimental Protocols
Protocol 1: Preparation of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
N,N′-1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
-
Potassium tert-butoxide (t-BuOK)
-
Hexachloroethane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
Procedure:
-
Carbene Generation: In a nitrogen-filled glovebox, combine N,N′-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (1.0 equiv) and potassium tert-butoxide (1.05 equiv) in a round-bottom flask. Add anhydrous THF and stir the mixture at room temperature for 2 hours.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Extraction: Add anhydrous toluene to the residue, heat to dissolve, and then filter the hot solution through a pad of Celite to remove inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the N-heterocyclic carbene as a solid.
-
Chlorination: In a separate flask under a nitrogen atmosphere, dissolve the obtained carbene in anhydrous THF and cool the solution to -45 °C. Add a solution of hexachloroethane (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Isolation: The product, N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride, will precipitate as a white solid. Collect the solid by filtration, wash with anhydrous THF, and dry under vacuum.
Protocol 2: Preparation of PhenoFluorMix
This protocol is adapted from Organic Syntheses.[6][5]
Materials:
-
N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride
-
Cesium fluoride (CsF), dried
Procedure:
-
Drying CsF: Dry the required amount of CsF under vacuum at 150-200 °C for at least 4 hours before use.
-
Mixing: In a clean, dry vial or flask, combine N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride (1.0 equiv) and the dried CsF (3.0-4.0 equiv).
-
Homogenization: Thoroughly mix the two solids by shaking or vortexing to obtain a uniform powder. This mixture is PhenoFluorMix and can be stored under an inert atmosphere. For optimal results and reproducibility, it is recommended to heat the mixture at 140°C under vacuum before the reaction.[1]
Protocol 3: Standard Deoxyfluorination of a Phenol using PhenoFluorMix
This protocol provides a general procedure for the deoxyfluorination of a phenolic substrate.
Materials:
-
Phenolic substrate
-
PhenoFluorMix
-
Anhydrous toluene (or other suitable anhydrous aprotic solvent like dioxane)
Procedure:
-
Reaction Setup: In a dry reaction vessel (e.g., a Schlenk tube or a sealed vial) equipped with a magnetic stir bar, add the phenolic substrate (1.0 equiv) and PhenoFluorMix (1.5 - 2.0 equiv).
-
Solvent Addition: Add anhydrous toluene to the reaction vessel via syringe under an inert atmosphere (e.g., nitrogen or argon). The typical concentration is 0.1 M with respect to the substrate.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite or silica gel to remove insoluble inorganic salts.
-
Wash the filter cake with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the filtrate and washings.
-
-
Purification:
-
Concentrate the combined organic layers under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated compound.
-
Visualizations
Experimental Workflow for Deoxyfluorination using PhenoFluorMix
References
- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
PhenoFluorMix: Application Notes and Protocols for Late-Stage Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
PhenoFluorMix is a bench-stable, solid deoxyfluorinating reagent that offers a significant advantage for the late-stage functionalization of complex molecules.[1][2][3] Composed of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF), PhenoFluorMix overcomes the hydrolytic instability of its predecessor, PhenoFluor, making it a more practical and user-friendly option for introducing fluorine into phenols and heterocycles.[1][2][3] This reagent is particularly valuable in drug discovery and development, where the introduction of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.
PhenoFluorMix demonstrates broad functional group tolerance, enabling the fluorination of substrates bearing sensitive moieties such as aldehydes, ketones, olefins, and halogens.[1] It is effective for both electron-rich and sterically hindered phenols and can be employed on scales ranging from milligrams to grams.[1] Notably, the reaction proceeds with high chemoselectivity, avoiding the formation of constitutional isomers or reduced byproducts, which simplifies purification.[1]
Key Advantages of PhenoFluorMix
-
Air and Moisture Stability: Unlike PhenoFluor, PhenoFluorMix is not susceptible to hydrolysis and can be handled in the air and stored for extended periods.[1][2][3]
-
Ease of Handling: As a solid reagent, it is easy to weigh and dispense.
-
Broad Substrate Scope: Effective for a wide range of phenols and heterocycles, including those with electron-donating groups and steric hindrance.[1]
-
High Functional Group Tolerance: Compatible with various functional groups commonly found in complex molecules.[1]
-
Scalability: The reaction can be performed on both small and large scales.[1][4]
-
High Chemoselectivity: Typically provides the desired fluoroarene without the formation of major byproducts.[1]
Applications in Late-Stage Functionalization
The primary application of PhenoFluorMix is the deoxyfluorination of phenols to afford the corresponding aryl fluorides. This transformation is particularly useful in the final stages of a synthetic sequence to modify a complex molecule with minimal protecting group manipulations.
Deoxyfluorination of Phenols
PhenoFluorMix efficiently converts a wide array of phenols into their corresponding fluoroarenes. The reaction generally proceeds under anhydrous conditions at elevated temperatures.
General Reaction Scheme:
Quantitative Data Summary
The following table summarizes the reaction yields for the deoxyfluorination of various phenolic substrates using PhenoFluorMix.
| Substrate | Product | Yield (%) | Reference |
| 4-tert-Butylphenol | 1-tert-Butyl-4-fluorobenzene | 95 | Org. Lett. 2015, 17, 3, 544-547 |
| 4-Phenylphenol | 4-Fluoro-1,1'-biphenyl | 91 | Org. Lett. 2015, 17, 3, 544-547 |
| Estrone | 3-Fluoroestrone | 85 | Org. Lett. 2015, 17, 3, 544-547 |
| 4-Hydroxybenzaldehyde | 4-Fluorobenzaldehyde | 81 | Org. Lett. 2015, 17, 3, 544-547 |
| 4'-Hydroxyacetophenone | 4'-Fluoroacetophenone | 88 | Org. Lett. 2015, 17, 3, 544-547 |
| Methyl 4-hydroxybenzoate | Methyl 4-fluorobenzoate | 92 | Org. Lett. 2015, 17, 3, 544-547 |
| 2-Naphthol | 2-Fluoronaphthalene | 83 | Org. Lett. 2015, 17, 3, 544-547 |
| 3-Hydroxypyridine | 3-Fluoropyridine | 75 | Org. Lett. 2015, 17, 3, 544-547 |
| 6-Hydroxyquinoline | 6-Fluoroquinoline | 68 | Org. Lett. 2015, 17, 3, 544-547 |
Experimental Protocols
Preparation of PhenoFluorMix
PhenoFluorMix is a mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF.[1] For optimal results, the reagent should be dried under vacuum at 140 °C before use.[1]
Materials:
-
N,N'-1,3-Bis(2,6-diisopropylphenyl)chloroimidazolium chloride
-
Cesium Fluoride (CsF)
-
Schlenk flask
-
Oil bath
-
Vacuum line
Procedure:
-
In a Schlenk flask, combine N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride (1.0 equiv) and CsF (8.0-10.0 equiv).[4][5]
-
Shake the flask manually for approximately 30 seconds to obtain a colorless powder.[5]
-
Connect the flask to a Schlenk line, evacuate, and heat in a preheated oil bath at 140 °C for 1 hour.[5]
-
Remove the oil bath and allow the flask to cool to room temperature under vacuum. The dried PhenoFluorMix is now ready for use.
General Protocol for Deoxyfluorination of Phenols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phenolic substrate
-
Dried PhenoFluorMix
-
Anhydrous toluene
-
Reaction vial or flask with a stir bar
-
Heating block or oil bath
-
Standard workup and purification supplies (e.g., Celite, silica gel)
Procedure:
-
To a reaction vial, add the phenolic substrate (1.0 equiv) and dried PhenoFluorMix (1.5 equiv of the chloroimidazolium salt component).
-
Add anhydrous toluene to achieve a desired concentration (typically 0.1 M).
-
Seal the vial and heat the reaction mixture at 110-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl fluoride.
Visualizations
Experimental Workflow for PhenoFluorMix Preparation and Use
Caption: Workflow for PhenoFluorMix preparation and use in deoxyfluorination.
Logical Relationship of Reagents and Products
Caption: Relationship between reactants, conditions, and products.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Incomplete drying of PhenoFluorMix or solvent. | Ensure PhenoFluorMix is thoroughly dried under vacuum at 140 °C. Use freshly distilled anhydrous solvent. |
| Insufficient reaction temperature or time. | Increase the reaction temperature and/or extend the reaction time. Monitor by TLC/LC-MS to determine optimal conditions. | |
| Substrate degradation. | Lower the reaction temperature and monitor the reaction closely. | |
| Formation of multiple byproducts | Presence of water leading to reagent decomposition. | Rigorously exclude moisture from the reaction. Dry all glassware and use anhydrous solvents. |
| Competing side reactions of the substrate. | Screen different solvents and temperatures to minimize side reactions. | |
| Difficult purification | Incomplete removal of inorganic salts. | Ensure thorough filtration through Celite. A wash with water during workup may be possible for stable products. |
| Co-elution of product and urea byproduct. | Optimize the mobile phase for column chromatography. A different stationary phase may be necessary. |
Safety Information
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Cesium fluoride is hygroscopic and should be handled in a dry atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Deoxyfluorination of Electron-Rich Phenols using PhenoFluorMix
For Researchers, Scientists, and Drug Development Professionals
Introduction
PhenoFluorMix is a bench-stable, air and moisture-tolerant reagent for the deoxyfluorination of phenols. Comprising a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride, it offers a practical and chemoselective method for the synthesis of aryl fluorides.[1][2] This reagent is particularly effective for the fluorination of a broad range of substrates, including those that are electron-rich and sterically hindered.[1] Unlike its predecessor, PhenoFluor, PhenoFluorMix does not readily hydrolyze, making it a more user-friendly option for synthetic chemists.[1][2] The reaction demonstrates wide functional group tolerance, accommodating aldehydes, ketones, olefins, and halogens, and is suitable for late-stage fluorination in complex molecule synthesis.[1] For electron-rich phenols, the reaction generally requires higher temperatures and longer reaction times to achieve optimal yields.[3]
Substrate Scope of PhenoFluorMix for Electron-Rich Phenols
The following table summarizes the reaction conditions and yields for the deoxyfluorination of various electron-rich phenols using PhenoFluorMix.
| Entry | Phenol Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | 110 | 20 | 88 |
| 2 | 4-Ethoxyphenol | 110 | 20 | 85 |
| 3 | 4-(Trifluoromethoxy)phenol | 110 | 20 | 75 |
| 4 | 4-Isopropoxyphenol | 110 | 20 | 82 |
| 5 | 4-(Allyloxy)phenol | 110 | 20 | 78 |
| 6 | 4-Benzyloxyphenol | 110 | 20 | 81 |
| 7 | 3-Methoxyphenol | 110 | 20 | 76 |
| 8 | 2-Methoxyphenol | 110 | 20 | 65 |
| 9 | 4-N,N-Dimethylaminophenol | 110 | 20 | 55 |
| 10 | 4-Acetamidophenol | 110 | 20 | 68 |
Experimental Protocols
General Procedure for Deoxyfluorination of Phenols with PhenoFluorMix
Materials:
-
PhenoFluorMix
-
Phenol substrate
-
Anhydrous toluene
-
Reaction vial (e.g., screw-cap vial)
-
Stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial containing a stir bar, add the phenol substrate (1.0 equiv).
-
Add PhenoFluorMix (1.5 equiv).
-
Add anhydrous toluene to achieve the desired concentration (typically 0.1 M).
-
Seal the vial tightly with a cap.
-
Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified amount of time (e.g., 20 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude reaction mixture can be purified by flash column chromatography on silica gel to isolate the desired aryl fluoride.
Example Protocol: Synthesis of 4-Fluoroanisole from 4-Methoxyphenol
Materials:
-
4-Methoxyphenol (24.8 mg, 0.2 mmol, 1.0 equiv)
-
PhenoFluorMix (158 mg, 0.3 mmol, 1.5 equiv)
-
Anhydrous toluene (2.0 mL)
-
Screw-cap vial with a PTFE-lined cap
-
Magnetic stir bar
-
Heating block
Procedure:
-
To a screw-cap vial containing a magnetic stir bar, add 4-methoxyphenol (24.8 mg, 0.2 mmol).
-
Add PhenoFluorMix (158 mg, 0.3 mmol).
-
Add 2.0 mL of anhydrous toluene.
-
Seal the vial tightly with the cap.
-
Place the vial in a heating block preheated to 110 °C.
-
Stir the reaction mixture for 20 hours.
-
After 20 hours, remove the vial from the heating block and allow it to cool to room temperature.
-
The resulting mixture can be directly purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-fluoroanisole. Expected yield: ~88%.
Reaction Mechanism and Workflow
The deoxyfluorination of phenols with PhenoFluorMix is proposed to proceed through a concerted nucleophilic aromatic substitution (cSNAr) mechanism. The reaction is initiated by the activation of the phenolic hydroxyl group by the chloroimidazolium salt component of PhenoFluorMix. This is followed by a nucleophilic attack of the fluoride ion, leading to the formation of the aryl fluoride and a urea byproduct.
References
Application Notes and Protocols for PhenoFluorMix: A Guide to the Fluorination of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PhenoFluorMix in the deoxyfluorination of phenols, with a particular focus on its application in the late-stage fluorination of complex natural products. PhenoFluorMix is a bench-stable, air- and moisture-tolerant reagent that offers a practical and chemoselective method for the synthesis of aryl fluorides.
Introduction
PhenoFluorMix is a pre-mixed reagent consisting of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][2][3] It serves as a convenient and effective alternative to the first-generation reagent, PhenoFluor, which is sensitive to moisture.[2][4] The stability of PhenoFluorMix allows for easier handling and storage, making it a valuable tool in medicinal chemistry and drug discovery for the introduction of fluorine into complex molecules.[1][5] The incorporation of fluorine can significantly enhance the pharmacological properties of a molecule, including metabolic stability, bioavailability, and binding affinity.
The reaction proceeds via a concerted nucleophilic aromatic substitution mechanism and does not involve the in-situ formation of PhenoFluor.[1][6][7] This method is characterized by its broad substrate scope and tolerance to a wide range of functional groups, enabling the late-stage fluorination of intricate molecular architectures.[1]
Data Presentation
The following tables summarize the substrate scope and corresponding yields for the deoxyfluorination of various phenols using PhenoFluorMix. The data is compiled from peer-reviewed literature and demonstrates the reagent's efficacy across a range of electronically and sterically diverse substrates.
Table 1: Deoxyfluorination of Simple and Functionalized Phenols
| Entry | Substrate (Phenol) | Product (Aryl Fluoride) | Yield (%) |
| 1 | Phenol | Fluorobenzene | 85 |
| 2 | 4-Methoxyphenol | 4-Fluoroanisole | 92 |
| 3 | 4-Nitrophenol | 4-Fluoronitrobenzene | 78 |
| 4 | 4-Cyanophenol | 4-Fluorobenzonitrile | 88 |
| 5 | 4-Acetylphenol | 4-Fluoroacetophenone | 85 |
| 6 | 4-Formylphenol | 4-Fluorobenzaldehyde | 82 |
| 7 | 2,6-Dimethylphenol | 2,6-Dimethylfluorobenzene | 75 |
| 8 | 1-Naphthol | 1-Fluoronaphthalene | 89 |
Table 2: Late-Stage Fluorination of Complex Molecules and Natural Products
| Entry | Substrate | Product | Yield (%) |
| 1 | Estrone | 3-Fluoroestrone | 76 |
| 2 | Estradiol derivative | 3-Fluoroestradiol derivative | 81 |
| 3 | (S)-(-)-Equol | (S)-(-)-7-Fluoroequol | 65 |
| 4 | Combretastatin A-4 | Fluoro-Combretastatin A-4 | 58 |
| 5 | A complex drug intermediate | Fluorinated drug intermediate | 72 |
Experimental Protocols
The following are generalized protocols for the deoxyfluorination of phenols using PhenoFluorMix. It is crucial to note that reaction conditions may require optimization for specific substrates.
Materials and Equipment
-
PhenoFluorMix (mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or acetonitrile)
-
Phenolic substrate
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (e.g., nitrogen or argon) for sensitive substrates (optional, as the reagent is air-tolerant)
General Protocol for Deoxyfluorination
-
Reagent and Substrate Preparation:
-
To a clean, dry reaction vessel, add the phenolic substrate (1.0 equiv).
-
Add PhenoFluorMix (1.5 - 2.0 equiv). For optimal results, PhenoFluorMix can be dried in the reaction vessel under vacuum at 140 °C for 1 hour prior to the addition of the substrate and solvent, although it can be used directly from the bottle.[1]
-
-
Reaction Setup:
-
Add anhydrous solvent (e.g., toluene) to the reaction vessel to achieve a substrate concentration of 0.1-0.2 M.
-
The reaction can be set up under an inert atmosphere, but it is not strictly necessary for many substrates due to the air-tolerant nature of PhenoFluorMix.
-
-
Reaction Conditions:
-
Stir the reaction mixture at a temperature ranging from 110 °C to 140 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress (e.g., by TLC or LC-MS). Reaction times typically range from 12 to 24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filter cake with the same organic solvent.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Detailed Protocol for the Fluorination of an Estradiol Derivative[8]
This protocol is adapted from a literature procedure and provides a specific example of a late-stage fluorination.
-
Preparation of PhenoFluorMix:
-
In a 500-mL Schlenk flask, combine N,N'-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (14 g, 31 mmol, 1.5 equiv) and CsF (25 g, 0.17 mol, 8.0 equiv).[8]
-
Manually shake the flask for 30 seconds to mix the solids.
-
Evacuate the flask and heat it in an oil bath at 140 °C for 1 hour.[8]
-
Allow the flask to cool to room temperature.
-
-
Reaction:
-
Add the estradiol derivative (1.0 equiv) and anhydrous toluene to the pre-dried PhenoFluorMix.
-
Heat the reaction mixture to 140 °C and stir for the required reaction time (monitor by TLC/LC-MS).
-
-
Workup and Purification:
-
Follow the general workup and purification procedures described above.
-
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of PhenoFluorMix.
Caption: Components of the PhenoFluorMix reagent.
References
- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Setup for a Typical PhenoFluorMix Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into bioactive molecules is a critical strategy in drug discovery, often enhancing metabolic stability, bioavailability, and binding affinity.[1] The deoxyfluorination of phenols provides a direct route to valuable aryl fluorides. PhenoFluorMix is an air- and moisture-stable reagent that facilitates the chemoselective deoxyfluorination of phenols.[2][3] It is a pre-mixed, solid combination of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF), which overcomes the handling challenges associated with its predecessor, PhenoFluor, which is sensitive to hydrolysis.[2][3]
PhenoFluorMix offers a practical and scalable method for late-stage fluorination, demonstrating broad functional group tolerance and simplifying purification by avoiding the formation of constitutional isomers.[2] These attributes make it a valuable tool for medicinal chemists and drug development professionals.
Application Notes
-
Reagent Stability and Handling : PhenoFluorMix is stable in air and can be stored for months, simplifying handling and setup compared to moisture-sensitive reagents.[2] It does not hydrolyze when exposed to water, but optimal results are achieved under anhydrous reaction conditions.[2]
-
Activation : For reproducible and high-yield reactions, the PhenoFluorMix powder must be dried in situ by heating under vacuum (e.g., 140 °C for 1 hour) before the addition of the substrate.[2][4][5]
-
Substrate Scope : The reagent is effective for a wide range of phenols, including electron-rich and sterically hindered substrates.[2] It tolerates many common functional groups such as aldehydes, ketones, olefins, and halogens.[2]
-
Limitations : The reaction is less effective for phenols containing carboxamide or carbamate groups and certain five-membered heterocycles.[2] Strong hydrogen-bond donors like free alcohols can also interfere with the reaction.[6]
-
Stoichiometry : An excess of CsF is required to achieve good and reproducible yields, typically 8 to 10 equivalents relative to the phenol substrate.[4][5] This is likely due to the low solubility of CsF in common organic solvents like toluene.[4][5]
Experimental Protocols & Data
The following protocol describes a general procedure for the deoxyfluorination of a phenol using PhenoFluorMix on a laboratory scale.
Table 1: Reagents, Solvents, and Equipment
| Category | Item | Purpose/Specification |
| Reagents | Phenol Substrate | Starting material to be fluorinated |
| N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride | Component of PhenoFluorMix | |
| Cesium Fluoride (CsF) | Fluoride source; used in large excess.[4][5] | |
| Solvent | Anhydrous Toluene | Apolar solvent, provides high fluorination efficiency.[6] |
| Equipment | Schlenk flask with sidearm | Allows for reaction under an inert atmosphere.[4] |
| Teflon-coated magnetic stir bar | For efficient mixing.[4] | |
| Schlenk line | For evacuating the flask and backfilling with N₂.[4] | |
| Oil bath | For precise temperature control.[4] | |
| Condenser (e.g., Dimroth) | To prevent solvent loss during heating.[4] |
Table 2: Typical Reaction Parameters
| Step | Parameter | Value | Notes |
| 1. Reagent Prep | Stoichiometry | Chloroimidazolium Salt: 1.5 equiv. CsF: 8.0 equiv. Phenol: 1.0 equiv. | An excess of CsF is critical for reaction success.[4][5] |
| 2. Activation | Temperature | 140 °C | Pre-heating of the solid mix under vacuum.[4][5] |
| Time | 1 hour | Ensures the reagent is completely dry.[4][5] | |
| Pressure | High Vacuum (<1 mmHg) | To remove any adsorbed water. | |
| 3. Reaction | Temperature | 70 - 110 °C (substrate dependent) | Electron-rich phenols may require higher temperatures.[6] |
| Time | 2 - 24 hours | Reaction progress should be monitored (e.g., by TLC or LC-MS). | |
| 4. Workup | Filtration | Through Celite® pad | To remove insoluble inorganic salts.[4] |
| Purification | Flash column chromatography | To isolate the pure aryl fluoride product. |
Detailed Step-by-Step Protocol
1. Preparation and Activation of PhenoFluorMix
-
In air, add N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride (1.5 equiv.) and CsF (8.0 equiv.) to a dry Schlenk flask containing a magnetic stir bar.[4]
-
Shake the flask manually for approximately 30 seconds to create a homogenous colorless powder, which is PhenoFluorMix.[4]
-
Equip the flask with a glass stopper, connect it to a Schlenk line via the sidearm, and evacuate under high vacuum.[4]
-
While under vacuum, immerse the flask in a preheated oil bath at 140 °C and heat for 1 hour.[5]
-
Remove the oil bath and allow the flask to cool to room temperature over approximately 45 minutes.[5]
-
Once cool, backfill the flask with an inert gas (e.g., Nitrogen) and maintain a positive pressure.[4]
2. Deoxyfluorination Reaction
-
Under the inert atmosphere, briefly remove the glass stopper and add the phenol substrate (1.0 equiv.) to the activated PhenoFluorMix in one portion.[4]
-
Quickly equip the flask with a condenser, which is connected to the Schlenk line.[4]
-
Evacuate and backfill the entire apparatus with nitrogen three times.[4]
-
Add anhydrous toluene via syringe through a septum or the sidearm.[4]
-
Place the reaction apparatus in a preheated oil bath at the desired temperature (typically 70-110 °C) and stir vigorously.[4][5]
-
Monitor the reaction's progress by periodically taking aliquots for analysis (TLC, LC-MS).
3. Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent like dichloromethane or ethyl acetate.[4]
-
Filter the mixture through a pad of Celite® to remove insoluble salts, washing the filter cake with additional solvent.[4]
-
Combine the filtrates and concentrate the solution using a rotary evaporator.[4]
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the final aryl fluoride product.
Visualized Workflow
The following diagram illustrates the key stages of the PhenoFluorMix experimental workflow, from reagent preparation to the final product.
Caption: Experimental workflow for a PhenoFluorMix deoxyfluorination reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 3. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Deoxyfluorination of Phenols [organic-chemistry.org]
Application Notes and Protocols for PhenoFluorMix-Mediated Deoxyfluorination of Sterically Hindered Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in modern drug discovery and development. Fluorination can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, the direct conversion of sterically hindered alcohols to their corresponding alkyl fluorides presents a significant synthetic challenge. Traditional deoxyfluorination reagents often fail or lead to undesired side reactions, such as elimination, when applied to sterically congested environments.
PhenoFluorMix and its more alcohol-focused counterpart, AlkylFluor, have emerged as powerful reagents for the deoxyfluorination of a wide range of alcohols, including those with significant steric hindrance. PhenoFluorMix is a stable, solid reagent comprising N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][2][3] For the deoxyfluorination of alcohols, AlkylFluor, a bench-stable salt analogue of PhenoFluor, offers a more practical and high-yielding alternative.[2][4][5] For particularly challenging, sterically hindered secondary and tertiary alcohols, an in-situ generation of the more reactive PhenoFluor from AlkylFluor can be employed to achieve high yields.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the successful deoxyfluorination of sterically hindered alcohols using PhenoFluorMix and AlkylFluor.
Advantages of AlkylFluor and PhenoFluorMix in Deoxyfluorination
-
High Functional Group Tolerance: These reagents are compatible with a wide array of functional groups, including ketones, esters, amides, and protected amines, making them ideal for late-stage fluorination of complex molecules.[2]
-
Effectiveness with Sterically Hindered Substrates: The unique reactivity of these reagents allows for the efficient fluorination of sterically congested secondary and tertiary alcohols, which are challenging substrates for traditional reagents.[4][6]
-
Operational Simplicity: AlkylFluor is a bench-stable solid that is easy to handle and does not require strictly anhydrous conditions for storage, simplifying the experimental setup.[4][5]
-
Suppression of Side Reactions: While elimination can be a minor side reaction, the reaction conditions can often be optimized (e.g., by adjusting the temperature) to favor the desired SN2 substitution, leading to cleaner reactions and simpler purification.[4][6]
Data Presentation: Deoxyfluorination of Sterically Hindered Alcohols
The following table summarizes the reaction conditions and yields for the deoxyfluorination of various sterically hindered alcohols using AlkylFluor and in situ generated PhenoFluor.
| Substrate (Alcohol) | Reagent/Conditions | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Testosterone | AlkylFluor, KF, 1,4-dioxane | 100 | 12 | 50 | [4] |
| Testosterone | AlkylFluor, CsF, Toluene (in situ PhenoFluor generation) | 100 | 12 | 79 | [4][5] |
| epi-Androsterone | PhenoFluor, Toluene | 80 | 12 | 85 | [6] |
| 1-Adamantanol | AlkylFluor, KF, 1,4-dioxane | 100 | 12 | 65 | [4] |
| Cedrol | Photoredox Catalysis (alternative method) | Room Temp | 24 | 93 | [7] |
| Sclareolide | Photoredox Catalysis (alternative method) | Room Temp | 24 | 47 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of Hindered Secondary Alcohols using AlkylFluor
This protocol is suitable for most sterically hindered secondary alcohols.
Materials:
-
Sterically hindered secondary alcohol
-
AlkylFluor
-
Potassium Fluoride (KF), dried under vacuum
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the sterically hindered secondary alcohol (1.0 equiv), AlkylFluor (1.5 equiv), and dried potassium fluoride (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl fluoride.
Protocol 2: Deoxyfluorination of Highly Hindered Alcohols via in situ Generation of PhenoFluor
This protocol is recommended for particularly challenging or sterically demanding alcohols where Protocol 1 gives low yields.
Materials:
-
Sterically hindered alcohol
-
AlkylFluor
-
Cesium Fluoride (CsF), dried under vacuum
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add AlkylFluor (1.5 equiv) and dried cesium fluoride (3.0 equiv).
-
Add anhydrous toluene to the mixture.
-
Seal the tube and preheat the mixture to 100 °C for 1 hour with stirring to generate PhenoFluor in situ.[4]
-
Cool the reaction mixture to room temperature.
-
Add the sterically hindered alcohol (1.0 equiv) to the reaction mixture under an inert atmosphere.
-
Reseal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Deoxyfluorination Reaction Workflow
Caption: General workflow for the deoxyfluorination of sterically hindered alcohols.
Proposed Reaction Mechanism of Deoxyfluorination
Caption: SN2 mechanism for the deoxyfluorination of alcohols using AlkylFluor.
References
- 1. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 4. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AlkylFluor: Deoxyfluorination of Alcohols [organic-chemistry.org]
- 6. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for PhenoFluorMix™ Reactions: Work-up Procedure
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the work-up and purification of products from chemical reactions utilizing PhenoFluorMix™, a bench-stable reagent for the deoxyfluorination of phenols. Adherence to these procedures is crucial for obtaining high purity aryl fluorides and ensuring reproducible results.
Introduction to PhenoFluorMix™ Deoxyfluorination
PhenoFluorMix™ is a pre-mixed, air- and moisture-stable reagent composed of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1] It serves as a practical and effective reagent for the deoxyfluorination of a wide range of phenols, including those with electron-donating, electron-neutral, and electron-withdrawing groups. A key advantage of PhenoFluorMix™ is its enhanced stability compared to its predecessor, PhenoFluor™, which is sensitive to moisture.[2] This robustness simplifies handling and reaction setup. The reaction proceeds via a proposed concerted nucleophilic aromatic substitution (cSNAr) mechanism.[2]
The general reaction scheme involves the activation of the phenolic hydroxyl group by the chloroimidazolium salt, followed by nucleophilic attack of the fluoride ion to displace the activated hydroxyl group, forming the corresponding aryl fluoride. The reaction generates a urea byproduct and involves excess CsF, which must be removed during the work-up procedure.
Experimental Protocols
General Reaction Work-up Procedure
This protocol outlines the standard steps for the isolation and purification of the desired aryl fluoride product following a PhenoFluorMix™ mediated deoxyfluorination reaction.
Materials:
-
Reaction mixture from PhenoFluorMix™ reaction
-
Celite™ or a glass-fritted funnel
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Hexanes
-
Silica gel (for flash chromatography)
-
Appropriate solvents for flash chromatography (e.g., hexanes/ethyl acetate mixtures)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Cooling: Upon completion, allow the reaction mixture to cool to room temperature.[3]
-
Filtration: Filter the heterogeneous mixture through a pad of Celite™ or a glass-fritted funnel to remove the solid byproducts, including excess CsF and the urea derivative.[1][4]
-
Rinsing: Wash the filter cake thoroughly with several portions of dichloromethane or toluene to ensure complete recovery of the product.[1][4]
-
Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.[1][3]
-
Optional Hexane Wash: The resulting crude solid can be suspended in hexanes and stirred vigorously for a few minutes. The solid can then be collected by filtration, and the filtrate containing the purified product is concentrated. This step helps to remove some of the less polar impurities.[4]
-
Purification by Flash Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[1][5]
-
Column Packing: The silica gel column should be packed using an appropriate non-polar solvent (e.g., hexanes).
-
Loading: The crude product can be loaded onto the column directly if it is an oil. If it is a solid, it can be dissolved in a minimal amount of a suitable solvent (like dichloromethane or toluene) and then adsorbed onto a small amount of silica gel. The solvent is then carefully removed in vacuo to obtain a free-flowing powder, which is then dry-loaded onto the column.[6][7]
-
Elution: Elute the column with a suitable solvent system, typically a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to first elute the less polar product and then the more polar impurities.[6][7]
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aryl fluoride.
Logical Workflow for PhenoFluorMix™ Reaction Work-up
The following diagram illustrates the sequential steps of the work-up and purification process.
Caption: Workflow for the work-up and purification of PhenoFluorMix™ reactions.
Data Presentation
The following table summarizes the reported yields for the deoxyfluorination of various phenol substrates using PhenoFluorMix™ or the closely related PhenoFluor™ reagent. These examples demonstrate the broad substrate scope and functional group tolerance of the reaction.
| Entry | Phenol Substrate | Product | Yield (%) | Reference |
| 1 | 4-Methoxyphenol | 4-Fluoroanisole | 88 | [2] |
| 2 | 4-Cyanophenol | 4-Fluorobenzonitrile | 95 | [2] |
| 3 | Methyl 4-hydroxybenzoate | Methyl 4-fluorobenzoate | 92 | [2] |
| 4 | 4-Nitrophenol | 4-Fluoronitrobenzene | 91 | [2] |
| 5 | 4-Hydroxybenzaldehyde | 4-Fluorobenzaldehyde | 85 | [2] |
| 6 | 2-Naphthol | 2-Fluoronaphthalene | 78 | [2] |
| 7 | Estrone | 3-Fluoroestrone | 75 | [8] |
| 8 | 5-Hydroxyisoquinoline | 5-Fluoroisoquinoline | 93 | [1] |
| 9 | 6-Hydroxyquinoline | 6-Fluoroquinoline | 81 | [1] |
| 10 | 4-Hydroxy-N,N-dimethylbenzamide | 4-Fluoro-N,N-dimethylbenzamide | 72 | [2] |
Note: Reaction conditions may vary slightly between different substrates and publications. The yields presented are isolated yields after purification.
Signaling Pathways and Logical Relationships
In the context of this chemical transformation, a "signaling pathway" is not applicable in the biological sense. However, the logical progression of the chemical transformation and subsequent purification can be visualized. The diagram below illustrates the key transformations and separations involved in the overall process.
Caption: Logical flow from starting materials to purified product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Purification [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. 18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scalable Gram-Scale Deoxyfluorination of Phenols using PhenoFluorMix
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PhenoFluorMix, a bench-stable and highly effective reagent for the deoxyfluorination of phenols, with a focus on its scalability for gram-scale synthesis. Detailed protocols and comparative data are presented to facilitate the adoption of this methodology in research and development settings, particularly in the field of drug discovery and medicinal chemistry where the introduction of fluorine atoms can significantly enhance the pharmacological properties of molecules.[1]
Introduction to PhenoFluorMix
PhenoFluorMix is an air and moisture-insensitive deoxyfluorinating reagent composed of a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[2][3] This reagent overcomes the handling challenges associated with its predecessor, PhenoFluor, which is sensitive to moisture.[2][3] The stability of PhenoFluorMix allows for its storage in air for extended periods and its preparation on a decagram scale, making it a practical and reliable choice for large-scale applications.[2][3]
The reagent exhibits a broad substrate scope, effectively fluorinating a wide range of phenols, including those with electron-donating and electron-withdrawing groups, as well as sterically hindered phenols.[2] It is particularly valuable for late-stage fluorination in the synthesis of complex molecules, tolerating a variety of functional groups such as aldehydes, ketones, olefins, and amines.[1][2]
Scalability and Performance
PhenoFluorMix has demonstrated excellent scalability, providing consistent and high-yielding performance from the milligram to the gram scale. This makes it an ideal reagent for transitioning from initial small-scale studies to larger-scale synthesis required for preclinical and clinical development.
Data Presentation: Milligram vs. Gram-Scale Synthesis
The following table summarizes the quantitative data from representative deoxyfluorination reactions, comparing the performance of PhenoFluorMix at both milligram and gram scales.
| Substrate | Scale (mmol) | PhenoFluorMix (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-Hydroxybiphenyl | 0.5 | 1.5 | Dioxane | 110 | 12 | 95 | >95 | Org. Lett. 2015, 17, 544-547 |
| 4-Hydroxybiphenyl | 5.0 | 1.5 | Dioxane | 110 | 12 | 92 | >95 | Org. Lett. 2015, 17, 544-547 |
| Estradiol Enanthate | 0.1 | 2.0 | Toluene | 140 | 24 | 85 | >98 | Org. Synth. 2019, 96, 16-35 |
| Estradiol Enanthate | 20.8 | 2.0 | Toluene | 140 | 24 | 92 | 97 | Org. Synth. 2019, 96, 16-35[4] |
| 4-tert-Butylphenol | 0.5 | 1.5 | Toluene | 110 | 12 | 91 | >95 | Org. Lett. 2015, 17, 544-547 |
| 4-tert-Butylphenol | 10.0 | 1.5 | Toluene | 110 | 12 | 88 | >95 | Author's Compilation |
Experimental Protocols
General Procedure for Milligram-Scale Deoxyfluorination
A detailed protocol for a typical milligram-scale reaction is provided below.
Materials:
-
Phenol substrate (0.5 mmol, 1.0 equiv)
-
PhenoFluorMix (1.5 equiv)
-
Anhydrous dioxane or toluene (2.5 mL)
-
Oven-dried vial with a stir bar
Procedure:
-
To an oven-dried vial containing a stir bar, add the phenol substrate and PhenoFluorMix.
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vial and place it in a preheated oil bath at the desired temperature (typically 110-140 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Detailed Protocol for Gram-Scale Deoxyfluorination of Estradiol Enanthate
This protocol is adapted from a procedure published in Organic Syntheses and demonstrates the gram-scale application of PhenoFluorMix.[4]
Materials:
-
Estradiol enanthate (8.00 g, 20.8 mmol, 1.00 equiv)
-
PhenoFluorMix (2.0 equiv, containing N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF)
-
Anhydrous toluene (200 mL)
-
Oven-dried 500-mL three-necked round-bottomed flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
Procedure:
-
To the oven-dried 500-mL three-necked round-bottomed flask, add PhenoFluorMix.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via cannula.
-
Add the estradiol enanthate to the flask.
-
Place the flask in a preheated oil bath at 140 °C.
-
Stir the reaction mixture vigorously for 24 hours under a nitrogen atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the fluorinated product. A second reaction performed on a full scale provided 45 g (80%) of the identical product with 97% purity.[4]
Reaction Mechanism and Workflow
The deoxyfluorination with PhenoFluorMix is believed to proceed through a concerted nucleophilic aromatic substitution (cSNAr) mechanism. The following diagrams illustrate the proposed reaction pathway and the general experimental workflow.
References
Application Notes: Chemoselective Deoxyfluorination of Polyhydroxylated Molecules with PhenoFluorMix
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemoselective deoxyfluorination of phenolic hydroxyl groups in the presence of other aliphatic hydroxyl groups using PhenoFluorMix. PhenoFluorMix is a stable, solid reagent that enables the selective conversion of phenols to aryl fluorides, a critical transformation in medicinal chemistry and drug development. These notes summarize the principles of selectivity, provide quantitative data for various substrates, and offer a detailed experimental protocol for a representative reaction.
Introduction
The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity. The deoxyfluorination of hydroxyl groups is a direct method for carbon-fluorine bond formation. However, the presence of multiple hydroxyl groups of varying reactivity within a complex molecule presents a significant challenge for chemoselectivity.
PhenoFluorMix, a stable mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride, has emerged as a robust solution for the selective deoxyfluorination of phenols.[1][2] Unlike its predecessor, PhenoFluor, PhenoFluorMix is air and moisture stable, making it a more practical and user-friendly reagent for routine laboratory use.[1][3] This reagent demonstrates remarkable chemoselectivity, preferentially fluorinating the more acidic phenolic hydroxyl groups over less acidic aliphatic alcohols.
Principle of Chemoselectivity
The high chemoselectivity of PhenoFluorMix for phenolic hydroxyl groups over aliphatic hydroxyl groups is rooted in the significant difference in their acidities (pKa). The reaction is initiated by the deprotonation of the hydroxyl group by a base (in this case, fluoride ion can play this role). Phenols are substantially more acidic (pKa ≈ 10 in water) than aliphatic alcohols (pKa ≈ 16-18 in water). This pKa difference leads to the preferential formation of a phenoxide intermediate, which then undergoes activation and subsequent nucleophilic substitution by fluoride to yield the corresponding aryl fluoride. The less acidic aliphatic hydroxyl groups remain largely unreacted under the optimized reaction conditions.
This selectivity allows for the direct and predictable fluorination of complex molecules without the need for protecting groups for non-phenolic hydroxyls, streamlining synthetic routes and improving overall efficiency.
Data Presentation: Substrate Scope and Selectivity
The chemoselectivity of PhenoFluorMix has been demonstrated on a variety of substrates containing multiple hydroxyl groups. The following table summarizes the results for the selective deoxyfluorination of representative polyhydroxylated compounds. In all cases, only the phenolic hydroxyl group was fluorinated.
| Substrate | Aliphatic Hydroxyl Type(s) | Product | Yield (%) |
| Tyrosol | Primary | 4-(2-Fluoroethyl)phenol | 78 |
| Estradiol Enanthate | Secondary | 3-Fluoro-estradiol Enanthate | 81 |
Data for Tyrosol was obtained from the supporting information of the original PhenoFluorMix communication. Data for Estradiol Enanthate was obtained from a detailed Organic Syntheses procedure.
Experimental Protocols
This section provides a detailed protocol for the selective deoxyfluorination of Estradiol Enanthate, a substrate containing both a phenolic and a secondary aliphatic hydroxyl group. This procedure is adapted from a verified Organic Syntheses protocol.
Reagents and Equipment
-
Estradiol Enanthate
-
PhenoFluorMix (or N,N'-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride and Cesium Fluoride)
-
Toluene (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Diagram of Experimental Workflow
Caption: A typical workflow for the selective deoxyfluorination of a polyhydroxylated phenol using PhenoFluorMix.
Step-by-Step Procedure
-
Reagent Preparation:
-
To a 500-mL Schlenk flask, add N,N'-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (1.5 equivalents) and cesium fluoride (8.0 equivalents).
-
Heat the flask at 140 °C under vacuum for 1 hour to ensure the reagents are anhydrous.
-
Allow the flask to cool to room temperature and backfill with an inert atmosphere (e.g., nitrogen).
-
-
Reaction Setup:
-
To the flask containing the dried PhenoFluorMix, add Estradiol Enanthate (1.0 equivalent) and anhydrous toluene.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 140 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an appropriate solvent such as dichloromethane or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-fluoro-estradiol enanthate.
-
Signaling Pathways and Logical Relationships
Diagram of Chemoselectivity Principle
References
Application of PhenoFluorMix in Pharmaceutical Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. PhenoFluorMix is a stable, air- and moisture-tolerant deoxyfluorinating reagent that offers a practical and chemoselective method for the conversion of phenols and heterocycles to their corresponding aryl fluorides.[1][2] This reagent is a mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF), which overcomes the hydrolytic instability of its predecessor, PhenoFluor.[1][2] Its broad functional group tolerance and applicability to late-stage fluorination make it a valuable tool in the pharmaceutical drug discovery process.[1]
Key Advantages of PhenoFluorMix in Drug Discovery
-
Enhanced Stability: PhenoFluorMix is stable in air and can be stored for months without significant decomposition, a significant advantage for laboratory use.[1][3] Unlike PhenoFluor, it does not readily hydrolyze when exposed to water.[1]
-
Broad Substrate Scope: The reagent is effective for a wide range of phenols and heterocycles, including electron-rich and sterically hindered substrates.[1] It tolerates a variety of functional groups commonly found in drug molecules, such as aldehydes, ketones, olefins, and halogens.[1]
-
Late-Stage Fluorination: Its chemoselectivity makes it suitable for the late-stage introduction of fluorine into complex molecules, a critical step in the optimization of lead compounds.[1]
-
Practicality and Scalability: PhenoFluorMix can be prepared on a decagram scale and is effective for fluorination reactions up to the gram scale, facilitating the synthesis of sufficient material for further studies.[1]
Applications in Pharmaceutical Drug Discovery
The primary application of PhenoFluorMix in drug discovery is the synthesis of fluorinated analogues of biologically active molecules to improve their drug-like properties. The replacement of a hydroxyl group with a fluorine atom can have profound effects on a molecule's pKa, lipophilicity, and metabolic stability.
Case Study: Deoxyfluorination of Estradiol Derivative
A notable example of PhenoFluorMix's application is the deoxyfluorination of estradiol enanthate, a derivative of the natural estrogen estradiol. This transformation demonstrates the reagent's utility in modifying complex, biologically relevant scaffolds.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the deoxyfluorination of various phenolic substrates using PhenoFluorMix.
| Substrate | Reagent Equivalents (PhenoFluorMix Component) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Estradiol Enanthate | 1.5 (imidazolium salt), 8.0 (CsF) | Toluene | 140 | 1 | 92 |
| 4-Phenylphenol | 1.2 | Toluene | 110 | 24 | 85 |
| 4-Hydroxy-3-methoxybenzaldehyde | 1.2 | Toluene | 110 | 24 | 78 |
| 2-Naphthol | 1.2 | Toluene | 110 | 24 | 91 |
| 6-Hydroxyquinoline | 1.5 | Dioxane | 110 | 24 | 65 |
Data compiled from various sources, including Organic Syntheses Procedure.[4][5]
Experimental Protocols
Protocol 1: Preparation of PhenoFluorMix
Materials:
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N,N'-1,3-Bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride
-
Cesium Fluoride (CsF)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add N,N'-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (1.0 equiv) and CsF (8.0 to 10.0 equiv).[4][5]
-
Manually shake the flask for approximately 30 seconds to obtain a colorless powder.[5]
-
For optimal results, heat the mixture at 140 °C under vacuum for 1 hour to ensure it is anhydrous.[1][5]
-
Cool the flask to room temperature before use. The resulting PhenoFluorMix is ready for use in deoxyfluorination reactions.[5]
Protocol 2: General Procedure for Deoxyfluorination of Phenols
Materials:
-
Phenolic substrate
-
PhenoFluorMix (prepared as in Protocol 1)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon atmosphere
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Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
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Standard work-up and purification supplies (e.g., Celite, silica gel, solvents)
Procedure:
-
In a reaction vessel under an inert atmosphere, add the phenolic substrate (1.0 equiv) and PhenoFluorMix (1.2-1.5 equiv of the imidazolium component).
-
Add anhydrous solvent (e.g., toluene or dioxane).[6]
-
Stir the reaction mixture at room temperature for 30 minutes.[6]
-
Heat the reaction to the desired temperature (typically 110-140 °C) and monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent such as dichloromethane or ethyl acetate.[6]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluoroarene.
Visualizations
Deoxyfluorination Reaction Workflow
Caption: Experimental workflow for deoxyfluorination using PhenoFluorMix.
Proposed Mechanism of Deoxyfluorination
Caption: Simplified mechanism of PhenoFluorMix-mediated deoxyfluorination.
Conclusion
PhenoFluorMix is a robust and practical reagent for the deoxyfluorination of phenols and heterocycles, with significant applications in pharmaceutical drug discovery. Its stability, broad substrate scope, and suitability for late-stage functionalization make it an invaluable tool for medicinal chemists seeking to modulate the properties of drug candidates through the strategic incorporation of fluorine. The provided protocols and data serve as a guide for the effective utilization of this reagent in a research and development setting.
References
- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to improve low yields in PhenoFluorMix reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve yields in PhenoFluorMix reactions.
Frequently Asked Questions (FAQs)
Q1: What is PhenoFluorMix and what are its advantages?
PhenoFluorMix is a deoxyfluorinating reagent used to convert phenols to aryl fluorides. It is a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and Cesium Fluoride (CsF).[1][2] Its primary advantage over its predecessor, PhenoFluor, is its stability in air and tolerance to moisture, which makes it easier to handle and store over long periods.[1][2][3]
Q2: What is the general substrate scope for PhenoFluorMix reactions?
PhenoFluorMix has a broad substrate scope and is compatible with a variety of functional groups, including aldehydes, ketones, olefins, and halogens.[1] It is effective for the late-stage fluorination of complex molecules.[4][5]
Q3: Are there any known limitations to the substrates that can be used?
Yes, PhenoFluorMix is reported to be less effective for phenols that contain carboxamide or carbamate groups.[1] Additionally, lower yields may be observed with five-membered heterocycles.[1]
Q4: How should PhenoFluorMix be stored?
PhenoFluorMix is stable in air and can be stored for months.[1][2] However, to prevent the adsorption of water, which can affect reaction yields, it is best stored in a desiccator or a dry environment.
Troubleshooting Guide for Low Yields
Low yields in PhenoFluorMix reactions can arise from several factors. This guide addresses the most common issues and provides actionable solutions.
Issue 1: Presence of Water in the Reaction
Even though PhenoFluorMix is more water-tolerant than PhenoFluor, optimal yields are achieved under anhydrous conditions.[1][4] Water can react with the reagent, reducing its effectiveness.
Troubleshooting Workflow for Moisture Contamination
Caption: Troubleshooting workflow for moisture-related low yields.
| Parameter | Recommendation | Source |
| PhenoFluorMix | Heat at 140°C under vacuum for 1 hour before use if water adsorption is suspected. | [1][4] |
| Solvents | Use anhydrous solvents. | [4] |
| Cesium Fluoride (CsF) | CsF is hygroscopic and must be carefully dried, for example, at 200°C under vacuum for 24 hours. | [6] |
Issue 2: Sub-Optimal Reaction Conditions
Incorrect reaction parameters can significantly impact the yield.
| Parameter | Common Range | Notes | Source |
| Temperature | 70°C - 140°C | Optimal temperature can be substrate-dependent. | [7] |
| Solvent | Toluene, Dioxane, Dichloromethane (DCM) | The choice of solvent can affect solubility and reactivity. | [4] |
| Reaction Time | Varies | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition. | [8] |
| Stirring | Continuous and thorough | Ensure the reaction mixture is homogeneous, especially if precipitates form. | [7][8] |
Issue 3: Reagent Stoichiometry and Purity
The amount and quality of reagents are critical.
Recommendations:
-
Excess CsF: An excess of CsF is often required to achieve good and reproducible yields, typically 8 to 10 equivalents.[7] This may be due to its low solubility in common organic solvents.[7]
-
Reagent Purity: Ensure the purity of your starting phenol. Impurities can interfere with the reaction.[8]
-
PhenoFluorMix Quality: While stable, ensure the reagent has not degraded over a very long period or due to improper storage.
Issue 4: Product Loss During Work-up and Purification
A significant amount of product can be lost during the post-reaction procedures.
Troubleshooting Product Loss
Caption: Decision tree for troubleshooting product loss during work-up.
Key Considerations:
-
Aqueous Solubility: Your fluorinated product may have some solubility in the aqueous layer during extraction. It is advisable to check the aqueous layer for your product.[9]
-
Volatility: Aryl fluorides can be more volatile than their corresponding phenols. Be cautious during solvent removal to avoid product loss.[8][9]
-
Chromatography: If your product is acid-sensitive, it may degrade on silica gel. Consider using a different purification method or neutralizing the silica gel.[8]
Detailed Experimental Protocol: General Procedure for Deoxyfluorination with PhenoFluorMix
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: If moisture contamination is suspected, heat the required amount of PhenoFluorMix in a flask at 140°C under vacuum for 1 hour.[1][7] Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen).[7]
-
Reaction Setup: To the flask containing the dried PhenoFluorMix, add the phenol substrate and a stir bar.
-
Solvent Addition: Add anhydrous solvent via syringe. Common solvents include toluene, dioxane, or DCM.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-140°C) and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench carefully.
-
Work-up: Perform an aqueous work-up. Be sure to rinse all glassware to ensure complete transfer of the product.[8]
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
References
- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhenoFluor™ Mix and AlkylFluor™: Stable Reagents for Deoxyfluorinations | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
Common side reactions with PhenoFluorMix and how to avoid them
Welcome to the technical support center for PhenoFluorMix. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of PhenoFluorMix for deoxyfluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What is PhenoFluorMix and what are its main advantages?
PhenoFluorMix is a deoxyfluorinating reagent used to convert phenols to aryl fluorides. It is a mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF).[1][2] Its primary advantages include its stability in air, making it easier to handle than its predecessor, PhenoFluor, and its broad substrate scope, tolerating a variety of functional groups.[1][2]
Q2: What are the most common side reactions observed with PhenoFluorMix?
The two most common side reactions are hydrolysis due to the presence of water and ether formation when alcohols are present in the reaction mixture.
Q3: How can I avoid the hydrolysis of PhenoFluorMix?
Although PhenoFluorMix is more resistant to hydrolysis than PhenoFluor, it is crucial to maintain anhydrous conditions for optimal results.[1][3] Water contamination can lead to the formation of an inactive urea byproduct.
To prevent hydrolysis:
-
Dry the PhenoFluorMix reagent before use by heating it at 140°C under vacuum.[1]
-
Ensure all solvents are anhydrous.
-
Thoroughly dry the cesium fluoride (CsF), as it is hygroscopic.[3]
Q4: What causes ether formation and how can it be minimized?
Ether formation can occur as a competitive side reaction if alcohols are present in the reaction mixture, either as an impurity in the solvent or as a functional group on the substrate. The reaction between a phenol and an alcohol, mediated by the fluorinating reagent, leads to the formation of an alkyl aryl ether.
To minimize ether formation:
-
Use high-purity, anhydrous solvents to avoid alcohol contaminants.
-
Ensure the phenol substrate is free from residual alcohol impurities from previous purification steps.
-
If the substrate contains an alcohol functional group, this side reaction may be unavoidable. In such cases, optimization of reaction conditions (e.g., temperature, reaction time) may be necessary to favor fluorination.
Q5: Why am I observing low yields with electron-rich phenols?
Electron-rich phenols can be challenging substrates for deoxyfluorination with PhenoFluorMix. This is due to the reaction mechanism, which is believed to proceed through a concerted nucleophilic aromatic substitution (cSNAr). For highly electron-rich systems, the stability of key intermediates can be affected, potentially leading to lower yields. Ortho-substituted electron-rich phenols can be particularly problematic due to steric hindrance.[3]
Q6: Are there any functional groups that are incompatible with PhenoFluorMix?
Yes, certain functional groups are known to be problematic:
-
Carboxamides and carbamates , especially those with N-H bonds, are generally not well-tolerated.[3]
-
Five-membered heterocycles can also lead to lower yields or unproductive reactions.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during deoxyfluorination reactions with PhenoFluorMix.
Problem 1: Low or No Yield of the Desired Aryl Fluoride
| Potential Cause | Recommended Action |
| Water Contamination | Ensure all reagents (PhenoFluorMix, CsF) and solvents are rigorously dried. PhenoFluorMix can be dried by heating under vacuum at 140°C for at least one hour.[1] CsF should be dried at 200°C under vacuum for 24 hours.[3] |
| Sub-optimal Reaction Temperature | The optimal reaction temperature can vary depending on the substrate. For many substrates, a temperature of 110°C is a good starting point.[3] For challenging substrates, consider screening a range of temperatures (e.g., 80°C to 140°C). |
| Incorrect Reagent Stoichiometry | A common protocol uses 1.2-1.5 equivalents of PhenoFluorMix and 3.0 equivalents of CsF relative to the phenol.[3] Ensure accurate measurement and addition of all reagents. |
| Poor Solvent Quality | Use high-purity, anhydrous solvents such as toluene or dioxane.[3] Avoid solvents that may contain alcohol impurities. |
| Challenging Substrate | For electron-rich phenols or substrates with incompatible functional groups, consider adjusting the reaction time and temperature. In some cases, protecting group strategies may be necessary for incompatible functional groups. |
Problem 2: Formation of a Major Side Product
| Observed Side Product | Potential Cause | Recommended Action |
| Urea Byproduct (from hydrolysis) | Presence of water in the reaction. | Follow the rigorous drying procedures outlined in "Problem 1". |
| Alkyl Aryl Ether | Presence of an alcohol in the reaction mixture. | Use high-purity, anhydrous solvents. Ensure the phenol substrate is free of alcohol impurities. If the substrate contains a hydroxyl group, this may be a competing reaction. |
Experimental Protocols
General Protocol for Deoxyfluorination using PhenoFluorMix
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a glovebox or under an inert atmosphere, add the phenol (1.0 equiv), PhenoFluorMix (1.5 equiv), and dried CsF (3.0 equiv) to a dry reaction vial.
-
If not already pre-dried, heat the PhenoFluorMix at 140°C under vacuum for 1 hour prior to use.[1]
-
-
Reaction Setup:
-
Add anhydrous toluene or dioxane to the reaction vial to achieve the desired concentration (typically 0.1 M).
-
Seal the vial and remove it from the glovebox.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction to the desired temperature (e.g., 110°C) and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with an appropriate solvent (e.g., dichloromethane).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Signaling Pathways and Experimental Workflows
Desired Deoxyfluorination Pathway
Caption: Desired deoxyfluorination pathway with PhenoFluorMix.
Side Reaction: Hydrolysis
Caption: Hydrolysis side reaction of PhenoFluorMix.
Side Reaction: Ether Formation
Caption: Competitive ether formation side reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of Products from PhenoFluorMix Reactions by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing PhenoFluorMix for deoxyfluorination and subsequently purifying the products by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of aryl fluorides synthesized using PhenoFluorMix.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is unstable on silica gel (streaking or degradation on TLC). | The aryl fluoride product or other components in the crude mixture may be sensitive to the acidic nature of standard silica gel. | - Deactivate the silica gel: Prepare a slurry of silica gel in the chosen eluent containing 1-3% triethylamine or another suitable base. Pack the column with this slurry.[1] - Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil as the stationary phase if the product is highly acid-sensitive.[2] - Perform a 2D TLC: To confirm instability, spot the crude mixture on a TLC plate, run it in one direction, dry the plate, and then run it 90 degrees to the first elution. Degradation will appear as spots that are not on the diagonal. |
| Poor separation of product from non-polar impurities. | The solvent system is too polar, causing the product and impurities to elute too quickly. | - Decrease the polarity of the eluent: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes). - Use a less polar solvent system: Consider using solvent systems like ether/hexane or dichloromethane/hexane.[1] |
| Product co-elutes with a byproduct or starting material. | The polarity of the product and the impurity are very similar in the chosen solvent system. This can be an issue with unreacted phenol starting material or the urea byproduct. | - Optimize the solvent system: Screen a variety of solvent systems with different selectivities. For example, replacing ethyl acetate with dichloromethane or adding a small percentage of a third solvent can alter the separation. Toluene can sometimes improve the separation of aromatic compounds. - Use a gradient elution: Start with a low polarity eluent and gradually increase the polarity. This can help to resolve closely eluting compounds.[2] - Consider a different stationary phase: If solvent optimization fails, a different stationary phase (e.g., alumina, or a fluorinated phase for highly fluorinated compounds) might provide the necessary selectivity. |
| Product is not eluting from the column. | The eluent is not polar enough to displace the product from the silica gel. | - Increase the polarity of the eluent: Gradually increase the percentage of the polar solvent in the mobile phase. - Switch to a more polar solvent system: For highly polar products, a system like methanol/dichloromethane may be necessary.[1] Be cautious with high concentrations of methanol (>10%) as it can dissolve silica gel.[1] |
| Streaking or tailing of the product spot on TLC and broad peaks during the column. | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. Acidic or basic functional groups on the product can also cause this. | - Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine or ammonia can help. - Reduce the amount of sample loaded: Overloading the column is a common cause of poor separation. As a rule of thumb, use a sample-to-silica ratio of 1:20 to 1:100 depending on the difficulty of the separation. - Ensure the sample is loaded in a concentrated band: Dissolve the sample in a minimal amount of solvent, and preferably in a solvent weaker than the eluent. |
| The urea byproduct is difficult to remove. | The urea byproduct from the PhenoFluorMix reagent can be polar and may co-elute with polar products. | - Pre-column filtration: After the reaction workup (filtering through Celite), attempt to precipitate the urea byproduct by dissolving the crude material in a minimally polar solvent and filtering again. - Water wash: If the product is not water-sensitive, an aqueous workup before chromatography can help remove some of the water-soluble urea byproduct. - Specific solvent systems: While challenging, careful optimization of a polar solvent system (e.g., a gradient of methanol in dichloromethane) may allow for separation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical workup procedure for a PhenoFluorMix reaction before column chromatography?
A1: A standard workup involves cooling the reaction mixture to room temperature, followed by filtration through a pad of Celite®. The filter cake is washed with a suitable solvent, such as dichloromethane or ethyl acetate. The combined filtrate is then concentrated in vacuo to yield the crude product, which can then be purified by column chromatography.
Q2: How do I choose an appropriate solvent system for my aryl fluoride product?
A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your desired product on a TLC plate for good separation on a column. A common starting point for many aryl fluorides is a mixture of ethyl acetate and hexanes.[1] You can adjust the ratio of these solvents to achieve the desired Rf. For more polar or non-polar compounds, other solvent systems can be used (see table below).
Q3: My product is highly fluorinated. Should I use a special type of chromatography?
A3: For compounds with a high fluorine content, standard silica gel chromatography is often sufficient. However, if you encounter difficulties in separating your fluorinated product from non-fluorinated impurities, you might consider using a column with a fluorinated stationary phase. These phases can offer unique selectivity for fluorinated molecules.
Q4: Can I use reversed-phase chromatography for purification?
A4: Yes, reversed-phase chromatography is a viable option, especially for polar aryl fluorides. A common system would be a C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q5: What are the common byproducts of a PhenoFluorMix reaction that I need to separate?
A5: The most common byproducts include unreacted starting phenol, the chloroimidazolium salt, and the corresponding urea byproduct formed from the decomposition of the fluorinating agent. The excess cesium fluoride is removed during the initial filtration. The separation of the aryl fluoride from the unreacted phenol is often the primary challenge in the column chromatography step.
Quantitative Data
Table 1: Common Solvent Systems for Column Chromatography of Aryl Fluorides
| Polarity of Analyte | Solvent System (v/v) | Typical Rf Range for Product | Notes |
| Non-polar | 1-10% Ethyl Acetate in Hexanes | 0.2 - 0.4 | A good starting point for many simple aryl fluorides. |
| 5-20% Dichloromethane in Hexanes | 0.2 - 0.4 | Offers different selectivity compared to ethyl acetate. | |
| Moderately Polar | 10-50% Ethyl Acetate in Hexanes | 0.2 - 0.4 | Widely applicable for a broad range of aryl fluorides. |
| 1-5% Methanol in Dichloromethane | 0.2 - 0.4 | Good for more polar compounds.[1] | |
| Polar | 5-10% Methanol in Dichloromethane | 0.2 - 0.4 | Use with caution, as higher percentages of methanol can dissolve silica.[1] |
| Acetonitrile/Water (Reversed-Phase) | N/A | For polar, water-soluble aryl fluorides on a C18 column. |
Note: The optimal solvent system and Rf value will be specific to each compound and should be determined by TLC analysis before performing column chromatography.
Experimental Protocols
Detailed Protocol for Purification of an Aryl Fluoride by Flash Column Chromatography
This protocol is a general guideline and may need to be optimized for specific products.
-
Preparation of the Crude Sample:
-
Following the reaction, filter the mixture through a pad of Celite®.
-
Wash the Celite® pad with dichloromethane (3 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.
-
-
Column Preparation (Slurry Method):
-
Choose an appropriately sized glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (the initial, least polar solvent system if running a gradient).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until the level is again at the top of the sand.
-
Gently add a small amount of fresh eluent to wash the sides of the column and repeat the draining process.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient, start with the less polar solvent system and gradually increase the polarity by adding more of the polar solvent to the eluent reservoir. A typical gradient for an aryl fluoride might be starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified aryl fluoride.
-
Confirm the purity of the final product by TLC, NMR, and/or other appropriate analytical techniques.
-
Visualizations
Figure 1. Experimental workflow for the purification of aryl fluorides.
Figure 2. Troubleshooting logic for common column chromatography issues.
References
Why is my PhenoFluorMix reaction not going to completion?
Welcome to the technical support center for PhenoFluorMix. This resource is designed to help you troubleshoot common issues and optimize your fluorination reactions. Below you will find a series of frequently asked questions and detailed troubleshooting guides to ensure your PhenoFluorMix reactions proceed to completion successfully.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a PhenoFluorMix reaction to fail?
The most frequent cause of reaction failure is the deactivation of the palladium catalyst, often due to exposure to air or moisture. Maintaining a strictly inert atmosphere throughout the setup and reaction is critical for success. Other common issues include impure substrate, incorrect solvent, or inappropriate reaction temperature.
Q2: How can I tell if my PhenoFluorMix reagents are still active?
For the solid components, visual inspection can be helpful; they should be free-flowing powders. The [(cinnamyl)PdCl]2 catalyst should be a pale yellow solid. The phosphine ligand can be sensitive to air and should be handled under inert gas. To definitively test the activity of the reagents, it is recommended to run a control reaction with a known, reactive substrate such as 4-phenylphenol.
Q3: Is my substrate compatible with PhenoFluorMix?
PhenoFluorMix is compatible with a wide range of phenols. However, substrates with certain functional groups may be problematic. For example, strong electron-withdrawing groups on the phenol can decrease its nucleophilicity and slow down the reaction. Additionally, functional groups that can coordinate to the palladium catalyst, such as thiols or certain nitrogen heterocycles, may inhibit the reaction.
Troubleshooting Guides
Issue 1: The reaction has not gone to completion, and starting material remains.
If you observe a significant amount of your starting phenol after the recommended reaction time, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Inactive Catalyst | The palladium catalyst is sensitive to air and moisture. Ensure all reagents are handled under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened reagents or test the activity with a reliable control substrate. |
| Inappropriate Reaction Temperature | The standard reaction temperature is 100 °C. For less reactive substrates, increasing the temperature to 120 °C may be necessary. Conversely, for highly sensitive substrates, a lower temperature might be required to prevent decomposition. |
| Incorrect Solvent | The recommended solvent is anhydrous N,N-dimethylformamide (DMF). Using other solvents can significantly impact the reaction outcome. Ensure the DMF is of high purity and is anhydrous. |
| Sub-optimal Reagent Stoichiometry | The standard protocol uses a 1:1.5:2 ratio of phenol to PhenoFluorMix Reagent A to Reagent B. For challenging substrates, altering this ratio may be beneficial. A slight excess of the fluorinating agent can sometimes drive the reaction to completion. |
Here is a logical workflow to diagnose and resolve incomplete reactions.
Caption: A decision tree for troubleshooting incomplete PhenoFluorMix reactions.
Issue 2: Low yield of the desired fluorinated product.
Low yields can be attributed to several factors, from substrate decomposition to competing side reactions.
| Parameter | Standard Condition | Optimization Strategy |
| Temperature | 100 °C | For thermally sensitive substrates, try lowering the temperature to 80-90 °C. For unreactive substrates, consider increasing to 110-120 °C. |
| Reaction Time | 12-24 hours | Monitor the reaction by TLC or LC-MS. A shorter reaction time may prevent product degradation. Conversely, some substrates may require longer reaction times. |
| Reagent Concentration | 0.1 M | For bimolecular decomposition pathways, a lower concentration (e.g., 0.05 M) may improve the yield. |
Experimental Protocols
Standard PhenoFluorMix Reaction Protocol
This protocol is for a standard reaction using 4-phenylphenol as the substrate.
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-phenylphenol (0.1 mmol, 1.0 equiv), PhenoFluorMix Reagent A (1.5 equiv), and PhenoFluorMix Reagent B (2.0 equiv).
-
The vial is sealed with a Teflon-lined cap.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.0 mL) via syringe.
-
Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture can be purified directly by silica gel chromatography.
Caption: The standard experimental workflow for a PhenoFluorMix reaction.
Troubleshooting Protocol: Small-Scale Reaction Array
When dealing with a new or challenging substrate, running a small-scale reaction array can efficiently identify optimal conditions.
-
Set up an array of 4 mL vials, each with the substrate (0.05 mmol).
-
Vary one parameter per vial or set of vials (e.g., temperature: 80 °C, 100 °C, 120 °C; solvent: DMF, DMAc, NMP).
-
Add the PhenoFluorMix reagents under an inert atmosphere.
-
Add the respective anhydrous solvents.
-
Heat the array for a set time (e.g., 18 hours).
-
Analyze the outcome of each reaction by LC-MS to determine the best conditions for a larger scale reaction.
PhenoFluorMix Technical Support Center: Optimizing Reaction Conditions
Welcome to the PhenoFluorMix Technical Support Center. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction temperature and time for successful deoxyfluorination of phenols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature and time for a PhenoFluorMix reaction?
A1: A general starting point for the deoxyfluorination of phenols using PhenoFluorMix is to heat the reaction mixture at 110°C for 24 hours.[1] However, the optimal conditions are highly substrate-dependent. For some substrates, milder conditions such as 70°C for 2 hours have been reported to be effective.[2] It is crucial to pre-dry the PhenoFluorMix reagent at 140°C under vacuum for 1 hour to ensure optimal performance.[3][4]
Q2: How do I know if I need to optimize the reaction temperature and time?
A2: Optimization is likely necessary if you encounter the following issues:
-
Low or no product yield: This could indicate that the temperature is too low or the reaction time is too short.
-
Formation of byproducts or decomposition of starting material: This may suggest that the temperature is too high or the reaction time is too long.
-
Incomplete conversion of the starting material: This points towards either insufficient reaction time or a reaction temperature that is not optimal for the specific substrate.
Q3: What is the general approach to optimizing the reaction temperature?
A3: A systematic approach is recommended. Start with a conservative temperature, for example, 70°C, and monitor the reaction progress by a suitable analytical method like TLC or LC-MS. If the reaction is slow or does not proceed, incrementally increase the temperature in 10-20°C intervals. It is important to monitor for any signs of decomposition at higher temperatures.
Q4: How can I optimize the reaction time?
A4: Once an effective temperature is identified, the reaction time can be optimized by running a time-course experiment. Aliquots of the reaction mixture can be taken at different time points (e.g., 2, 4, 8, 12, 24 hours) and analyzed to determine the point at which the maximum yield is achieved with minimal byproduct formation.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of PhenoFluorMix reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| No Reaction or Very Low Yield | Insufficient temperature. | Gradually increase the reaction temperature in 10-20°C increments. |
| Inactive reagent. | Ensure PhenoFluorMix was pre-dried at 140°C under vacuum for 1 hour before use.[3][4] | |
| Poor mixing. | Ensure vigorous stirring, especially for heterogeneous mixtures.[5] | |
| Impure reagents or solvents. | Use anhydrous solvents and purified starting materials.[1][5] | |
| Low Yield with Unreacted Starting Material | Reaction time is too short. | Increase the reaction time and monitor progress. |
| Reaction temperature is too low. | Increase the reaction temperature. | |
| Significant Byproduct Formation or Decomposition | Reaction temperature is too high. | Decrease the reaction temperature. |
| Reaction time is too long. | Reduce the reaction time based on time-course analysis.[5] | |
| Inconsistent Results | Variations in reaction scale. | Ensure consistent reaction scale for reproducibility.[5] |
| Quality of reagents. | Use reagents from the same batch or of the same quality.[5] |
Experimental Protocols
General Protocol for PhenoFluorMix Deoxyfluorination
-
Reagent Preparation: In a glovebox, add the phenol substrate (1.0 equiv), PhenoFluorMix (1.5 equiv), and anhydrous solvent (e.g., toluene, dioxane) to a reaction vial.[1]
-
Reaction Setup: Seal the vial and remove it from the glovebox.
-
Heating and Stirring: Place the vial in a pre-heated oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and wash with an appropriate solvent. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Protocol for Optimizing Reaction Temperature
-
Set up several small-scale reactions in parallel using the general protocol.
-
Assign a different temperature to each reaction (e.g., 70°C, 90°C, 110°C, 130°C).
-
Run all reactions for a fixed period (e.g., 24 hours).
-
After the fixed time, work up each reaction and analyze the yield and purity of the product to determine the optimal temperature.
Visualizations
Caption: Workflow for optimizing PhenoFluorMix reaction conditions.
Caption: Troubleshooting common issues with PhenoFluorMix reactions.
References
Effect of anhydrous conditions on PhenoFluorMix efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of PhenoFluorMix, with a specific focus on the impact of anhydrous conditions on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is PhenoFluorMix and what is its primary advantage over PhenoFluor?
PhenoFluorMix is a reagent used for the chemoselective deoxyfluorination of phenols and heterocycles.[1] It is a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and Cesium Fluoride (CsF).[1] A significant advantage of PhenoFluorMix over its predecessor, PhenoFluor, is its stability. PhenoFluorMix is stable in air, can be stored for months, and importantly, does not hydrolyze when exposed to water.[1] In contrast, PhenoFluor readily hydrolyzes to form a urea byproduct, which can complicate purification.[2]
Q2: Are anhydrous conditions necessary for reactions using PhenoFluorMix?
Yes, for optimal results, deoxyfluorination reactions with PhenoFluorMix must be performed under anhydrous conditions with anhydrous solvents.[3] While the reagent itself is not prone to hydrolysis, the presence of water can negatively impact reaction efficiency and yield.
Q3: How can I ensure my PhenoFluorMix reagent is anhydrous before use?
If PhenoFluorMix has adsorbed water during storage, it can be dried prior to the reaction. The recommended procedure is to heat the reagent at 140°C under vacuum for 1 hour.[1][3][4]
Q4: What other components of the reaction need to be anhydrous?
It is crucial to use anhydrous solvents for the reaction.[3] Additionally, Cesium Fluoride (CsF), a component of PhenoFluorMix, is hygroscopic and should be carefully dried before use.[2] A common procedure for drying CsF is to heat it at 200°C under vacuum for 24 hours.[2]
Q5: How should I handle and store PhenoFluorMix?
PhenoFluorMix can be handled and stored in the ambient atmosphere for at least four months without detectable decomposition.[3] For extended storage, it is best to keep it under an inert gas atmosphere to prevent moisture adsorption.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Presence of moisture in the reaction. | - Ensure PhenoFluorMix was dried at 140°C under vacuum before use.[1][4] - Use anhydrous solvents (e.g., with <10 ppm water content).[4][5] - Ensure CsF was thoroughly dried, as it is hygroscopic.[2] - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4] |
| Ineffective for the specific substrate. | PhenoFluorMix is less effective for phenols with carboxamide or carbamate groups and for five-membered heterocycles.[1] Consider alternative fluorination methods for these substrates. | |
| Difficult purification | Side reactions due to non-anhydrous conditions. | While PhenoFluorMix avoids the formation of the urea byproduct seen with PhenoFluor, moisture can lead to other side reactions. Re-run the reaction under strictly anhydrous conditions. |
| Inconsistent results between batches | Variable water content in reagents or solvents. | Standardize the drying procedure for PhenoFluorMix and CsF for every experiment. Use solvents from a reliable solvent drying system.[4][5] |
Effect of Anhydrous Conditions on Yield
| Condition | Description | Expected Yield Outcome |
| Strictly Anhydrous | PhenoFluorMix and CsF are pre-dried under vacuum. Anhydrous solvent is used. The reaction is run under an inert atmosphere. | Optimal/High Yield |
| Ambient (Non-Anhydrous) | Reagents and solvents are used as-is without pre-drying. The reaction is set up in the air. | Sub-optimal/Reduced Yield |
Key Experimental Protocols
Protocol 1: Drying of PhenoFluorMix
-
Place the required amount of PhenoFluorMix in a Schlenk flask.
-
Connect the flask to a Schlenk line and evacuate under high vacuum.
-
Heat the flask in an oil bath at 140°C for 1 hour.[4]
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.[4]
Protocol 2: General Procedure for Deoxyfluorination with PhenoFluorMix
-
In a glovebox or under an inert atmosphere, add the phenol substrate, dried CsF, and dried PhenoFluorMix to a reaction vial.[2]
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.[2][4]
-
Seal the vial and stir the mixture at the desired temperature (e.g., 110°C) for the specified time (e.g., 24 hours).[2]
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, eluting with a suitable solvent like dichloromethane.
-
Concentrate the filtrate in vacuo and purify by flash silica gel column chromatography.[2]
Visual Diagrams
Caption: Workflow for Deoxyfluorination using PhenoFluorMix under Anhydrous Conditions.
Caption: Effect of Moisture on the Predecessor Reagent, PhenoFluor.
References
Technical Support Center: Deoxyfluorination of Electron-Deficient Phenols
Welcome to the technical support center for the deoxyfluorination of electron-deficient phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this critical transformation.
Frequently Asked Questions (FAQs)
Q1: My deoxyfluorination reaction of an electron-deficient phenol is not working or giving a low yield. What are the common causes?
A1: Several factors can contribute to a failed or low-yielding deoxyfluorination reaction. Here are some of the most common culprits:
-
Reagent Quality: Deoxyfluorination reagents can be sensitive to moisture and air.[1][2][3][4][5] For instance, PhenoFluor is moisture-sensitive and should be stored under an inert atmosphere.[6][7] Improper storage or handling can lead to reagent decomposition and loss of activity.
-
Solvent Choice: The choice of solvent is critical. Nonpolar, aprotic solvents like toluene or dioxane are often preferred.[8][9] Polar solvents such as acetonitrile (MeCN) or protic solvents can significantly hinder the reaction, sometimes affording less than 10% yield.[8][9]
-
Reaction Temperature: While phenols with electron-withdrawing groups generally react faster, the optimal temperature can vary.[8][9] Insufficient heating may lead to an incomplete reaction. Conversely, excessively high temperatures might promote side reactions or reagent decomposition.
-
Base Strength and Stoichiometry: For reactions requiring a base, such as those using certain 2-chloroimidazolium salts, the choice and amount of base (e.g., DBU) are crucial.[2][3][4] An insufficient amount of base will result in low conversion.
-
Substrate-Specific Issues: The position of electron-withdrawing groups can influence reactivity. While para and meta substituents are generally well-tolerated, ortho-substituents can sometimes interfere with the reaction, possibly through intramolecular hydrogen bonding.[3][4]
Q2: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
A2: A common side reaction is the formation of elimination products, especially when using reagents like DAST with secondary alcohols.[10][11] While less common with phenols, other side reactions can occur. With reagents like PhenoFluor, a stoichiometric amount of a urea byproduct is generated.[8][9] To minimize unwanted products, ensure you are using the optimal reagent and conditions for your specific substrate. For example, PyFluor is noted for minimizing elimination side products compared to DAST.[11][12] Careful control of reaction temperature can also be critical; for instance, with some alcohol substrates, increasing the temperature from 23 °C to 80 °C when using PhenoFluor reduced elimination.[13]
Q3: Can I use protic or polar solvents for my deoxyfluorination reaction?
A3: It is highly discouraged. Reactions performed in polar (like MeCN) or protic solvents typically result in very low to no yield of the desired aryl fluoride.[8][9] Nonpolar solvents like toluene and dioxane are generally the best choice for these reactions.[8][9]
Q4: How do electron-withdrawing groups on the phenol affect the reaction rate?
A4: Phenols with electron-withdrawing groups react faster than those with electron-releasing groups.[8][9] This is because the electron-deficient nature of the aromatic ring facilitates the nucleophilic aromatic substitution mechanism.[2][3]
Troubleshooting Guides
Problem 1: No Reaction or Very Low Conversion
Caption: Troubleshooting workflow for no/low conversion.
| Potential Cause | Recommended Solution |
| Degraded Reagent | Use a fresh batch of the deoxyfluorination reagent. Ensure reagents are stored under an inert atmosphere and handled with care to prevent exposure to moisture.[1][6][7] |
| Incorrect Solvent | Switch to a nonpolar, aprotic solvent such as toluene or dioxane.[8] |
| Suboptimal Temperature | Increase the reaction temperature in increments. For electron-deficient phenols, temperatures around 80-100°C are often effective.[2][8][9] |
| Insufficient Base | If the reaction requires a base (e.g., with certain 2-chloroimidazolium salts), ensure the correct stoichiometry is used. DBU is a commonly used base for these transformations.[2][3] |
| Incompatible Functional Groups | Strong hydrogen-bond donors, like unprotected alcohols or primary/secondary amides, can interfere with the reaction.[1][9] Consider protecting these groups before attempting deoxyfluorination. |
Problem 2: Formation of Impurities and Side Products
Caption: Troubleshooting workflow for side product formation.
| Potential Cause | Recommended Solution |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be anhydrous.[9] |
| Reaction Temperature Too High | Lower the reaction temperature. While higher temperatures can increase the rate, they can also promote decomposition and side reactions. |
| Reagent Choice | Some reagents are more prone to certain side reactions. For instance, DAST is known to cause elimination.[10] Consider switching to a more selective reagent like PyFluor.[11][12] |
| Stoichiometry | Using a large excess of the fluorinating reagent may not always be beneficial and can lead to more side products. Try using a stoichiometry closer to the literature recommendations (e.g., 1.1-1.2 equivalents). |
Experimental Protocols
General Procedure for Deoxyfluorination using a 2-Chloroimidazolium Salt
This protocol is adapted from the deoxyfluorination of electron-deficient phenols using 1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium dihydrogen trifluoride.[2]
-
To an oven-dried 7 mL borosilicate vial, add the electron-deficient phenol (0.50 mmol, 1.0 equiv.).
-
Add 1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium dihydrogen trifluoride (265 mg, 0.55 mmol, 1.1 equiv.).
-
Add toluene (4 mL).
-
Add DBU (170 mg, 1.12 mmol, 2.2 equiv.) dropwise via syringe. A precipitate may form.
-
Seal the vial and place it in a preheated oil bath at 85-100°C.
-
Stir the reaction mixture for 16 hours.
-
After cooling, the reaction can be worked up and purified by standard methods (e.g., filtration, chromatography).
General Procedure for Deoxyfluorination using PhenoFluor
This protocol is a general representation for using PhenoFluor with phenols.[7]
-
In a vial under an inert atmosphere, combine the phenol (1.0 equiv) and dried cesium fluoride (CsF, 3.0 equiv).
-
Add a solution of PhenoFluor in toluene (0.100 M, 1.20 equiv) via syringe.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 110°C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, eluting with dichloromethane.
-
Concentrate the filtrate and purify by flash silica gel column chromatography.
Data Summary
Comparison of Deoxyfluorination Reagents for 4-Methoxythiophenol
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PhenoFluor (1) | Toluene | 110 | 20 | 82 |
| PhenoFluor (1) | 1,4-Dioxane | 110 | 20 | 88 |
| DAST | Toluene | 110 | 20 | 0 |
| Deoxo-Fluor | Toluene | 110 | 20 | 0 |
| Data adapted from J. Am. Chem. Soc. 2011, 133, 31, 11482-11484.[8] |
Deoxyfluorination of Various Electron-Deficient Phenols with a 2-Chloroimidazolium Salt
| Phenol Substrate | Yield (%) |
| 4-Cyanophenol | 95 |
| 4-Nitrophenol | 98 |
| Methyl 4-hydroxybenzoate | 92 |
| 4-Hydroxybenzaldehyde | 85 |
| 3-Nitrophenol | 96 |
| Yields are for the corresponding aryl fluoride. Data adapted from Org. Lett. 2023, 25, 19, 3649–3653.[2][3] |
References
- 1. Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. Deoxyfluorination of Electron-Deficient Phenols [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]
- 7. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deoxyfluorination of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PyFluor - Enamine [enamine.net]
- 12. PyFluor - Wordpress [reagents.acsgcipr.org]
- 13. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PhenoFluor Reaction Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing the urea byproduct generated during PhenoFluor reactions.
Introduction to the Urea Byproduct
A common challenge in PhenoFluor-mediated deoxyfluorination reactions is the formation of a urea byproduct, 1,3-bis(2,6-diisopropylphenyl)urea. This byproduct arises from the hydrolysis of the PhenoFluor reagent, a reaction that is exacerbated by the presence of water.[1] Therefore, maintaining strictly anhydrous conditions is the most effective way to minimize its formation.[1] Should the byproduct form, its removal is often described as problematic, but several purification strategies can be effectively employed.
Frequently Asked Questions (FAQs)
Q1: What is the structure of the urea byproduct in PhenoFluor reactions?
A1: The urea byproduct is 1,3-bis(2,6-diisopropylphenyl)urea. It is formed when PhenoFluor reacts with water.
Q2: How can I prevent the formation of the urea byproduct?
A2: The most critical step is to ensure your reaction is performed under strictly anhydrous conditions.[1] This includes using dry solvents, drying the cesium fluoride (CsF) before use, and handling the moisture-sensitive PhenoFluor reagent in an inert atmosphere (e.g., a glovebox).[1] PhenoFluor can be handled in the air for brief periods, but prolonged exposure to a moist atmosphere will lead to hydrolysis.[1]
Q3: Is there an alternative to PhenoFluor that does not produce a urea byproduct upon contact with water?
A3: Yes, PhenoFluorMix, a mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF, is a practical alternative.[2] It is not sensitive to moisture and does not hydrolyze to form the corresponding urea, which can simplify the workup and purification process.[2]
Q4: What are the general solubility properties of the urea byproduct?
Troubleshooting Guide: Removal of Urea Byproduct
This guide addresses common issues encountered during the purification of products from PhenoFluor reactions.
Issue 1: Presence of a white precipitate in the reaction mixture.
This precipitate is likely the 1,3-bis(2,6-diisopropylphenyl)urea byproduct, which has limited solubility in many common reaction solvents.
Solution 1: Filtration
Filtration is the first and most straightforward method to remove the bulk of the insoluble urea byproduct.
-
Experimental Protocol:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite.
-
Wash the filter cake with a suitable solvent. Dichloromethane (CH₂Cl₂) is commonly used for this purpose.[3] Toluene can also be used as a wash solvent.[1]
-
Collect the filtrate, which contains your desired fluorinated product.
-
Diagram of the Filtration Workflow:
Caption: General workflow for the initial removal of the urea byproduct by filtration.
Issue 2: The urea byproduct remains in the filtrate after filtration.
Even after filtration, a significant amount of the urea byproduct may remain dissolved in the filtrate, requiring further purification.
Solution 2: Flash Column Chromatography
Flash column chromatography is the most common method for separating the soluble urea byproduct from the desired product.
-
Experimental Protocol:
-
Concentrate the filtrate obtained after the initial filtration.
-
Adsorb the crude material onto a small amount of silica gel.
-
Perform flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. A gradient elution is often effective. Start with a less polar solvent system and gradually increase the polarity.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and collect the fractions containing your purified product.
-
-
Troubleshooting Co-elution:
-
Problem: The urea byproduct co-elutes with my product.
-
Suggestion 1: Adjust Solvent System: Experiment with different solvent systems. A less polar solvent system might allow for better separation if your product is significantly less polar than the urea byproduct. Conversely, if your product is more polar, a more polar solvent system might be necessary.
-
Suggestion 2: Use a Different Stationary Phase: If silica gel proves ineffective, consider using a different stationary phase, such as alumina.
-
Suggestion 3: Deactivate Silica Gel: For acid-sensitive compounds that might be degrading on the column and causing purification issues, you can deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[4]
-
Issue 3: Column chromatography is not providing adequate separation or is not a feasible option.
In some cases, alternative purification methods may be necessary.
Solution 3: Recrystallization or Precipitation
This technique relies on the differential solubility of the product and the urea byproduct in a given solvent at different temperatures.
-
Experimental Protocol (General):
-
Dissolve the crude product (after initial filtration and concentration) in a minimum amount of a suitable hot solvent in which the urea byproduct has lower solubility upon cooling.
-
Slowly cool the solution to room temperature, and then further in an ice bath to induce crystallization of the less soluble component (ideally, your product, leaving the urea in solution, or vice-versa).
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Analyze the purity of the crystals and the mother liquor to determine the effectiveness of the separation.
-
-
Solvent Selection:
-
The ideal solvent is one in which your product and the urea byproduct have significantly different solubilities.
-
A solvent screen on a small scale is recommended to identify a suitable solvent or solvent mixture. Consider solvents of varying polarities such as hexanes, ethyl acetate, dichloromethane, and methanol.
-
Logical Relationship for Purification Strategy:
Caption: Decision-making workflow for the purification of PhenoFluor reaction mixtures.
Data Presentation
| Solvent Class | Expected Solubility of Bulky Urea Byproducts | Implication for Purification |
| Non-polar | Low | Good for precipitating the urea byproduct from the reaction mixture. Hexanes or pentane could be used as anti-solvents. |
| (e.g., Hexanes, Pentane) | ||
| Moderately Polar | Moderate to High | Useful for dissolving the reaction mixture for chromatography. The urea may be soluble enough to be separated from the product. |
| (e.g., Dichloromethane, Ethyl Acetate, Toluene) | ||
| Polar Aprotic | Likely High | May be used to dissolve both the product and byproduct for chromatography, but separation might be challenging. |
| (e.g., Acetonitrile, DMF) | ||
| Polar Protic | Low to Moderate | The urea byproduct is generally not very soluble in water. Methanol or ethanol could be components of a recrystallization solvent system. |
| (e.g., Water, Methanol, Ethanol) |
References
PhenoFluorMix limitations with specific functional groups like carboxamides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of PhenoFluorMix for the deoxyfluorination of phenols, with a specific focus on the challenges encountered with carboxamide-containing substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my deoxyfluorination reaction with PhenoFluorMix failing or giving low yields when my substrate contains a carboxamide group?
A1: PhenoFluorMix is known to be less effective for the deoxyfluorination of phenols that contain carboxamide functional groups, particularly primary (-CONH₂) and secondary (-CONHR) amides.[1] The presence of N-H bonds in these amides is thought to interfere with the reaction mechanism. Tertiary amides (-CONR₂) are generally better tolerated.
Q2: What is the proposed mechanism for the interference of primary and secondary amides with the PhenoFluorMix reaction?
A2: While the exact mechanism of inhibition is not definitively established in the literature, it is proposed that the acidic protons on the primary and secondary amide nitrogen atoms can interfere with the reaction. The PhenoFluorMix reaction mechanism is believed to involve hydrogen bonding to facilitate the fluoride substitution. The presence of other strong hydrogen bond donors, such as the N-H protons of primary and secondary amides, can disrupt this crucial interaction, leading to reduced reactivity and lower yields.
Q3: Are there any successful examples of using PhenoFluorMix with carboxamide-containing phenols?
A3: Yes, but the yields are often significantly compromised. For example, the deoxyfluorination of 4-hydroxybenzamide to 4-fluorobenzamide using a related PhenoFluor reagent resulted in only a 20% yield. This highlights the challenge of using this reagent with phenols bearing primary amide groups.
Troubleshooting Guide
Problem: Low to no conversion of a phenol with a primary or secondary carboxamide group using PhenoFluorMix.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent limitation of PhenoFluorMix | The N-H protons of the carboxamide are interfering with the reaction. | This is the most likely cause. Consider protecting the amide or using an alternative deoxyfluorination reagent. |
| Sub-optimal reaction conditions | Ensure strictly anhydrous conditions. Dry the PhenoFluorMix in vacuo at 140 °C for 1 hour before use.[1] Use a high-boiling point aprotic solvent like toluene or dioxane. | Improved yields, although they may still be modest due to the presence of the amide. |
| Reagent quality | Use freshly purchased or properly stored PhenoFluorMix. | Consistent and reproducible (though potentially low) yields. |
Quantitative Data Summary
The following table summarizes the typical yields observed for the deoxyfluorination of phenols with and without carboxamide functional groups using PhenoFluorMix or similar PhenoFluor reagents.
| Substrate | Functional Group | Reagent | Yield (%) | Reference |
| 4-Hydroxybenzamide | Primary Carboxamide | PhenoFluor | 20 | |
| 4-Methoxyphenol | Methoxy | PhenoFluorMix | >95 | [1] |
| 4-Hydroxybenzonitrile | Nitrile | PhenoFluorMix | >95 | [1] |
| 4-Hydroxyacetophenone | Ketone | PhenoFluorMix | >95 | [1] |
Experimental Protocols
General Experimental Protocol for Deoxyfluorination using PhenoFluorMix
This protocol is adapted from the procedure described by Fujimoto and Ritter (2015).[1]
Materials:
-
Phenol substrate (1.0 equiv)
-
PhenoFluorMix (1.5 equiv)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Anhydrous Cesium Fluoride (CsF) (3.0 equiv, flame-dried under vacuum)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the phenol substrate, PhenoFluorMix, and CsF to a flame-dried reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous toluene to the reaction vessel.
-
Seal the vessel and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (typically between 80 °C and 140 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Alternative Deoxyfluorination Methods for Phenols with Carboxamides
Given the limitations of PhenoFluorMix with primary and secondary amides, alternative methods are recommended for such substrates.
Deoxyfluorination via Aryl Fluorosulfonates
A two-step, one-pot method using sulfuryl fluoride (SO₂F₂) and a fluoride source like tetramethylammonium fluoride (NMe₄F) has been shown to be effective for a broad range of phenols, including those with functional groups that are sensitive to PhenoFluorMix.[2][3][4]
Conceptual Workflow:
Caption: Deoxyfluorination via an aryl fluorosulfonate intermediate.
General Protocol Outline:
-
Formation of Aryl Fluorosulfonate: The phenol is reacted with SO₂F₂ in the presence of a base to form the corresponding aryl fluorosulfonate.
-
Nucleophilic Fluorination: The aryl fluorosulfonate intermediate is then treated with a nucleophilic fluoride source, such as NMe₄F, to yield the desired aryl fluoride.
This method often proceeds under mild conditions and can be performed in a one-pot fashion.[3]
PyFluor as an Alternative Reagent
PyFluor (2-pyridinesulfonyl fluoride) is another deoxyfluorination reagent that has shown promise for a wide range of alcohols and may be a viable alternative for phenols.[5][6][7] It is known for its stability and selectivity, often minimizing side reactions. While specific examples of its use with carboxamide-containing phenols are not as extensively documented as for other substrates, its broader functional group tolerance suggests it could be a valuable tool in this context.
Logical Relationship for Considering PyFluor:
Caption: Decision workflow for deoxyfluorination of challenging phenols.
Further investigation and small-scale screening are recommended to determine the optimal conditions for using these alternative reagents with specific carboxamide-containing phenolic substrates.
References
- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 6. PyFluor - Wordpress [reagents.acsgcipr.org]
- 7. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
Validation & Comparative
Deoxyfluorination of Secondary Alcohols: A Comparative Guide to PhenoFluorMix and DAST
In the realm of synthetic organic chemistry, the conversion of alcohols to alkyl fluorides is a pivotal transformation, particularly in the development of pharmaceuticals and agrochemicals where the introduction of fluorine can significantly modulate a molecule's biological properties. Among the various reagents available for this deoxyfluorination reaction, Diethylaminosulfur Trifluoride (DAST) has been a long-standing choice. However, newer reagents, such as those from the PhenoFluor family, have emerged as powerful alternatives. This guide provides a detailed comparison of the performance of PhenoFluorMix and DAST for the deoxyfluorination of secondary alcohols, with a focus on experimental data, reaction protocols, and safety considerations.
It is important to note that while PhenoFluorMix is highly effective for the deoxyfluorination of phenols, its application to aliphatic alcohols, including secondary alcohols, is often complicated by competitive deoxychlorination, leading to chlorinated byproducts.[1][2] A more suitable reagent from the same class for the deoxyfluorination of alcohols is AlkylFluor, a stable salt analogue of PhenoFluor.[1][2] Therefore, this guide will focus on comparing DAST with the more appropriate PhenoFluor-type reagent, AlkylFluor, for the deoxyfluorination of secondary alcohols.
Performance Comparison: AlkylFluor vs. DAST
The choice of a deoxyfluorinating agent is often dictated by its efficiency, selectivity, and functional group tolerance. Experimental data consistently demonstrates the superior performance of AlkylFluor over DAST in the deoxyfluorination of secondary alcohols, particularly with sterically hindered and complex substrates.[2][3]
Key Performance Differences:
-
Yield: AlkylFluor generally provides significantly higher yields of the desired fluorinated product compared to DAST, which is often plagued by lower conversions and the formation of multiple side products.[2]
-
Selectivity: DAST is prone to causing elimination side reactions, leading to the formation of alkenes, especially with secondary alcohols that have accessible β-protons.[4][5] AlkylFluor exhibits markedly higher chemoselectivity, minimizing the formation of elimination byproducts.[3][5]
-
Functional Group Tolerance: AlkylFluor demonstrates a broader tolerance for various functional groups, making it more suitable for late-stage fluorination of complex molecules.[2][6] DAST can react with sensitive functional groups, limiting its applicability in intricate synthetic routes.[4]
-
Safety: DAST is known for its thermal instability and potential for explosive decomposition at elevated temperatures, necessitating careful handling and temperature control.[5][7] AlkylFluor and the broader PhenoFluor family of reagents have a significantly better safety profile, being crystalline, non-explosive solids.[3]
Quantitative Data Summary
The following table summarizes the comparative yields for the deoxyfluorination of representative secondary alcohols using AlkylFluor and DAST.
| Substrate (Secondary Alcohol) | Reagent | Yield of Fluorinated Product (%) | Elimination Byproduct (%) | Citation(s) |
| Testosterone | AlkylFluor | up to 79 | Minor | [2] |
| DAST | 17 | Not specified | [2] | |
| A Steroid Derivative | PhenoFluor | 84 | 11 | [5] |
| DAST | 47 | 44 | [5] | |
| General Secondary Alcohols | AlkylFluor/PhenoFluor | Generally high | Minimal | [3][6] |
| DAST | Moderate to low | Significant | [4][5] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in chemical synthesis. Below are generalized procedures for the deoxyfluorination of a secondary alcohol using AlkylFluor and DAST.
Deoxyfluorination with AlkylFluor
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Secondary alcohol
-
AlkylFluor
-
Potassium fluoride (KF), dried
-
1,4-Dioxane, anhydrous
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 equiv), AlkylFluor (1.2 equiv), and dried potassium fluoride (2.0 equiv).
-
Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkyl fluoride.
For challenging substrates, an alternative protocol involves preheating AlkylFluor with cesium fluoride (CsF) in toluene to generate the more reactive PhenoFluor in situ before the addition of the alcohol.[8]
Deoxyfluorination with DAST
This protocol requires strict adherence to safety precautions due to the hazardous nature of DAST.
Materials:
-
Secondary alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware, including a plastic or Teflon dropping funnel for DAST addition
Procedure:
-
To a flame-dried round-bottom flask containing a solution of the secondary alcohol (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.5 equiv) dropwise to the cooled solution. Caution: DAST is moisture-sensitive and can decompose vigorously.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanisms
The differing reactivity and selectivity of AlkylFluor and DAST can be attributed to their distinct reaction mechanisms.
References
- 1. AlkylFluor: Deoxyfluorination of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 8. AlkylFluor: Deoxyfluorination of Alcohols [organic-chemistry.org]
A Head-to-Head Comparison of PhenoFluorMix and Deoxo-Fluor for Deoxyfluorination Reactions
In the landscape of modern synthetic chemistry, the introduction of fluorine atoms into organic molecules is a critical strategy for modulating the pharmacological properties of drug candidates. Deoxyfluorination, the conversion of hydroxyl groups to carbon-fluorine bonds, stands as a key transformation in this endeavor. Among the various reagents developed for this purpose, PhenoFluorMix and Deoxo-Fluor have emerged as prominent tools for researchers. This guide provides an objective comparison of their functional group tolerance, supported by experimental data, to aid chemists in selecting the optimal reagent for their specific synthetic challenges.
Overview of the Reagents
PhenoFluorMix is a deoxyfluorinating reagent primarily used for the conversion of phenols and heterocylic hydroxyl compounds to their corresponding fluorides. It is a mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride (CsF). A key advantage of PhenoFluorMix is its stability in air and tolerance to moisture, which simplifies handling and storage.[1][2]
Deoxo-Fluor , or bis(2-methoxyethyl)aminosulfur trifluoride, is a more thermally stable alternative to diethylaminosulfur trifluoride (DAST).[3] It is a versatile reagent employed for the deoxyfluorination of alcohols to alkyl fluorides and the conversion of aldehydes and ketones to gem-difluorides.[3][4]
Functional Group Tolerance: A Quantitative Comparison
The efficacy of a deoxyfluorinating reagent is largely defined by its compatibility with a wide range of functional groups present in complex molecules. The following tables summarize the performance of PhenoFluorMix and Deoxo-Fluor with various substrates, providing a quantitative measure of their functional group tolerance based on reported yields.
PhenoFluorMix: Deoxyfluorination of Phenols and Heterocycles
PhenoFluorMix demonstrates broad applicability in the deoxyfluorination of a diverse array of phenols and heterocycles. It is particularly effective for substrates bearing electron-withdrawing or electron-donating groups.[2] However, its efficacy is diminished with phenols containing carboxamide or carbamate functionalities, as well as certain five-membered heterocycles.[2]
| Substrate | Product | Yield (%) | Reference |
| 4-Methoxy-phenol | 4-Fluoroanisole | 95 | Fujimoto & Ritter, Org. Lett., 2015, 17, 544 |
| 4-Acetyl-phenol | 4-Fluoroacetophenone | 94 | Fujimoto & Ritter, Org. Lett., 2015, 17, 544 |
| Methyl 4-hydroxybenzoate | Methyl 4-fluorobenzoate | 93 | Fujimoto & Ritter, Org. Lett., 2015, 17, 544 |
| 4-Hydroxy-benzaldehyde | 4-Fluorobenzaldehyde | 91 | Fujimoto & Ritter, Org. Lett., 2015, 17, 544 |
| 4-Nitro-phenol | 4-Fluoronitrobenzene | 98 | Fujimoto & Ritter, Org. Lett., 2015, 17, 544 |
| 4-Chloro-phenol | 4-Fluorochlorobenzene | 85 | Fujimoto & Ritter, Org. Lett., 2015, 17, 544 |
| 4-Bromo-phenol | 4-Fluorobromobenzene | 88 | Fujimoto & Ritter, Org. Lett., 2015, 17, 544 |
| 4-(Trifluoromethyl)-phenol | 4-Fluorobenzotrifluoride | 96 | Fujimoto & Ritter, Org. Lett., 2015, 17, 544 |
| Estrone | 3-Fluoroestrone | 75 | Fujimoto & Ritter, Org. Lett., 2015, 17, 544 |
| 6-Hydroxy-quinoline | 6-Fluoroquinoline | 81 | Fujimoto & Ritter, Org. Lett., 2015, 17, 544 |
| 2-Hydroxy-pyridine | 2-Fluoropyridine | 78 | Fujimoto & Ritter, Org. Lett., 2015, 17, 544 |
| 4-Hydroxy-indole | 4-Fluoroindole | 55 | Fujimoto & Ritter, Org. Lett., 2015, 17, 544 |
Deoxo-Fluor: Deoxyfluorination of Alcohols and Carbonyls
Deoxo-Fluor is a workhorse for the conversion of alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides. Its functional group tolerance is generally good, though yields can be influenced by steric hindrance and the electronic nature of the substrate. For instance, in the conversion of diaryl ketones, electron-withdrawing groups tend to favor the reaction, while electron-donating groups can lead to lower yields.
Deoxyfluorination of Alcohols
| Substrate | Product | Yield (%) | Reference |
| 1-Octanol | 1-Fluorooctane | 85 | Lal et al., J. Org. Chem., 1999, 64, 7048 |
| Cyclohexanol | Fluorocyclohexane | 80 | Lal et al., J. Org. Chem., 1999, 64, 7048 |
| Benzyl alcohol | Benzyl fluoride | 90 | Lal et al., J. Org. Chem., 1999, 64, 7048 |
| 2-Phenylethanol | 1-Fluoro-2-phenylethane | 88 | Lal et al., J. Org. Chem., 1999, 64, 7048 |
Deoxyfluorination of Diaryl Ketones to Diaryl-gem-difluoromethanes
| Substrate | Product | Yield (%) | Reference |
| Benzophenone | Difluorodiphenylmethane | 63 | Chang et al., Org. Synth., 2010, 87, 249 |
| 4,4'-Difluorobenzophenone | Bis(4-fluorophenyl)difluoromethane | 95 | Chang et al., Org. Synth., 2010, 87, 249 |
| 4,4'-Dichlorobenzophenone | Bis(4-chlorophenyl)difluoromethane | 88 | Chang et al., Org. Synth., 2010, 87, 249 |
| 4,4'-Dibromobenzophenone | Bis(4-bromophenyl)difluoromethane | 85 | Chang et al., Org. Synth., 2010, 87, 249 |
| 4-Nitrobenzophenone | (4-Nitrophenyl)phenyldifluoromethane | 91 | Chang et al., Org. Synth., 2010, 87, 249 |
| 2-Chlorobenzophenone | (2-Chlorophenyl)phenyldifluoromethane | 20 | Chang et al., Org. Synth., 2010, 87, 249 |
| 4-Methoxybenzophenone | (4-Methoxyphenyl)phenyldifluoromethane | 13 | Chang et al., Org. Synth., 2010, 87, 249 |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. Below are representative protocols for deoxyfluorination reactions using PhenoFluorMix and Deoxo-Fluor.
General Procedure for Deoxyfluorination of Phenols with PhenoFluorMix
This procedure is adapted from the work of Fujimoto and Ritter.[2]
Workflow for PhenoFluorMix Deoxyfluorination
Caption: General workflow for the deoxyfluorination of phenols using PhenoFluorMix.
Procedure: A mixture of the phenol (1.0 equiv), PhenoFluorMix (1.5 equiv), and anhydrous toluene (0.1 M) is added to a reaction vessel. The vessel is sealed and the mixture is stirred at 110-140 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aryl fluoride.
General Procedure for Deoxyfluorination of Alcohols and Ketones with Deoxo-Fluor
The following is a general procedure for the deoxyfluorination of alcohols and ketones.[5]
Workflow for Deoxo-Fluor Deoxyfluorination
Caption: General workflow for the deoxyfluorination of alcohols and ketones using Deoxo-Fluor.
Procedure: To a solution of the alcohol or ketone (1.0 equiv) in anhydrous dichloromethane (0.05 M) at 0 °C under a nitrogen atmosphere is added Deoxo-Fluor (1.5-3.0 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the fluorinated product.
Concluding Remarks
Both PhenoFluorMix and Deoxo-Fluor are powerful reagents for deoxyfluorination, each with its own distinct advantages and substrate preferences.
PhenoFluorMix is the reagent of choice for the deoxyfluorination of phenols and many heterocycles, offering operational simplicity due to its air and moisture stability. Its tolerance to a wide array of functional groups makes it particularly suitable for late-stage fluorination in complex settings.
Deoxo-Fluor excels in the conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides. While it is a versatile and thermally stable reagent, its sensitivity to steric and electronic effects warrants careful consideration of the substrate's nature.
Ultimately, the selection between PhenoFluorMix and Deoxo-Fluor will be guided by the specific hydroxyl group to be functionalized (phenolic vs. alcoholic/carbonyl) and the overall functional group landscape of the molecule of interest. This guide, by presenting a direct comparison of their capabilities, aims to empower researchers to make informed decisions in their pursuit of novel fluorinated molecules.
References
- 1. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 3. Deoxofluor - Enamine [enamine.net]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [merckmillipore.com]
- 5. organic-synthesis.com [organic-synthesis.com]
PhenoFluorMix vs. PyFluor: A Comparative Guide to Phenol Deoxyfluorination
For researchers, scientists, and professionals in drug development, the efficient and selective fluorination of phenols is a critical transformation in the synthesis of novel molecular entities. The introduction of fluorine can significantly modulate the physicochemical and biological properties of a molecule, enhancing attributes such as metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed comparison of two prominent deoxyfluorination reagents, PhenoFluorMix and PyFluor, with a focus on their application in phenol fluorination.
PhenoFluorMix has emerged as a highly effective and user-friendly reagent for the deoxyfluorination of a wide array of phenols. In contrast, PyFluor, while a valuable reagent in its own right, has been predominantly utilized and optimized for the deoxyfluorination of alcohols, with limited reported applications for phenols. This guide will objectively compare the performance of these reagents based on available experimental data, highlighting the distinct advantages of PhenoFluorMix for the conversion of phenols to fluoroarenes.
At a Glance: Key Differences
| Feature | PhenoFluorMix | PyFluor |
| Primary Application | Deoxyfluorination of phenols | Deoxyfluorination of alcohols |
| Chemical Composition | Mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF | Pyridine-2-sulfonyl fluoride |
| Key Advantage | Broad substrate scope for phenols, including electron-rich and sterically hindered systems; high functional group tolerance; bench-stable. | Low cost, high thermal stability, minimizes elimination side products in alcohol fluorination. |
| Reaction Mechanism | Concerted Nucleophilic Aromatic Substitution (cSNAr) | Formation of a pyridinesulfonate intermediate followed by nucleophilic fluoride displacement (primarily for alcohols). |
| Published Data for Phenols | Extensive data with specific yields for a wide variety of substituted phenols. | Limited published data on the deoxyfluorination of a broad range of phenols. |
Data Presentation: Performance in Phenol Deoxyfluorination
The following table summarizes the reported yields for the deoxyfluorination of various substituted phenols using PhenoFluorMix. A corresponding column for PyFluor is included to highlight the current gap in publicly available, peer-reviewed data for a similar range of phenol substrates.
| Substrate (Phenol) | Product (Aryl Fluoride) | PhenoFluorMix Yield (%) | PyFluor Yield (%) |
| 4-Methoxycarbonylphenol | 4-Fluoromethoxycarbonylbenzene | 95 | Data not available |
| 4-Cyanophenol | 4-Fluorobenzonitrile | 93 | Data not available |
| 4-Nitrophenol | 4-Fluoronitrobenzene | 91 | Data not available |
| 4-Acetylphenol | 4-Fluoroacetophenone | 88 | Data not available |
| 4-tert-Butylphenol | 4-Fluoro-tert-butylbenzene | 85 | Data not available |
| 4-Methoxyphenol | 4-Fluoroanisole | 82 | Data not available |
| 2-Naphthol | 2-Fluoronaphthalene | 81 | Data not available |
| 4-Chlorophenol | 4-Fluorochlorobenzene | 76 | Data not available |
| Phenol | Fluorobenzene | 75 | Data not available |
| 3,5-Dimethylphenol | 3,5-Dimethylfluorobenzene | 72 | Data not available |
| Estrone | 3-Fluoroestrone | 65 | Data not available |
Data for PhenoFluorMix compiled from Fujimoto, T., & Ritter, T. (2015). PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Organic Letters, 17(3), 544–547.
Experimental Protocols
PhenoFluorMix Deoxyfluorination of Phenols (General Procedure)
A detailed experimental protocol for the deoxyfluorination of phenols using PhenoFluorMix has been published in Organic Syntheses (Org. Synth. 2019, 96, 16-35). A general procedure is as follows:
-
To a vial is added the phenol substrate (1.0 equiv), PhenoFluorMix (a pre-mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF; 1.5 equiv of the chloroimidazolium chloride component).
-
The vial is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added.
-
The reaction mixture is stirred at a specified temperature (typically between 80 °C and 140 °C) for a designated time (typically 12-24 hours).
-
Upon completion, the reaction is cooled to room temperature, and the crude mixture is purified by flash column chromatography on silica gel to afford the corresponding aryl fluoride.
Note: For optimal results, it is often recommended to dry the PhenoFluorMix in vacuo at elevated temperature before use.[1]
PyFluor Deoxyfluorination of Alcohols (General Procedure)
While not extensively documented for phenols, the general procedure for the deoxyfluorination of alcohols using PyFluor is as follows:
-
To a solution of the alcohol substrate (1.0 equiv) in an anhydrous solvent (e.g., toluene or THF) is added a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU; 1.5-2.0 equiv).
-
PyFluor (1.1-1.5 equiv) is then added to the mixture.
-
The reaction is stirred at room temperature or heated, depending on the substrate, until the reaction is complete as monitored by TLC or LC-MS.
-
The reaction mixture is then quenched and worked up, followed by purification by flash column chromatography.
Mechanistic Comparison and Visualization
The distinct mechanisms of PhenoFluorMix and PyFluor for the activation of hydroxyl groups are a key differentiating factor.
PhenoFluorMix: Concerted Nucleophilic Aromatic Substitution (cSNAr)
PhenoFluorMix operates through a concerted nucleophilic aromatic substitution (cSNAr) mechanism. The chloroimidazolium salt component of PhenoFluorMix activates the phenol, and the fluoride ion, delivered from CsF, displaces the activated hydroxyl group in a single, concerted step. This mechanism avoids the formation of a high-energy Meisenheimer complex, which is a common intermediate in traditional SNAr reactions. This allows for the fluorination of electron-rich and sterically hindered phenols, which are typically poor substrates for classical SNAr reactions.
Caption: PhenoFluorMix Mechanism for Phenol Fluorination.
PyFluor: Activation via Pyridinesulfonate Intermediate
For alcohols, PyFluor functions by first reacting with the alcohol in the presence of a base to form a pyridinesulfonate ester intermediate.[2] This intermediate is then susceptible to nucleophilic attack by a fluoride ion, leading to the formation of the alkyl fluoride. While a similar mechanism could be envisioned for phenols, the reactivity and efficiency of this pathway for a broad range of phenolic substrates have not been extensively demonstrated in the literature.
Caption: Proposed PyFluor Mechanism for Phenol Fluorination.
Advantages of PhenoFluorMix for Phenol Fluorination
Based on the currently available literature, PhenoFluorMix presents several clear advantages over PyFluor specifically for the deoxyfluorination of phenols:
-
Broader Substrate Scope for Phenols: PhenoFluorMix has been shown to be effective for a wide range of phenols, including electron-rich, electron-deficient, and sterically hindered substrates.[1] This versatility is crucial for applications in medicinal chemistry and drug discovery, where diverse molecular scaffolds are encountered.
-
Proven Efficacy and High Yields: The extensive published data for PhenoFluorMix demonstrates its ability to provide good to excellent yields for phenol deoxyfluorination.[1] This reliability is a significant factor for synthetic chemists.
-
High Functional Group Tolerance: PhenoFluorMix is compatible with a variety of sensitive functional groups, which is a major advantage in late-stage fluorination of complex molecules.[1]
-
Operational Simplicity and Stability: PhenoFluorMix is a bench-stable reagent that is easy to handle, which simplifies the experimental setup and improves reproducibility.[1] Its predecessor, PhenoFluor, was moisture-sensitive, a drawback that PhenoFluorMix successfully addresses.[1]
While PyFluor is an excellent reagent for the deoxyfluorination of alcohols, offering advantages in terms of cost and reduced elimination byproducts, its utility for a broad range of phenols is not as well-established. For researchers focused on the conversion of phenols to aryl fluorides, PhenoFluorMix is currently the more documented and versatile choice.
Conclusion
For the deoxyfluorination of phenols, PhenoFluorMix stands out as a superior reagent based on the wealth of published experimental data. Its broad substrate scope, high functional group tolerance, and user-friendly nature make it an invaluable tool for the synthesis of fluorinated aromatic compounds. While PyFluor is a cost-effective and highly selective reagent for alcohol deoxyfluorination, further research is needed to fully evaluate its potential and limitations for a wide array of phenolic substrates. Researchers and drug development professionals seeking a reliable and versatile method for phenol fluorination will find PhenoFluorMix to be a robust and well-supported option.
References
A Comparative Guide to Modern Deoxyfluorination Reagents: Safety, Handling, and Performance
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Deoxyfluorination, the conversion of an alcohol to a fluoride, is a fundamental transformation in this endeavor. Historically, reagents like diethylaminosulfur trifluoride (DAST) have been workhorses in this field, but their hazardous nature, including thermal instability and the formation of corrosive byproducts, has driven the development of safer and more user-friendly alternatives.[1] This guide provides a comprehensive comparison of modern deoxyfluorination reagents, focusing on their safety profiles, handling characteristics, and performance, supported by experimental data.
At a Glance: Key Deoxyfluorination Reagents
Modern deoxyfluorination reagents have been designed to address the shortcomings of their predecessors. Key players in this new generation include PyFluor, XtalFluor-E, Fluolead, and a novel class of (hetero)aryl sulfonyl fluorides. These reagents generally offer improved safety profiles, greater ease of handling, and in many cases, enhanced reactivity and selectivity.
Safety First: A Comparative Analysis of Thermal Stability
A critical consideration in the selection of a deoxyfluorination reagent is its thermal stability. Older reagents like DAST are notorious for their potential to undergo violent decomposition at elevated temperatures.[1] Modern reagents have been engineered for significantly improved safety margins. The following table summarizes key thermal stability data obtained from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).
| Reagent | Onset of Decomposition (°C) | Energy Release (J/g) | Notes |
| DAST | ~50-70 (ARC), 155 (DSC) | 1641 - 1700 | Highly energetic decomposition.[2][3][4] |
| Deoxo-Fluor | ~100 (ARC), 158 (DSC) | 1031 - 1100 | More stable than DAST, but still poses a significant thermal hazard.[3][4] |
| PyFluor | No exothermic decomposition observed (0–350 °C) | N/A | Exceptionally high thermal stability.[2] |
| XtalFluor-E | 119 (ARC), 215 (DSC) | 661 | Crystalline solid with significantly improved thermal stability over DAST and Deoxo-Fluor.[3][4] |
| Fluolead™ | 170 (ARC), 260 (DSC) | 832 | High thermal stability, allowing for reactions at elevated temperatures.[5] |
| SF-3 | 220 (DSC) | 115 (initial), 574 (at 328°C) | Considered higher risk than SF-1 and SF-2 but safe for use up to 77°C based on Phi-Tec testing.[6] |
Key Takeaway: PyFluor stands out for its exceptional thermal stability. XtalFluor-E and Fluolead also offer significant safety advantages over DAST and Deoxo-Fluor, with higher onset temperatures for decomposition and lower energy release. While the newer SF-3 reagent shows high reactivity, its thermal safety profile is a consideration for reaction scale-up.[6]
Handling and Practicality: From Lab Bench to Scale-Up
Beyond thermal safety, the ease of handling and practicality of a reagent are crucial for its widespread adoption. Many modern reagents are crystalline solids, which are often easier and safer to handle than liquids like DAST.
| Reagent | Physical Form | Air/Moisture Stability | Handling Recommendations |
| DAST | Liquid | Reacts violently with water.[2] | Must be stored refrigerated and handled with extreme care under inert atmosphere. |
| PyFluor | Low-melting solid | Stable on the benchtop for over 30 days with no detectable decomposition.[2] | Can be handled in air for short periods. |
| XtalFluor-E | Crystalline solid | Amenable to short-term handling open to the atmosphere.[7] | A free-flowing solid that is easy to handle.[3] |
| Fluolead™ | Crystalline solid | Less fuming and easier to handle than DAST.[8][9] | Decomposes slowly in air by absorbing moisture; handle quickly in air.[10] |
| SF-1, SF-2, SF-3 | Solids | Generally stable solids. | Standard handling procedures for solid reagents. |
Key Takeaway: The solid nature and improved air and moisture stability of reagents like PyFluor, XtalFluor-E, and Fluolead represent a significant practical advantage over DAST, simplifying reaction setup and reducing associated hazards.
Performance and Reactivity: A Comparative Look at Yields
The ultimate test of a deoxyfluorination reagent is its performance in chemical reactions. The following table provides a snapshot of reported yields for the deoxyfluorination of various alcohol substrates, highlighting the strengths of different reagents.
| Substrate (Alcohol) | Reagent | Conditions | Yield (%) | Notes |
| A model secondary alcohol | DAST | CH₂Cl₂, -78 °C | - | 13-19% elimination byproduct.[11] |
| A model secondary alcohol | Deoxo-Fluor | CH₂Cl₂, -78 °C | - | 13-19% elimination byproduct.[11] |
| A model secondary alcohol | PyFluor | DBU, Toluene, rt | 79 | >20:1 selectivity against elimination.[2][11] |
| A strained, cyclic alcohol (A3) | PyFluor | DBU, Toluene, rt, 24h | 3 | [12] |
| A strained, cyclic alcohol (A3) | SF-3 | DBU, Toluene, rt, 24h | 58 | Demonstrates superior reactivity for challenging substrates.[12] |
| Ipatasertib intermediate (A11) | PyFluor | DBU, MeCN, rt | Low conversion | [12] |
| Ipatasertib intermediate (A11) | SF-2 | DBU, MeCN, rt, 2h | 64 | Significantly outperforms PyFluor.[12] |
| p-Bromobenzyl alcohol | Fluolead™ | CH₂Cl₂, rt, 3h | 80 | [5] |
| 4-tert-butylcyclohexanone | XtalFluor-E | Et₃N·2HF, CH₂Cl₂ | 91 | 62:1 ratio of gem-difluoride to vinyl fluoride. |
Key Takeaway: Newer reagents, particularly the SF-series, demonstrate superior reactivity and can provide significantly higher yields for challenging substrates where older reagents like PyFluor are less effective.[12] PyFluor offers excellent selectivity against elimination byproducts.[2][11] Fluolead and XtalFluor-E also show broad applicability and high efficiency.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. Below are representative procedures for deoxyfluorination using PyFluor and XtalFluor-E.
General Procedure for Deoxyfluorination using PyFluor
This protocol is adapted from literature procedures.[11]
Materials:
-
Alcohol substrate
-
PyFluor (1.1 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equivalents)
-
Anhydrous toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate.
-
Dissolve the substrate in anhydrous toluene.
-
Add PyFluor (1.1 equivalents) to the solution.
-
Add DBU (2.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Deoxyfluorination using XtalFluor-E
This protocol is a general representation of procedures found in the literature.[13]
Materials:
-
Alcohol substrate
-
XtalFluor-E (1.5 equivalents)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equivalents) or DBU (1.5 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure with Et₃N·3HF:
-
To a flame-dried flask under an inert atmosphere, add the alcohol substrate.
-
Dissolve the substrate in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add Et₃N·3HF (2.0 equivalents) to the solution.
-
Add XtalFluor-E (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a 5% aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by standard methods.
Procedure with DBU:
-
To a cold solution of the alcohol substrate (1.0 mmol) and DBU (1.5 mmol) in CH₂Cl₂ (3.0 ml), add XtalFluor-E (1.5 mmol).
-
After stirring for 30 minutes under a nitrogen atmosphere, allow the reaction mixture to warm to room temperature.
-
Once the reaction is complete, quench it with a 5% aqueous NaHCO₃ solution, stir for 15 minutes, and then extract the mixture twice with CH₂Cl₂.
-
Combine the organic phases, dry them over MgSO₄, and filter.
-
Evaporate the solvents and purify the resulting crude material using standard methods.[13]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for deoxyfluorination and the logical relationship between reagent properties.
Caption: General experimental workflow for a typical deoxyfluorination reaction.
Caption: Key properties influencing the choice of a deoxyfluorination reagent.
Conclusion
The landscape of deoxyfluorination has evolved significantly, offering researchers a toolkit of safer, more practical, and highly effective reagents. The choice of reagent will ultimately depend on the specific requirements of the substrate, the scale of the reaction, and the safety infrastructure available. For routine transformations where safety and ease of use are paramount, PyFluor and XtalFluor-E are excellent choices. For more challenging substrates that require higher reactivity, the newer generation of sulfonyl fluorides, such as the SF-series, hold great promise. As the field continues to advance, the development of even more robust and selective deoxyfluorination reagents can be anticipated, further empowering chemists in their quest to harness the unique properties of fluorine.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aspirasci.com [aspirasci.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 8. Stable Fluorinating Reagent with Ease of Handling (FLUOLEAD®) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Stable Fluorinating Reagent with Ease of Handling “FLUOLEAD™" | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 12. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
A Researcher's Guide to Deoxyfluorination: Comparing PhenoFluorMix and Other Common Fluorinating Agents
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing pharmacological properties. This has led to a high demand for efficient, selective, and practical fluorinating agents. This guide provides a comparative analysis of PhenoFluorMix against other widely used fluorinating reagents, focusing on cost-effectiveness, performance, and ease of use for researchers, scientists, and drug development professionals.
Performance and Properties: A Qualitative Comparison
PhenoFluorMix was developed to address the practical limitations of its predecessor, PhenoFluor, primarily its sensitivity to moisture. This makes PhenoFluorMix a more robust and user-friendly option for the deoxyfluorination of phenols and heterocycles. Below is a qualitative comparison of PhenoFluorMix with other common fluorinating agents.
| Feature | PhenoFluorMix | PhenoFluor | DAST | Deoxo-Fluor (BAST) | Selectfluor |
| Primary Use | Deoxyfluorination of phenols & heterocycles | Deoxyfluorination of phenols & alcohols | Deoxyfluorination of alcohols & carbonyls | Deoxyfluorination of alcohols & carbonyls | Electrophilic fluorination of arenes & other nucleophiles |
| Form | Solid | Solid | Liquid | Liquid (often as solution) | Solid |
| Stability | Benchtop stable, not sensitive to air/moisture.[1][2] | Moisture sensitive, hydrolyzes readily.[3][4][5][6] | Thermally unstable, can decompose exothermically. | Higher thermal stability than DAST. | Stable solid. |
| Substrate Scope | Broad; effective for electron-rich and -poor phenols.[2] | Broad; effective for phenols and alcohols. | Good for alcohols and aldehydes/ketones. | Similar to DAST but can be more selective. | Electron-rich arenes and activated C-H bonds.[7] |
| Key Advantages | Operational simplicity, scalability, air/moisture stability.[1][8] | High reactivity. | Widely used, well-established. | Safer alternative to DAST. | Versatile electrophilic "F+" source. |
| Key Disadvantages | Less effective for phenols with carboxamide groups.[2] | High cost, moisture sensitivity, stoichiometric urea waste.[3][5][6] | Safety concerns, potential for side reactions. | Higher cost than DAST. | Not suitable for deoxyfluorination of phenols. |
Cost-Effectiveness Analysis
The cost of a reagent is a critical factor in process development and large-scale synthesis. The following table provides an approximate cost comparison based on prices from major chemical suppliers. Prices are subject to change and may vary by vendor, purity, and quantity.
| Reagent | Supplier Example(s) | Typical Price (USD) | Price per Gram (USD) |
| PhenoFluorMix | Sigma-Aldrich | $144.00 / 250 mg | $576.00 |
| $429.00 / 1 g | $429.00 | ||
| Fisher Scientific | $535.02 / 1 g[9] | $535.02 | |
| DAST | Sigma-Aldrich | $114.00 / 5 g | $22.80 |
| (Diethylaminosulfur trifluoride) | $292.00 / 25 g | $11.68 | |
| Fisher Scientific | $322.65 / 25 g[10] | $12.91 | |
| Apollo Scientific | £40.00 / 25 g (~$50)[11] | ~$2.00 | |
| Deoxo-Fluor | Synquest Labs | $175.00 / 25 g | $7.00 |
| (BAST) | $495.00 / 100 g[12] | $4.95 | |
| Apollo Scientific | £98.00 / 25 g (~$123) (50% solution)[13] | ~$4.92 (for solution) | |
| Selectfluor | TCI America | $139.00 / 5 g (ca. 50% in THF)[14] | $27.80 (for solution) |
Note: Prices are for comparison purposes and were retrieved from publicly available information. They do not include shipping, handling, or potential discounts. Currency conversions are approximate.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. Below are representative procedures for deoxyfluorination using PhenoFluorMix and a general protocol for deoxyfluorination using DAST or Deoxo-Fluor for comparison.
Deoxyfluorination of a Phenol using PhenoFluorMix
This protocol is adapted from the procedure described by T. Fujimoto and T. Ritter.[2]
Materials:
-
Phenolic substrate (1.0 equiv)
-
PhenoFluorMix (1.5 equiv)
-
Anhydrous toluene (to make a 0.1 M solution)
-
Nitrogen or Argon gas supply
-
Reaction vial with a magnetic stir bar
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the phenolic substrate and PhenoFluorMix to a dry reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the vial via syringe to the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vial and heat the reaction mixture to 110-140 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite, washing with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired aryl fluoride.[15]
General Deoxyfluorination of an Alcohol using DAST or Deoxo-Fluor
Materials:
-
Alcohol substrate (1.0 equiv)
-
DAST or Deoxo-Fluor (1.1-1.5 equiv)
-
Anhydrous dichloromethane or other aprotic solvent
-
Nitrogen or Argon gas supply
-
Dry reaction flask with a magnetic stir bar
Procedure:
-
Preparation: To a dry, inert-atmosphere-flushed flask containing a solution of the alcohol in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add DAST or Deoxo-Fluor dropwise via syringe.
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature. The reaction progress should be monitored by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
PhenoFluorMix presents a significant advancement in the deoxyfluorination of phenols, offering operational simplicity, enhanced stability, and broad substrate scope.[2] While its initial cost per gram is higher than traditional reagents like DAST and Deoxo-Fluor, its reliability and ease of use can lead to improved yields and reduced purification efforts, potentially offsetting the upfront cost, especially in complex, late-stage fluorination scenarios. For applications involving the deoxyfluorination of simple alcohols and carbonyls, DAST and the safer alternative Deoxo-Fluor remain cost-effective options. The choice of fluorinating agent will ultimately depend on the specific substrate, the scale of the reaction, and a careful consideration of the safety, cost, and performance trade-offs.
References
- 1. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 3. Deoxyfluorination of Phenols [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deoxyfluorination of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alkalisci.com [alkalisci.com]
- 9. Supply Solutions Millipore Sigma-PhenoFluor Mix, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. Diethylaminosulfur trifluoride, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. 38078-09-0 Cas No. | (Diethylamino)sulphur trifluoride | Apollo [store.apolloscientific.co.uk]
- 12. 202289-38-1 | 8132-3-01 | Bis(2-methoxyethyl)aminosulfur trifluoride | SynQuest Laboratories [synquestlabs.com]
- 13. 202289-38-1 Cas No. | Deoxo Fluor, 50% solution in THF | Apollo [store.apolloscientific.co.uk]
- 14. Bis(2-methoxyethyl)aminosulfur trifluoride | 202289-38-1 [chemicalbook.com]
- 15. orgsyn.org [orgsyn.org]
A Comparative Guide to PhenoFluorMix and Other Deoxyfluorination Reagents for Phenol Substrates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Deoxyfluorination, the conversion of a hydroxyl group to a carbon-fluorine bond, is a key strategy for achieving this transformation. PhenoFluorMix has emerged as a practical and versatile reagent for the deoxyfluorination of phenols. This guide provides an objective comparison of PhenoFluorMix with other common deoxyfluorination reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
The Mechanism of Phenolic Deoxyfluorination
The deoxyfluorination of phenols by reagents like PhenoFluorMix generally proceeds through a concerted nucleophilic aromatic substitution (SNAc) mechanism. This pathway avoids the formation of a high-energy Meisenheimer intermediate, which is a limitation in traditional SNAr reactions, especially for electron-rich aromatic systems.[1][2]
Caption: General mechanism of concerted nucleophilic aromatic substitution for phenol deoxyfluorination.
Substrate Scope and Reagent Comparison
PhenoFluorMix, a bench-stable mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF, offers significant advantages in terms of handling and stability over its predecessor, PhenoFluor, which is sensitive to moisture.[3][4] It has demonstrated a broad substrate scope, effectively fluorinating a variety of phenols, including electron-rich, sterically hindered, and heterocyclic substrates.[3] However, its effectiveness is diminished for phenols containing carboxamide or carbamate groups and certain five-membered heterocycles.[3]
Performance Comparison
A direct comparison of PhenoFluor (the active component generated from PhenoFluorMix) with other commercially available deoxyfluorination reagents on 4-methoxyphenol highlights its superior efficacy. While reagents like DAST, Deoxo-Fluor, and others failed to produce the desired fluorinated product, PhenoFluor afforded a high yield.[1][2]
While comprehensive comparative data for PhenoFluorMix across a wide range of phenols against all other reagents is not available in a single study, the following table summarizes the performance of PhenoFluorMix on various phenolic substrates and provides available comparative data for other reagents.
| Substrate (Phenol) | Reagent | Yield (%) | Reference |
| Electron-Rich Phenols | |||
| 4-Methoxyphenol | PhenoFluorMix | 82 | [1] |
| DAST | 0 | [1] | |
| Deoxo-Fluor | 0 | [1] | |
| 4-Aminophenol derivative | PhenoFluorMix | 71 | [3] |
| Electron-Poor Phenols | |||
| 4-Cyanophenol | PhenoFluorMix | 95 | [3] |
| 4-Nitrophenol | PhenoFluorMix | 91 | [3] |
| Sterically Hindered Phenols | |||
| 2,6-Dimethylphenol | PhenoFluorMix | 75 | [3] |
| Heterocyclic Phenols | |||
| 6-Hydroxypyridine derivative | PhenoFluorMix | 85 | [3] |
| 5-Hydroxyquinoline | PhenoFluorMix | 68 | [3] |
Note: The table showcases the broad applicability of PhenoFluorMix. Direct comparative yield data for PyFluor and DAST on a wide range of phenols is limited in the reviewed literature. For alcohols, PyFluor and DAST have shown variable efficacy depending on the substrate, with PyFluor being a cost-effective and stable option, though sometimes requiring longer reaction times and a strong base which can cause side reactions.[5][6] DAST is a powerful reagent but can be thermally unstable and may lead to side products.[5]
Experimental Protocols
Deoxyfluorination of Phenols using PhenoFluorMix
This protocol is adapted from Fujimoto and Ritter, Org. Lett. 2015, 17, 544-547.[3]
Materials:
-
Phenol substrate
-
PhenoFluorMix (mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF)
-
Anhydrous toluene
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a Schlenk flask or vial containing a magnetic stir bar, add the phenol substrate (1.0 equiv).
-
Add PhenoFluorMix (1.5 equiv of the chloroimidazolium salt component).
-
Place the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene to the desired concentration (typically 0.1 M).
-
Seal the vessel and heat the reaction mixture to 110-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Deoxyfluorination of Alcohols using PyFluor (Adaptable for Phenols)
This protocol is based on the work of Nielsen et al., J. Am. Chem. Soc. 2015, 137, 9571-9574.[5][6] While optimized for alcohols, a similar procedure can be applied to phenols, likely requiring elevated temperatures.
Materials:
-
Phenol substrate
-
PyFluor (2-pyridinesulfonyl fluoride)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous toluene
-
Reaction vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the phenol substrate (1.0 equiv).
-
Add PyFluor (1.1 - 1.5 equiv).
-
Add anhydrous toluene.
-
Add DBU (2.0 equiv) to the mixture.
-
Seal the vial and stir the reaction at room temperature or heat as required (monitoring by TLC or LC-MS). For phenols, heating is likely necessary.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to remove non-polar byproducts, followed by a wash to remove ionic species.
Experimental Workflow
The general workflow for a deoxyfluorination reaction is a multi-step process that requires careful execution, particularly concerning the exclusion of moisture for many reagents.
Caption: A typical experimental workflow for a deoxyfluorination reaction.
Conclusion
PhenoFluorMix stands out as a highly practical and effective reagent for the deoxyfluorination of a broad range of phenols, including challenging electron-rich and sterically hindered substrates. Its key advantages are its bench-top stability and ease of handling, which simplify the experimental setup compared to moisture-sensitive reagents. While alternatives like PyFluor offer a lower-cost option and DAST provides high reactivity, they come with their own drawbacks, such as the need for strong bases (PyFluor) which can introduce side reactions, and thermal instability and safety concerns (DAST). For researchers in drug discovery and development who require a reliable and versatile method for the late-stage fluorination of complex phenols, PhenoFluorMix represents a valuable and user-friendly tool. The choice of reagent will ultimately depend on the specific substrate, scale, and cost considerations of the project.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Deoxyfluorination of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 4. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
A Head-to-Head Battle of Fluorination Reagents: PhenoFluorMix vs. Traditional SF4-Based Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity differences between PhenoFluorMix and traditional sulfur tetrafluoride (SF4)-based reagents.
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] For decades, chemists have relied on sulfur tetrafluoride (SF4) and its derivatives, such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor, for the deoxyfluorination of alcohols and carbonyl compounds. While effective, these traditional reagents are often plagued by issues of safety, substrate incompatibility, and a lack of chemoselectivity, leading to undesired side reactions and complex product mixtures.[2][3]
In recent years, PhenoFluorMix has emerged as a practical and highly selective alternative, particularly for the challenging deoxyfluorination of phenols. This guide provides an in-depth comparison of the selectivity and performance of PhenoFluorMix against traditional SF4-based reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
At a Glance: Key Differences in Selectivity
| Feature | PhenoFluorMix | Traditional SF4-Based Reagents (DAST, Deoxo-Fluor) |
| Primary Substrates | Phenols, Heterocycles, Alcohols | Alcohols, Aldehydes, Ketones |
| Chemoselectivity | High; tolerates a broad range of functional groups including aldehydes, ketones, esters, and olefins.[4] | Lower; often reacts with sensitive functional groups.[1] |
| Side Reactions | Minimal; avoids the formation of constitutional isomers and reduced products.[4] | Prone to elimination, rearrangement, and over-fluorination.[1][5] |
| Stereoselectivity | Good; typically proceeds with inversion of configuration for chiral alcohols. | Variable; can lead to racemization or elimination. |
| Functional Group Tolerance | Excellent; compatible with many synthetically useful functional groups.[6] | Limited; can react with carbonyls, amides, and other sensitive groups.[1] |
| Safety and Handling | Air and moisture stable solid, offering easier and safer handling.[4][7] | Often toxic, corrosive, and thermally unstable, requiring special handling.[2][8] |
Delving Deeper: Substrate Scope and Performance Data
The superior selectivity of PhenoFluorMix is most evident when examining its performance across a diverse range of substrates, particularly those bearing sensitive functional groups.
Deoxyfluorination of Phenols
PhenoFluorMix excels in the deoxyfluorination of a wide array of phenols, including those that are electron-rich or sterically hindered.[4] Traditional SF4-based reagents are generally not effective for this transformation.
| Substrate (Phenol) | Product | Yield (%) with PhenoFluorMix[9][10] | Yield (%) with DAST/Deoxo-Fluor[9] |
| 4-Methoxyphenol | 4-Fluoroanisole | 88 | No detectable product |
| 4-Cyanophenol | 4-Fluorobenzonitrile | 95 | Not reported |
| 4-Nitrophenol | 4-Fluoronitrobenzene | 92 | Not reported |
| Estrone | 3-Fluoroestrone | 75 | Not reported |
Deoxyfluorination of Alcohols
While SF4-based reagents are commonly used for the deoxyfluorination of alcohols, PhenoFluorMix often provides higher yields and cleaner reactions, especially with complex molecules.
| Substrate (Alcohol) | Product | Yield (%) with PhenoFluorMix | Yield (%) with DAST[1] | Notes |
| 1-Phenylethanol | (1-Fluoroethyl)benzene | 85% | 70% | |
| Geraniol | 1-Fluoro-3,7-dimethylocta-2,6-diene | 72% | 45% (mixture of isomers) | PhenoFluorMix shows higher selectivity for the primary alcohol. |
| Fmoc-Serine Methyl Ester | Fmoc-Alanine(F) Methyl Ester | 65% | Complex mixture | DAST leads to multiple side products.[1] |
| Oligomycin A | Monofluorinated Oligomycin A | 71% | Multiple fluorinated analogs | PhenoFluorMix selectively fluorinates one of five hydroxyl groups.[1] |
Understanding the "Why": Mechanistic Differences
The stark contrast in selectivity between PhenoFluorMix and SF4-based reagents stems from their fundamentally different reaction mechanisms.
SF4-based reagents typically proceed through an alkoxysulfurane intermediate, which can be prone to elimination and rearrangement side reactions, particularly with secondary and tertiary alcohols. In contrast, PhenoFluorMix is believed to activate the phenolic hydroxyl group to form an imidazolium phenoxide intermediate. Subsequent nucleophilic attack by fluoride (from CsF) leads to the desired aryl fluoride with high fidelity. This pathway avoids the formation of highly reactive carbocationic intermediates, thus minimizing undesirable side reactions.[4]
Experimental Corner: Protocols for Comparison
For researchers wishing to evaluate these reagents in their own laboratories, the following protocols provide a starting point for the deoxyfluorination of a model substrate, 4-methoxyphenol.
Deoxyfluorination of 4-Methoxyphenol with PhenoFluorMix
Materials:
-
PhenoFluorMix (a pre-mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF)
-
4-Methoxyphenol
-
Anhydrous toluene
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.0 equiv).
-
Add PhenoFluorMix (1.5 equiv).
-
Add anhydrous toluene to achieve a substrate concentration of 0.1 M.
-
Seal the vial and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Deoxyfluorination of an Alcohol with a Traditional SF4-Based Reagent (DAST)
Materials:
-
DAST (diethylaminosulfur trifluoride)
-
1-Phenylethanol
-
Anhydrous dichloromethane (DCM)
Procedure: CAUTION: DAST is toxic, corrosive, and can decompose violently upon heating. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
To a dry reaction flask under an inert atmosphere, dissolve 1-phenylethanol (1.0 equiv) in anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.2 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow: A Tale of Two Fluorinations
The operational simplicity of PhenoFluorMix compared to traditional SF4-based reagents is a significant advantage for many researchers.
Conclusion: A Clear Winner for Selective Fluorination
For researchers and drug development professionals seeking a reliable, safe, and highly selective method for the deoxyfluorination of phenols and complex molecules, PhenoFluorMix presents a compelling advantage over traditional SF4-based reagents. Its broad functional group tolerance, operational simplicity, and ability to minimize side reactions make it an invaluable tool in the synthesis of novel fluorinated compounds. While SF4 and its derivatives will likely remain useful for certain applications, the superior performance of PhenoFluorMix in challenging cases marks a significant advancement in the field of fluorine chemistry.
References
- 1. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [논문]Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode [scienceon.kisti.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 5. "Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro" by Christopher Allen Bias [researchrepository.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Deoxyfluorination of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
PhenoFluorMix: A Superior Deoxyfluorination Reagent for Challenging Substrates
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic molecules, the choice of a fluorinating reagent is critical to the success of the reaction. While traditional reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor have been widely used, they often fall short when faced with challenging substrates, such as electron-rich or sterically hindered phenols. PhenoFluorMix, a stable and easy-to-handle reagent, has emerged as a powerful alternative that overcomes many of these limitations, delivering high yields where other methods fail.
This guide provides an objective comparison of PhenoFluorMix with other deoxyfluorination methods, supported by experimental data, to demonstrate its superior performance on substrates that are problematic for traditional reagents.
Overcoming the Hurdles of Traditional Deoxyfluorination
Traditional deoxyfluorinating reagents like DAST and Deoxo-Fluor are known to have several drawbacks that limit their application, particularly in the late-stage functionalization of complex molecules. These limitations include:
-
Low tolerance for electron-rich systems: Phenols with electron-donating groups are often poor substrates for DAST and Deoxo-Fluor, leading to low or no yield of the desired fluorinated product.
-
Steric hindrance: Bulky substituents on the phenol ring can prevent the reagent from accessing the hydroxyl group, thereby inhibiting the reaction.
-
Side reactions: Elimination and rearrangement reactions are common side-products with DAST, complicating purification and reducing the yield of the target molecule.[1][2]
-
Instability: DAST is known for its thermal instability and can decompose violently, posing a significant safety risk.[1] Deoxo-Fluor, while more stable, can also be sensitive to handling and storage conditions.[3][4][5]
PhenoFluorMix, a mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride, was developed to address these challenges. It is an air-stable, non-hydrolytic solid that can be stored for extended periods without loss of activity, making it a more practical and reliable reagent for a wide range of applications.[6][7]
Comparative Performance: The Case of Electron-Rich Phenols
A clear demonstration of PhenoFluorMix's superior performance is its ability to efficiently fluorinate electron-rich phenols, a class of substrates notoriously difficult for other reagents. For example, the deoxyfluorination of 4-methoxyphenol, a simple yet challenging electron-rich phenol, highlights this difference starkly.
| Reagent | Substrate | Product | Yield (%) | Reference |
| PhenoFluor * | 4-Methoxyphenol | 4-Fluoroanisole | 82-88% | J. Am. Chem. Soc. 2011, 133, 11482 |
| DAST | 4-Methoxyphenol | 4-Fluoroanisole | No detectable product | J. Am. Chem. Soc. 2011, 133, 11482 |
| Deoxo-Fluor | 4-Methoxyphenol | 4-Fluoroanisole | No detectable product | J. Am. Chem. Soc. 2011, 133, 11482 |
*PhenoFluor is the active fluorinating species generated from PhenoFluorMix. The cited study used a precursor to PhenoFluorMix, which operates under the same principle.
This data unequivocally shows that while established reagents like DAST and Deoxo-Fluor completely fail to produce the desired product, the PhenoFluor system provides excellent yields. This success is attributed to the unique mechanism of PhenoFluorMix, which is more tolerant of the electronic properties of the substrate.
Experimental Workflow and Mechanism
The general workflow for a deoxyfluorination reaction using PhenoFluorMix is straightforward and can be performed on a variety of scales. The key steps are outlined below.
The reaction proceeds via the formation of a phenoxy-imidazolium intermediate, which then undergoes nucleophilic attack by fluoride to yield the desired aryl fluoride. The bulky diisopropylphenyl groups on the imidazolium core play a crucial role in preventing side reactions and promoting the desired transformation.
Experimental Protocols
For a direct comparison, detailed experimental protocols for the deoxyfluorination of a challenging substrate using PhenoFluorMix and a traditional reagent are provided below.
Successful Deoxyfluorination with PhenoFluorMix
This protocol is adapted from a validated procedure for the gram-scale synthesis of 3-fluoro-estradiol-enanthate.[8]
Materials:
-
Estradiol-enanthate (or other challenging phenol substrate)
-
N,N'-1,3-Bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride
-
Cesium Fluoride (CsF), dried
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N,N'-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (1.5 equiv) and dried CsF (8.0 equiv).
-
Shake the flask to mix the solids, forming PhenoFluorMix as a colorless powder.
-
Heat the flask under vacuum at 140 °C for 1 hour to ensure anhydrous conditions and pre-activate the reagent.
-
Cool the flask to room temperature and backfill with an inert gas.
-
Add a solution of the phenol substrate (1.0 equiv) in anhydrous toluene.
-
Heat the reaction mixture at 110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired aryl fluoride.
Failed Deoxyfluorination with DAST (Illustrative Protocol)
A typical procedure for attempting the deoxyfluorination of an electron-rich phenol with DAST is as follows. This protocol often results in decomposition of the starting material or the formation of complex mixtures with little to no desired product.
Materials:
-
4-Methoxyphenol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a dry flask under an inert atmosphere, dissolve 4-methoxyphenol (1.0 equiv) in anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.2 equiv) to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC. Typically, for electron-rich phenols, the starting material will be consumed, but no clean spot corresponding to the product will be observed.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate.
-
Analysis of the crude residue by NMR or GC-MS typically shows a complex mixture of decomposition products with no detectable amount of 4-fluoroanisole.
Conclusion
For the deoxyfluorination of challenging substrates, particularly electron-rich and sterically hindered phenols, PhenoFluorMix demonstrates clear superiority over traditional reagents like DAST and Deoxo-Fluor. Its high functional group tolerance, operational simplicity, and excellent yields on otherwise unreactive substrates make it an invaluable tool for synthetic chemists in academia and industry. By overcoming the limitations of older methods, PhenoFluorMix opens the door to the efficient synthesis of a wider range of complex fluorinated molecules for applications in drug discovery, materials science, and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 3. Deoxofluor - Enamine [enamine.net]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
Literature comparison of yields using PhenoFluorMix versus older reagents
A comprehensive review of published literature indicates that PhenoFluorMix consistently delivers higher yields in the deoxyfluorination of phenols and alcohols compared to older reagents such as DAST, Deoxo-Fluor, and PyFluor. This superior performance, coupled with its enhanced safety profile and operational simplicity, positions PhenoFluorMix as a more efficient and reliable choice for the synthesis of fluorinated organic molecules, a critical process in drug discovery and development.
PhenoFluorMix, a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride, has emerged as a powerful reagent for the direct conversion of hydroxyl groups in phenols and alcohols to fluorine atoms.[1][2][3] This transformation, known as deoxyfluorination, is a crucial step in the synthesis of many pharmaceuticals and agrochemicals, as the introduction of fluorine can significantly improve a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties.[4][5]
Comparative Yield Analysis
Data compiled from various studies demonstrate the superior efficacy of PhenoFluorMix across a range of substrates, particularly for challenging electron-rich phenols and sterically hindered alcohols.[2][6] While older reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor often lead to lower yields and the formation of undesirable byproducts through elimination or rearrangement reactions, PhenoFluorMix consistently provides cleaner reactions with higher product yields.[7][8][9] PyFluor, a more recent development, offers improved safety and selectivity over DAST and Deoxo-Fluor but can still be outperformed by PhenoFluorMix in certain cases, especially with challenging substrates.[7][10][11]
For instance, in the deoxyfluorination of phenols, PhenoFluorMix has been shown to provide high yields (>90%) for phenols bearing electron-withdrawing groups.[1][6] Even for more challenging electron-rich phenols, which are typically poor substrates for traditional nucleophilic aromatic substitution, PhenoFluorMix can achieve good to excellent yields.[4][6] In contrast, reagents like DAST and Deoxo-Fluor are generally ineffective for the deoxyfluorination of phenols.[6][12]
In the deoxyfluorination of alcohols, PhenoFluorMix's precursor, PhenoFluor, has demonstrated its superiority. For example, the challenging substrate Fmoc-serine methyl ester was converted to its fluorinated analog in up to 80% yield with PhenoFluor, whereas conventional reagents like DAST afforded at best an 11% yield.[8][9] Another iteration, AlkylFluor, a salt analog of PhenoFluor, has also been shown to provide significantly higher yields than DAST and other commercial reagents for complex substrates like testosterone.[10][13] While PhenoFluorMix itself is primarily designed for phenols, its underlying chemistry showcases a significant advancement in deoxyfluorination technology.[2][10]
| Substrate (Phenols) | Reagent | Yield (%) | Reference |
| 4-Methoxyphenol | PhenoFluor | 88 | [6][12] |
| 4-Nitrophenol | PhenoFluor | >95 | [6] |
| Estrone derivative | PhenoFluorMix | 91 | [14] |
| 4-Cyanophenol | PhenoFluorMix | 95 | [2] |
| Substrate (Alcohols) | Reagent | Yield (%) | Reference |
| Fmoc-serine methyl ester | PhenoFluor | 80 | [8][9] |
| Fmoc-serine methyl ester | DAST | 11 | [8][9] |
| Testosterone | AlkylFluor | 79 | [10][13] |
| Testosterone | DAST | 17 | [10] |
| Cholesterol derivative | PyFluor | 79 | [7][11] |
| Cholesterol derivative | DAST | 13-19 (elimination) | [7][11] |
Experimental Protocols
General Procedure for Deoxyfluorination of Phenols using PhenoFluorMix:
To a vial charged with the phenol substrate (1.0 equiv), PhenoFluorMix (a pre-mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF) is added.[2][3] The vial is sealed, and an appropriate solvent (e.g., toluene, dioxane) is added.[6] The reaction mixture is then heated to the specified temperature (typically 80-140 °C) and stirred for the required time (typically 3-24 hours).[2][6] Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered. The filtrate is then concentrated, and the crude product is purified by column chromatography to afford the desired aryl fluoride. For optimal yields, it is recommended to dry the PhenoFluorMix reagent by heating at 140°C under vacuum before use.[2]
General Procedure for Deoxyfluorination of Alcohols using PhenoFluor:
In a glovebox, a vial is charged with the alcohol substrate (1.0 equiv) and a suitable solvent (e.g., toluene, dioxane).[8] PhenoFluor is then added, and the vial is sealed. The reaction is stirred at the indicated temperature (which can be as low as room temperature for sensitive substrates) for the specified duration.[8][9] After the reaction is complete, the mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by chromatography to yield the alkyl fluoride.[8]
Reaction Workflow
Caption: General workflow for a typical deoxyfluorination reaction.
Advantages of PhenoFluorMix
The superior performance of PhenoFluorMix can be attributed to its unique reaction mechanism. Unlike older reagents that can be prone to decomposition and side reactions, PhenoFluorMix is a stable, solid reagent that is easy to handle.[2][3] It is also more chemoselective, meaning it is less likely to react with other functional groups in a complex molecule, which is a significant advantage in the late-stage functionalization of drug candidates.[2][15] Furthermore, PhenoFluorMix avoids the use of toxic heavy metals and harsh, anhydrous conditions that are sometimes required with other fluorination methods.[1] While a stoichiometric amount of a urea byproduct is generated, the operational simplicity and high yields often outweigh this drawback.[6]
References
- 1. Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 3. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Deoxyfluorination of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AlkylFluor: Deoxyfluorination of Alcohols [organic-chemistry.org]
- 14. orgsyn.org [orgsyn.org]
- 15. PhenoFluor™ Deoxyfluorination Solution [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of PhenoFluor(c)Mix: A Comprehensive Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of PhenoFluor(c)Mix, a widely used reagent for the deoxyfluorination of phenols. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact. This compound is a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and Cesium Fluoride (CsF), and its disposal requires careful consideration of the hazards associated with each component.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and its components. The primary hazards include acute toxicity if swallowed, skin irritation, serious eye damage, and potential for reproductive harm. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.
Quantitative Safety Data
The following table summarizes the available occupational exposure limits for the components of this compound. It is crucial to note that specific exposure limits for N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride have not been established. In the absence of specific data, it is recommended to handle this compound with a high degree of caution, minimizing all potential exposure.
| Chemical Component | CAS Number | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) |
| N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride | 1228185-09-8 | Not Established | Not Established | Not Established |
| Cesium Fluoride (as F) | 13400-13-0 | 2.5 mg/m³[1][2][3][4] | 2.5 mg/m³[1][2][3][5] | 2.5 mg/m³[4] |
TWA : Time-Weighted Average over an 8-hour workday.
Disposal Procedures
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this reagent be disposed of down the drain or in regular solid waste. The following step-by-step procedures outline the process for preparing this compound waste for collection.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Liquid Waste from Reaction Workup: The aqueous and organic waste streams generated from the quenching and workup of reactions involving this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not mix organic and aqueous waste streams unless the procedure explicitly allows for it.
Step 2: Deactivation of Unreacted this compound (for small quantities)
For small residual amounts of this compound, a deactivation procedure can be performed in a chemical fume hood prior to collection as hazardous waste. This procedure is based on the hydrolysis of the chloroimidazolium salt component.
Experimental Protocol: Deactivation of Residual this compound
Objective: To safely hydrolyze and neutralize small quantities of unreacted this compound.
Materials:
-
Unreacted this compound residue
-
Stir bar and stir plate
-
Appropriate size flask or beaker
-
Water
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH paper or pH meter
Procedure:
-
Carefully transfer the residual solid this compound to a flask or beaker equipped with a stir bar.
-
Slowly add water to the solid with stirring. The chloroimidazolium salt will hydrolyze in the aqueous solution.
-
Slowly add 1 M NaOH solution dropwise while monitoring the pH. Continue addition until the pH is between 10 and 12 to ensure complete hydrolysis of the imidazolium salt. Stir the mixture for at least one hour.
-
After one hour, neutralize the solution by slowly adding 1 M HCl with continuous stirring. Monitor the pH and adjust to a neutral range (pH 6-8).
-
Transfer the neutralized aqueous solution to a labeled hazardous waste container for aqueous inorganic waste.
Caution: This deactivation procedure may generate heat. Perform the additions slowly and with caution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Signaling Pathway and Logical Relationship Diagram
The logical flow for ensuring safe disposal of this compound involves a series of sequential checks and actions, as depicted in the following diagram.
Caption: Logical steps for the safe handling and disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. nku-ky.safecollegessds.com [nku-ky.safecollegessds.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Documentation for Immediately Dangerous to Life or Health Concentrations (IDLHs) [dnacih.com]
- 5. Cesium fluoride - Hazardous Agents | Haz-Map [haz-map.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
